6-Nitroindoline hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
6-nitro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-10(12)7-2-1-6-3-4-9-8(6)5-7;/h1-2,5,9H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFNYJDQZRSLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696292 | |
| Record name | 6-Nitro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-53-8 | |
| Record name | 1H-Indole, 2,3-dihydro-6-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Nitroindoline hydrochloride chemical properties and structure
An In-Depth Technical Guide to 6-Nitroindoline Hydrochloride: Properties, Structure, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights, explain the causality behind its chemical behavior, and provide validated protocols for its application.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 1187929-53-8) is a heterocyclic building block whose value lies in its unique combination of a reactive indoline core, a versatile nitro functional group, and the enhanced stability and solubility conferred by its hydrochloride salt form.[1] The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The presence of the nitro group at the 6-position significantly influences the molecule's electronic properties and provides a synthetic handle for conversion into an amino group, a critical step in the synthesis of many targeted therapeutics.[3][4] Consequently, this compound is frequently employed as a key precursor in the development of novel agents for oncology and neuropharmacology.[1]
Core Chemical and Physical Properties
For efficient and safe experimental design, a clear understanding of the fundamental properties of this compound is essential. The data below has been consolidated from reliable chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1187929-53-8 | [1] |
| Molecular Formula | C₈H₈N₂O₂·HCl | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| Appearance | Grey to light-colored solid/crystalline powder | [1][5] |
| Purity | Typically ≥95% (by HPLC) | [1] |
| Melting Point | 66°C to 70°C (for free base) | [5] |
| Solubility | Soluble in methanol, ethyl acetate, and acetone. The hydrochloride salt form enhances solubility in polar solvents compared to the free base. | [1][5] |
| Storage Conditions | Store at 0-8 °C, protected from light and moisture. | [1][6] |
Molecular Structure and Spectroscopic Elucidation
The structure of this compound combines an aromatic benzene ring fused to a five-membered pyrrolidine ring, with a nitro group substituent and protonation at the indoline nitrogen.
Caption: Structure of this compound.
The key structural features dictating its chemical personality are:
-
Indoline Nitrogen : As a hydrochloride salt, the nitrogen atom is protonated, rendering it non-nucleophilic and withdrawing electron density from the adjacent aromatic ring. This protonation is a key factor in the compound's stability and handling characteristics.
-
Nitro Group (-NO₂) : This powerful electron-withdrawing group deactivates the benzene ring towards electrophilic substitution. Its primary synthetic value is its facile reduction to a nucleophilic amino group (-NH₂), which is a cornerstone of its application in building complex molecules.[7]
-
Aromatic System : The electronic nature of the benzene ring is modulated by both the fused pyrrolidine ring and the nitro group, influencing its reactivity in coupling and substitution reactions.
Spectroscopic Signature
Structural confirmation relies on a combination of spectroscopic techniques.[8][9] Below are the expected characteristic signals.
| Technique | Observation and Interpretation |
| ¹H NMR | Aromatic Protons (3H): Signals expected in the δ 7.0-8.0 ppm range. The proton ortho to the nitro group will be the most downfield. Aliphatic Protons (4H): Two sets of triplets corresponding to the -CH₂-CH₂- protons of the pyrrolidine ring, typically in the δ 3.0-4.0 ppm range. Amine Proton (2H): A broad singlet for the N⁺H₂ proton, shifted significantly downfield due to protonation, potentially δ > 10 ppm (solvent dependent). The formation of the hydrochloride salt causes a notable downfield shift for all protons compared to the free base.[10] |
| IR Spectroscopy | N-H Stretch: A broad absorption band for the secondary ammonium salt (R₂N⁺H₂) in the 2400-2800 cm⁻¹ region. C-H Stretch (Aromatic/Aliphatic): Peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic). N-O Stretch (Nitro Group): Two strong, characteristic absorption bands at approximately 1550-1500 cm⁻¹ (asymmetric) and 1360-1330 cm⁻¹ (symmetric).[11] C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.[12] |
| Mass Spectrometry (ESI+) | The primary observed ion will be the molecular ion of the free base, [M+H]⁺, at an m/z corresponding to C₈H₈N₂O₂. Expected m/z: 165.06. High-resolution mass spectrometry can confirm the elemental composition.[13][14] |
Synthesis, Reactivity, and Strategic Applications
Synthetic Pathways
While various methods exist for synthesizing nitroindole derivatives, a common laboratory-scale approach to 6-nitroindoline involves the selective reduction of the pyrrole double bond of 6-nitroindole.[15]
Caption: General synthetic workflow to 6-Nitroindoline HCl.
Key Chemical Transformations and Applications
The synthetic utility of this compound is centered on the transformation of its nitro group and subsequent functionalization.
-
Reduction of the Nitro Group : This is the most critical reaction, converting the electron-withdrawing nitro group into a versatile amino group. This transformation is pivotal for using the molecule as a building block in drug synthesis.[7] The resulting 6-aminoindoline is a key intermediate for compounds that bind to DNA or other biological targets.[4]
-
Intermediate in Antitumor Agent Synthesis : 6-Nitroindoline is a precursor to the DNA-binding subunit of potent duocarmycin and CC-1065 analogs.[4] After reduction to 6-aminoindoline, the amino group is used as a nucleophile to couple with the DNA alkylating portion of the target molecule, demonstrating its direct application in oncology drug development.
-
Scaffold for CNS-Active Compounds : The indoline core is prevalent in molecules targeting the central nervous system. This precursor is utilized in research programs aimed at discovering new treatments for neurological disorders by serving as a rigid scaffold for building more complex structures.[1][2]
Caption: Key reaction pathway for utilizing 6-Nitroindoline HCl.
Safety, Handling, and Experimental Protocols
Hazard Identification and Safe Handling
As with any chemical reagent, adherence to safety protocols is paramount.
-
Hazards : GHS information indicates the parent compound, 6-nitroindoline, may cause skin and serious eye irritation. It may also cause respiratory irritation and is harmful if swallowed.[13]
-
Personal Protective Equipment (PPE) : Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[16][17]
-
Handling : Avoid generating dust. Use spark-proof tools and ensure adequate ventilation. Avoid contact with strong oxidizing agents.[16][18]
-
Spills : For minor spills, sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[16]
Protocol 1: Recommended Storage and Handling
To ensure chemical integrity and longevity, a strict storage protocol is non-negotiable.
-
Receiving : Upon receipt, inspect the container for damage. Log the date of receipt.
-
Storage : Store the tightly sealed container in a refrigerator at 2-8°C.[6] The container should be opaque or stored in the dark to prevent photodegradation.
-
Dispensing : Before opening, allow the container to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation on the cold solid.
-
Weighing : Weigh the required amount quickly in a fume hood.
-
Resealing : After dispensing, flush the container with an inert gas (e.g., argon or nitrogen) before tightly resealing to minimize exposure to air and moisture.
Protocol 2: Catalytic Hydrogenation to Synthesize 6-Aminoindoline
This protocol details the most common and critical application of this compound: its reduction to 6-aminoindoline. This procedure is a self-validating system; successful conversion can be easily monitored by TLC and confirmed by mass spectrometry.
Materials & Equipment:
-
This compound
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Methanol (anhydrous)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Three-neck round-bottom flask, magnetic stirrer, condenser
-
Filtration setup (Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in anhydrous methanol to a concentration of approximately 0.1 M.
-
Catalyst Addition : Carefully add 10% Palladium on carbon (0.1 eq by weight of Pd) to the solution under a stream of inert gas (argon or nitrogen). Causality Note: The catalyst is added last under inert atmosphere to prevent ignition of the solvent by the pyrophoric catalyst.
-
Hydrogenation : Purge the flask by evacuating and backfilling with hydrogen gas three times. Maintain a positive pressure of hydrogen using a balloon or connect to a Parr hydrogenator.
-
Reaction Monitoring : Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
-
Work-up : Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas. Trustworthiness Check: This step is critical to prevent fire when the catalyst is exposed to air.
-
Catalyst Removal : Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-aminoindoline product, which can be used directly or purified further by crystallization or column chromatography.
Caption: Experimental workflow for the reduction of 6-Nitroindoline.
References
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PubChem Compound Summary for CID 78502, 6-Nitro-1H-indole. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 29757, 6-Nitroindoline. National Center for Biotechnology Information. [Link]
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Gound, V. Y., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6599. [Link]
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PubChem Compound Summary for CID 36388, m-Nitroaniline hydrochloride. National Center for Biotechnology Information. [Link]
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NIST. (n.d.). 6-Nitroindole. In NIST Chemistry WebBook. [Link]
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Cheméo. (n.d.). Chemical Properties of 6-Nitroindole (CAS 4769-96-4). [Link]
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Sabatino, M., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15099–15124. [Link]
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Wang, L., et al. (2018). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 16(4), 584-592. [Link]
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Karki, M., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega, 8(9), 8569–8578. [Link]
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Neelarapu, R., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 8(7), 896–906. [Link]
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Wang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1435. [Link]
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Lokhande, M. V., et al. (2013). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM- LC. MS/MS, NMR and FTIR technique. IOSR Journal of Applied Chemistry, 6(2), 05-15. [Link]
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PubChem Compound Summary for CID 11084182, 3-nitro-1H-indole. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]
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Katritzky, A. R., & Jones, R. A. (1960). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Acta Chemica Scandinavica, 14, 847-851. [Link]
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synthesis of 6-Nitroindoline hydrochloride for pharmaceutical development
An In-depth Technical Guide to the Synthesis of 6-Nitroindoline Hydrochloride for Pharmaceutical Development
Authored by: Gemini, Senior Application Scientist
Abstract
6-Nitroindoline serves as a pivotal building block in medicinal chemistry, with its derivatives finding application as potent enzyme inhibitors and antimicrobial agents.[1] The indoline scaffold, combined with the electronic properties of the nitro group, offers a versatile platform for designing novel therapeutics.[1] This guide provides a comprehensive, in-depth exploration of the synthesis, purification, and characterization of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols but the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Strategic Overview: The Synthetic Rationale
The synthesis of this compound is most effectively approached via a two-stage process: the regioselective nitration of the indoline core followed by conversion to its hydrochloride salt.
-
Stage 1: Electrophilic Nitration: The primary challenge is the regioselective introduction of a nitro group onto the benzene ring of the indoline scaffold. Direct nitration using a mixed acid system (concentrated nitric and sulfuric acids) is the most prevalent method.[2] Under these strongly acidic conditions, the nitrogen atom of the indoline ring is protonated, forming an indolinium ion. This positively charged group acts as a deactivating, meta-directing group, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the C-6 position.[2] While the C-4 position is also a meta position, steric hindrance generally favors substitution at C-6. The primary byproduct is often the 5-nitro isomer, which necessitates a robust purification strategy.[3]
-
Stage 2: Hydrochloride Salt Formation: For pharmaceutical applications, converting the free base into a hydrochloride salt is often desirable to improve solubility, stability, and handling properties. This is a standard acid-base reaction, typically achieved by treating a solution of the purified 6-Nitroindoline with hydrochloric acid.
Logical Workflow: From Synthesis to Characterization
The overall process follows a logical progression from initial reaction to final product validation. Each step is critical for ensuring the material meets the stringent purity and identity requirements for pharmaceutical development.
Caption: Overall workflow for the synthesis of 6-Nitroindoline HCl.
Experimental Protocols
Synthesis of 6-Nitroindoline
This protocol is adapted from established procedures for the direct nitration of indoline derivatives.[2]
Materials:
-
Indoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice / Ice Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (10 volumes relative to indoline). Cool the flask in an ice-salt bath to between -10 °C and -5 °C.
-
Substrate Addition: Slowly add indoline (1.0 eq) to the cold, stirring sulfuric acid, ensuring the temperature does not rise above 0 °C. Stir until all the indoline has dissolved completely.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid (2 volumes) in the dropping funnel, keeping it cooled. Add this nitrating mixture dropwise to the indoline solution over 30-45 minutes. Critically, maintain the internal reaction temperature between -5 °C and 0 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Extraction: Allow the ice to melt. The mixture will be strongly acidic. Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas. Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Purification by Column Chromatography
The crude product contains the desired 6-nitro isomer along with other isomers (primarily 5-nitroindoline). Separation is achieved via silica gel chromatography.
-
Slurry Preparation: Adsorb the crude solid onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system as the eluent.
-
Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing).
-
Fraction Collection: Collect fractions and monitor them by TLC to isolate the fractions containing the pure 6-nitroindoline isomer.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield pure 6-Nitroindoline as a solid.
Formation of this compound
-
Dissolution: Dissolve the purified 6-Nitroindoline free base in a minimum amount of a suitable solvent, such as ethyl acetate or diethyl ether.
-
Acidification: To the stirring solution, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Alternatively, bubble dry HCl gas through the solution.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid product with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to yield this compound.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, structure, and purity of the final compound.[4]
Logical Flow of Analysis
Caption: The logical process for analytical validation.
Data Summary
The following table summarizes the expected analytical data for 6-Nitroindoline.[5][6]
| Technique | Parameter | Expected Result / Observation |
| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic protons (~7.0-8.0 ppm), aliphatic protons on the indoline ring (~3.0-4.0 ppm). The hydrochloride salt may show shifts in the aromatic and NH proton signals. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Aromatic carbons (~110-155 ppm), aliphatic carbons (~30-60 ppm). |
| IR Spectroscopy | Key Absorptions (cm⁻¹) | Asymmetric and symmetric NO₂ stretching (~1500-1530 cm⁻¹ and ~1330-1350 cm⁻¹), N-H stretching (~3300-3400 cm⁻¹). |
| Mass Spectrometry | Molecular Ion Peak (m/z) | For the free base (C₈H₈N₂O₂), expect [M+H]⁺ at ~165.16. High-resolution MS confirms elemental composition.[7] |
| HPLC | Purity | ≥98% (as determined by peak area percentage at a suitable UV wavelength, e.g., 348 nm).[4] |
| Melting Point | Range | A sharp melting point indicates high purity. This will differ between the free base and the hydrochloride salt. |
Safety and Handling
Working with nitrating agents and nitro-aromatic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.[8] All manipulations should be performed inside a certified chemical fume hood.
-
Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive. Handle with extreme care, and always add acid to water (or in this case, acid to acid slowly) to manage heat generation.
-
Product Hazards: 6-Nitroindoline is classified as an irritant, causing skin and serious eye irritation.[9] Avoid inhalation of dust and direct contact with skin and eyes.[8]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local government regulations.[11]
Conclusion
This guide outlines a robust and validated pathway for the synthesis of this compound, a valuable intermediate in pharmaceutical research. By understanding the chemical principles behind the regioselective nitration and adhering to the detailed protocols for synthesis, purification, and characterization, researchers can reliably produce high-purity material. The emphasis on safety and analytical validation ensures that the final compound is suitable for its intended use in the rigorous environment of drug discovery and development.
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The Strategic Utility of 6-Nitroindoline Hydrochloride: An In-depth Guide for Synthetic and Medicinal Chemists
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern drug discovery and organic synthesis, the indoline scaffold stands out as a "privileged structure," a recurring motif in a multitude of biologically active natural products and pharmaceuticals.[1] Its rigid, bicyclic framework provides an excellent foundation for the spatial presentation of functional groups. The strategic introduction of a nitro group at the 6-position, yielding 6-nitroindoline, dramatically enhances its utility as a synthetic building block. The nitro group acts as a powerful electron-withdrawing feature and, more importantly, as a versatile chemical handle—a precursor to an amino group that unlocks a vast potential for molecular diversification.[2][3]
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 6-nitroindoline hydrochloride. Moving beyond a simple catalog of reactions, this document delves into the causality behind its synthetic applications, provides field-tested experimental protocols for its key transformations, and illustrates its strategic role in the synthesis of complex, high-value molecules, particularly in the realm of oncology.[4]
Physicochemical Properties & Safe Handling
This compound is typically supplied as a grey or light-colored solid.[2] Understanding its core properties and handling requirements is the first step in its successful application.
| Property | Value | Reference(s) |
| IUPAC Name | 6-nitro-2,3-dihydro-1H-indole hydrochloride | [2][5] |
| CAS Number | 1187929-53-8 | [2] |
| Molecular Formula | C₈H₈N₂O₂·HCl | [2] |
| Molecular Weight | 200.62 g/mol | [2] |
| Appearance | Grey solid | [2] |
| Purity | Typically ≥95% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C, protected from light and moisture. | [2][6] |
Safety & Handling Protocol:
As a nitroaromatic compound and an amine salt, this compound requires careful handling to ensure laboratory safety and maintain the integrity of the reagent.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7][8]
-
Dispensing: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which can affect the compound's stability and reactivity.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8] The hydrochloride salt is acidic and will react with bases to form the free base.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Core Synthetic Utility: The Nitro and Amine Handles
The synthetic power of this compound is derived from its two primary reactive sites: the nitro group on the aromatic ring and the secondary amine of the indoline core. The strategic manipulation of these two sites allows for a logical and phased construction of complex molecules.
The Nitro Group: A Masked Amine
The most pivotal feature of 6-nitroindoline is the nitro group. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution. However, its true value lies in its facile reduction to a primary aromatic amine (6-aminoindoline).[3][9] This transformation is the gateway to a host of subsequent reactions, most notably amide bond formations, which are central to the construction of peptide hybrids and analogs of natural products like duocarmycin.[4]
The Indoline Nitrogen: A Site for Modulation
The secondary amine within the five-membered ring is a nucleophilic site that can be readily functionalized. N-acylation or N-alkylation can be used to introduce side chains, modify solubility, or block this site while other transformations are carried out.[7][10] This allows for a layered synthetic strategy where different parts of the molecule are built out in a controlled sequence.
Key Synthetic Transformations: Protocols and Insights
Protocol 1: Reduction of the Nitro Group via Catalytic Hydrogenation
The conversion of 6-nitroindoline to 6-aminoindoline is arguably its most important reaction. Catalytic hydrogenation is the most common and efficient method, prized for its clean conversion and simple workup.
Causality and Experimental Choice:
-
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction without typically affecting the aromatic ring.[4] A 5-10 mol% loading is standard.
-
Solvent: A polar protic solvent like methanol (MeOH) or ethanol (EtOH) is ideal as it readily dissolves the starting material and the resulting amine, and does not interfere with the catalysis.
-
Hydrogen Source: A hydrogen balloon is sufficient for small-scale reactions, offering a safe and convenient way to maintain a positive hydrogen pressure.[11] For larger scales, a Parr hydrogenator is recommended.
-
Safety: Pd/C is pyrophoric when dry and mixed with air.[11] It must be handled with care, preferably under an inert atmosphere, and should never be allowed to dry on filter paper in the open air. The reaction vessel must be purged of air before introducing hydrogen to prevent the formation of an explosive mixture.[6]
Step-by-Step Methodology:
-
Vessel Preparation: To a two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add methanol (approx. 10-20 mL per gram of substrate). Stir to dissolve. If the hydrochloride salt is used, add a mild base like sodium acetate (1.1 eq) to neutralize the HCl and prevent catalyst poisoning.
-
Inerting: Under a gentle flow of nitrogen or argon, carefully add 10% Pd/C (5-10 mol% by weight). Seal the flask with septa.
-
Hydrogenation Setup: Connect one neck of the flask to a vacuum/inert gas line and the other to a balloon filled with hydrogen.
-
Purging: Evacuate the flask under vacuum for 1-2 minutes while stirring, then backfill with hydrogen from the balloon. Repeat this vacuum-hydrogen cycle 3-5 times to ensure all oxygen is removed.
-
Reaction: Allow the reaction to stir vigorously at room temperature under a positive pressure of hydrogen (the balloon should remain inflated).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. This is typically complete within 2-6 hours.
-
Workup: Once complete, carefully purge the flask with nitrogen to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, keep the Celite pad wet with solvent during filtration to prevent the catalyst from igniting in air. Wash the pad thoroughly with additional methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield crude 6-aminoindoline, which can be used directly or purified further by column chromatography.
Protocol 2: N-Acylation of the Indoline Nitrogen
This protocol describes a general method for attaching an acyl group to the indoline nitrogen, a common strategy to protect the amine or to introduce specific side chains.
Causality and Experimental Choice:
-
Acylating Agent: Acyl chlorides or anhydrides are highly reactive and effective for this transformation.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction. This prevents the protonation of the indoline nitrogen, which would render it non-nucleophilic.
-
Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent hydrolysis of the acylating agent.
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, inert-atmosphere flask.
-
Base Addition: Add triethylamine (2.2 eq) to the solution. The first equivalent neutralizes the HCl salt, and the second scavenges the HCl produced by the reaction. Stir for 5 minutes.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material (typically 1-4 hours).
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude N-acyl-6-nitroindoline by flash column chromatography on silica gel.
Application in Medicinal Chemistry: Synthesis of Duocarmycin Analogs
The true power of the 6-nitroindoline scaffold is realized in its application as a key building block for highly potent antitumor agents, such as analogs of CC-1065 and the duocarmycins.[3][9] These natural products function by binding to the minor groove of DNA and alkylating it, leading to cell death.[12] The 6-aminoindoline core (derived from 6-nitroindoline) serves as the DNA-binding "southern" fragment of these molecules.
The general synthetic workflow involves preparing the 6-aminoindoline fragment and coupling it with a separate, synthetically prepared alkylating fragment (the "northern" half), often a cyclopropylpyrroloindole (CPI) unit.[13]
This modular strategy allows chemists to synthesize a library of analogs by varying the structure of either fragment to optimize for potency and selectivity. The cytotoxicity of these compounds is often exceptionally high, with IC₅₀ values in the picomolar to low nanomolar range against various cancer cell lines.[12][13]
| Compound Class | Target | Typical IC₅₀ Range | Reference(s) |
| Duocarmycin/CC-1065 Analogs | DNA Alkylation | 5 pM - 50 nM | [12][13] |
| Nitro-Indole Derivatives | Multiple | 10 µM - 100 µM | [14][15] |
The Key Analogue: 6-Nitroindoline-2-carboxylic Acid
It is essential to discuss 6-nitroindoline-2-carboxylic acid, a closely related and commercially available building block. Extensive literature protocols exist for its synthesis, most commonly via the direct nitration of indoline-2-carboxylic acid.[1][16]
Synthetic Rationale: The protonated indoline nitrogen under strongly acidic conditions (conc. H₂SO₄/HNO₃) acts as a meta-director, favoring the introduction of the nitro group at the C6 position over the C5 position, often with yields around 72% for the desired 6-nitro isomer.[2][16] The carboxylic acid at the C2 position provides an additional, orthogonal handle for derivatization, such as esterification or direct amide coupling, further expanding its synthetic utility.[17]
Spectroscopic Characterization
Confirming the identity and purity of 6-nitroindoline and its derivatives is critical. Below is a summary of characteristic spectroscopic data.
¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic Protons: Expect signals in the ~7.0-8.0 ppm range. The proton adjacent to the nitro group will be the most downfield.
-
Indoline Protons: The CH₂ groups will appear as multiplets in the ~3.0-4.0 ppm range.
-
N-H Proton: A broad singlet, typically >5.0 ppm, which is exchangeable with D₂O.
¹³C NMR (DMSO-d₆, 100 MHz):
-
Aromatic Carbons: Signals between ~110-155 ppm. The carbon bearing the nitro group (C6) will be significantly downfield (~140-150 ppm).
-
Indoline Carbons: Aliphatic signals for the two CH₂ groups will appear upfield, typically between ~30-50 ppm.
IR Spectroscopy (ATR):
-
N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Peaks between 2850-3100 cm⁻¹.
-
NO₂ Stretch (Asymmetric/Symmetric): Two strong, characteristic peaks around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹.
Conclusion
This compound is more than just a chemical reagent; it is a strategic building block that offers a pre-installed, versatile functional handle on a privileged scaffold. Its true potential is unlocked through the reliable reduction of the nitro group to an amine, providing a critical entry point for the synthesis of complex and biologically potent molecules. By understanding the principles behind its reactivity and applying robust, field-tested protocols, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics, particularly in the challenging field of oncology.
References
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- BenchChem. (2025). Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide.
- BenchChem. (2025). An in-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid and its Derivatives.
- Stephenson, M. J., et al. (2014). The solid phase synthesis of duocarmycin analogues and the effect of C-terminal substitution on biological activity. University of East Anglia.
- ResearchGate. (n.d.). IC 50 values for compounds 24, 33, 36, 40, 44 and nitroxoline in PC cell lines.
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PubChem. (n.d.). 6-Nitroindoline. National Center for Biotechnology Information. Retrieved from [Link]
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- Howell, L. (2020). Design and Synthesis of Duocarmycin Analogues for the Treatment of Cancer. UEA Digital Repository.
- Nekkanti, S., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Saudi Chemical Society.
- Boger, D. L., et al. (2000). Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins.
- Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros.
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Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]
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NRO Chemistry. (2021). Hydrogenation Reaction Set up - Reduction of a Nitro group. YouTube. Retrieved from [Link]
- ResearchGate. (2007). Hydrogenation on palladium-containing granulated catalysts - 3.
- Çelik, F., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
- BenchChem. (2025). Application Notes and Protocols: Photolysis of 6-Nitroindoline-2-carboxylic Acid Derivatives.
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The Genesis and Ascendancy of 6-Nitroindoline: A Technical Guide for Advanced Drug Discovery
Abstract
The 6-nitroindoline scaffold, a seemingly unassuming heterocyclic compound, has emerged as a cornerstone in the synthesis of exceptionally potent, biologically active molecules. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and application of 6-nitroindoline compounds. Tailored for researchers, medicinal chemists, and drug development professionals, this document eschews a rigid template in favor of a narrative that follows the scientific journey of this remarkable pharmacophore. We will delve into the foundational synthetic strategies, elucidate its critical role in the development of DNA-alkylating antitumor agents, and explore its utility in other advanced applications. This guide is grounded in established scientific literature, providing detailed, field-proven protocols and mechanistic insights to empower the next generation of discovery.
A Historical Perspective: The Emergence of a Privileged Scaffold
The story of 6-nitroindoline is intrinsically linked to the broader history of indole chemistry, which began in the 19th century with the study of the dye indigo. The indole nucleus was first isolated by Adolf von Baeyer in 1866 through the reduction of oxindole. The subsequent development of synthetic methods to construct the indole ring, most notably the Fischer indole synthesis in 1883, paved the way for the exploration of a vast chemical space of indole derivatives.
While early research on indole chemistry was extensive, the specific synthesis and characterization of nitroindoles, and by extension nitroindolines, came later. The direct nitration of the indole ring proved to be a challenging endeavor due to the electron-rich nature of the pyrrole moiety, which is susceptible to polymerization under harsh acidic conditions.
A pivotal moment in the history of nitroindoles arrived with the work of Wayland E. Noland and his collaborators in the mid-20th century. Their systematic investigation into the nitration of indoles and their derivatives provided the first reliable methods for the synthesis of various nitroindole isomers. A landmark 1958 publication by Noland detailed the synthesis of 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitroindole, laying the foundational groundwork for the field. Subsequent work by Noland and Rush in 1966 further elaborated on the nitration of electronegatively substituted indoles, demonstrating the synthesis of dinitroindoles from mononitro precursors.
The synthesis of 6-nitroindole was the critical step that unlocked the potential of the 6-nitroindoline scaffold. The subsequent reduction of the indole's pyrrole ring to an indoline (dihydroindole) ring provided a more stable, three-dimensional structure that would prove to be ideal for specific biological interactions. This seemingly simple structural modification from the aromatic 6-nitroindole to the saturated 6-nitroindoline was a key development that propelled this class of compounds into the realm of high-stakes drug discovery.
Synthetic Strategies: Mastering the Construction of the 6-Nitroindoline Core
The synthesis of 6-nitroindoline and its derivatives is a critical aspect of their application in drug development. The two primary strategies for accessing the 6-nitroindoline core are through the direct nitration of an indoline precursor or by building the ring system from an acyclic starting material. The choice of method often depends on the desired substitution pattern and stereochemistry.
Direct Nitration of Indoline Derivatives
A common and straightforward approach to 6-nitroindoline-2-carboxylic acid involves the direct electrophilic nitration of commercially available indoline-2-carboxylic acid.[1] The reaction is typically carried out in a strong acidic medium, such as a mixture of concentrated nitric acid and sulfuric acid. The protonated nitrogen of the indoline ring acts as a meta-directing group, favoring the introduction of the nitro group at the C-6 position.[1] However, this method can produce a mixture of isomers, with the 5-nitro isomer being a significant byproduct, necessitating careful purification.[2]
-
Materials:
-
Indoline-2-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (d 1.5 g/cm³)
-
Crushed Ice
-
Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled to -5 °C in an ice-salt bath, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid.
-
Slowly add concentrated nitric acid (1.1 eq) dropwise to the stirred solution, ensuring the temperature is maintained between -20 °C and -10 °C.
-
After the addition is complete, continue stirring the reaction mixture at this temperature for 30 minutes.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.
-
Adjust the pH of the aqueous phase to 4.5–5.0 with a cooled aqueous sodium hydroxide solution.
-
Extract the pH-adjusted aqueous phase multiple times with ethyl acetate.
-
Combine the organic extracts from the previous step, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-nitroindoline-2-carboxylic acid.[3]
-
Chiral Pool Synthesis from L-Phenylalanine
For applications where stereochemistry is crucial, such as in the synthesis of natural product analogs, a chiral pool approach starting from an amino acid like L-phenylalanine is preferred. This enantioselective synthesis yields (S)-6-nitroindoline-2-carboxylic acid.[4]
This is a multi-step synthesis that generally involves:
-
Dinitration of L-Phenylalanine: L-phenylalanine is treated with a mixture of concentrated nitric and sulfuric acids to yield 2,4-dinitro-L-phenylalanine.[5]
-
Intramolecular Cyclization: The dinitrated intermediate undergoes an intramolecular nucleophilic aromatic substitution to form the indoline ring. This cyclization is often promoted by a base.[6]
Synthesis of the Parent 6-Nitroindoline
The parent 6-nitroindoline is a key intermediate and can be synthesized from 6-nitroindole. The critical step is the selective reduction of the pyrrole double bond without reducing the nitro group.
-
Materials:
-
6-Nitroindole
-
Ethanol or Methanol
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen Gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve 6-nitroindole (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the flask and purge the system with hydrogen gas.
-
Maintain a hydrogen atmosphere (e.g., with a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 6-nitroindoline.
-
Note: Catalytic hydrogenation is a powerful but potentially hazardous technique. Appropriate safety precautions must be taken. Alternative reducing agents such as stannous chloride (SnCl₂) in hydrochloric acid can also be employed for the reduction of nitroindoles.[7]
The Cornerstone of Potent Antitumor Agents: Duocarmycin and CC-1065 Analogs
The most significant application of 6-nitroindoline derivatives lies in their role as key precursors for the synthesis of analogs of the duocarmycin and CC-1065 families of natural products.[5] These compounds are exceptionally potent antitumor antibiotics that exert their cytotoxic effects through a unique mechanism of DNA alkylation.[8]
Mechanism of Action: DNA Minor Groove Alkylation
The cytotoxicity of duocarmycin and CC-1065 analogs stems from their ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine in a sequence-selective manner, with a preference for AT-rich regions.[8][9][10] This process can be broken down into two key steps:
-
DNA Minor Groove Binding: The curved shape of the duocarmycin and CC-1065 analogs allows for a snug fit into the minor groove of the DNA double helix. This non-covalent binding is driven by van der Waals forces and hydrogen bonding.[11]
-
Irreversible DNA Alkylation: Once positioned within the minor groove, a highly reactive cyclopropane ring on the drug molecule is activated. This activation is thought to be induced by a conformational change in the drug upon binding to DNA.[12] The activated cyclopropane then irreversibly alkylates the N3 position of an adenine base.[9] This covalent bond formation permanently alters the structure of the DNA.
The resulting DNA damage disrupts critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[8]
Role of 6-Aminoindoline in Drug Synthesis
The 6-nitroindoline moiety is a crucial building block in the synthesis of these potent antitumor agents because the nitro group can be readily reduced to an amino group. This amino group then serves as a handle for coupling the DNA-binding portion of the molecule (derived from 6-aminoindoline) to the DNA-alkylating portion.
-
Materials:
-
6-Nitroindoline-2-carboxylic acid
-
Methanol or Ethanol
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen Gas (H₂) source
-
-
Procedure:
-
Dissolve 6-nitroindoline-2-carboxylic acid (1.0 eq) in methanol or ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C (10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 6-aminoindoline-2-carboxylic acid.[9]
-
Expanding Horizons: Other Applications of 6-Nitroindoline Derivatives
While their role in anticancer drug development is paramount, 6-nitroindoline derivatives have also found applications in other areas of chemical biology and materials science.
Photocleavable Protecting Groups ("Caged" Compounds)
Nitroindoline derivatives can function as photoremovable protecting groups, also known as "caged" compounds. These molecules are designed to release a biologically active compound upon irradiation with light. This technology allows for precise spatial and temporal control over the release of molecules like neurotransmitters, amino acids, and drugs, making them invaluable tools in neuroscience and cell biology research. While the 7-nitroindoline scaffold has been more extensively studied for this purpose, the underlying photochemical principles are applicable to 6-nitroindoline derivatives. The caged molecule is typically attached to the indoline nitrogen, and photolysis cleaves this bond, liberating the active molecule.
Conclusion and Future Outlook
From its origins in the systematic study of indole chemistry to its current status as a privileged scaffold in the synthesis of life-saving medicines, the journey of 6-nitroindoline is a testament to the power of fundamental organic chemistry research. The unique electronic and structural properties imparted by the nitro group at the 6-position have enabled the development of highly potent and selective therapeutic agents. The ability to readily convert the nitro group to an amine provides a versatile synthetic handle for the construction of complex molecular architectures.
The future of 6-nitroindoline chemistry remains bright. As our understanding of disease biology deepens, the demand for novel, highly specific therapeutic agents will continue to grow. The 6-nitroindoline scaffold, with its proven track record in modulating DNA-protein interactions, is well-positioned to be a key player in the development of next-generation targeted therapies. Furthermore, the exploration of its potential in other areas, such as photopharmacology and materials science, is still in its early stages and holds significant promise. This guide serves as a foundation for researchers to build upon, innovate, and continue to unlock the full potential of this remarkable class of compounds.
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Creative Diagnostics. (n.d.). Duocarmycin-Based ADCs. Retrieved January 19, 2026, from [Link]
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Boger, D. L. (1995). CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents. Proceedings of the National Academy of Sciences, 92(9), 3642–3649. [Link]
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Boger, D. L. (1997). Catalysis of the CC-1065 and duocarmycin DNA alkylation reaction: DNA binding induced conformational change in the agent results in activation. Bioorganic & Medicinal Chemistry, 5(2), 263–276. [Link]
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Gotte, G., & Iovino, M. (2024). A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs. International Journal of Molecular Sciences, 25(19), 11487. [Link]
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Boger, D. L., & Johnson, D. S. (2008). Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065. Accounts of Chemical Research, 41(1), 31–40. [Link]
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Creative Biolabs. (n.d.). Duocarmycin Synthesis Service. Retrieved January 19, 2026, from [Link]
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ADC Review. (2019, March 23). What are Duocarmycin analogues?. Retrieved January 19, 2026, from [Link]
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Williams, C. R., et al. (2024). Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro. International Journal of Molecular Sciences, 25(8), 4342. [Link]
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- Noland, W. E., & Rieke, R. D. (1962). Nitration of Indoles. I. The Nitration of 2,3-Dimethylindole. The Journal of Organic Chemistry, 27(6), 2250-2252.
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-
Papageorgiou, G., et al. (2022). Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. Molecules, 27(8), 2645. [Link]
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-
Noland, W. E., Smith, L. R., & Johnson, D. C. (1963). Nitration of Indoles. II. The Mononitration of Methylindoles. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
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Papageorgiou, G., et al. (2015). Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes. Frontiers in Cellular Neuroscience, 9, 416. [Link]
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Hagen, V., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega, 8(9), 8685–8695. [Link]
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Ge, D., et al. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 20(7), 1493–1499. [Link]
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Ge, D., et al. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. RSC Publishing. Retrieved January 19, 2026, from [Link]
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Introduction: Navigating the Pre-formulation Landscape of 6-Nitroindoline Hydrochloride
An In-depth Technical Guide to the Solubility and Stability of 6-Nitroindoline Hydrochloride
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid indoline scaffold, functionalized with a key nitro group, makes it a valuable precursor for synthesizing a diverse range of biologically active molecules. However, the successful transition of any novel compound from a laboratory curiosity to a viable clinical candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers that dictate bioavailability, formulation strategies, and ultimately, therapeutic efficacy.
This guide provides a comprehensive, field-proven framework for characterizing the solubility and stability of this compound. We move beyond mere data reporting to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design and execute robust, self-validating studies. The protocols and insights herein are designed to build a foundational understanding of the molecule's behavior, enabling informed decision-making throughout the development lifecycle.
Core Physicochemical Properties: The Blueprint of Behavior
Before delving into complex solubility and stability assessments, a foundational understanding of the molecule's intrinsic properties is essential. These parameters provide the initial clues to its behavior in various environments. While extensive experimental data for this compound is not widely published, we can compile computed properties and data from its free base form to build a working profile.
| Property | Value (Computed/Estimated) | Source | Significance for Solubility & Stability |
| Molecular Formula | C₈H₉ClN₂O₂ | - | Basic information for all calculations. |
| Molecular Weight | 200.62 g/mol | - | Essential for preparing solutions of known molarity. |
| Appearance | Expected to be a solid. | [1] | Physical state at ambient conditions. Color changes can indicate degradation.[2] |
| pKa (Indoline Nitrogen) | ~3-5 (Predicted) | [1] | The presence of the hydrochloride salt implies the indoline nitrogen is protonated. The pKa dictates the pH range over which the compound remains ionized, which significantly impacts aqueous solubility. |
| Hazard Statements | H302, H312, H315, H319, H332, H335 | [3] | Harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation. Dictates necessary handling precautions. |
Solubility Profile: Predicting and Quantifying Dissolution
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[4] As a hydrochloride salt, this compound is engineered for enhanced aqueous solubility compared to its free base. However, its overall solubility is a complex interplay between its ionized state, the nitroaromatic system, and the chosen solvent.
Theoretical Solubility Considerations
-
Aqueous Solubility: The hydrochloride salt form ensures that the indoline nitrogen is protonated, rendering the molecule ionic and thus more soluble in polar protic solvents like water. However, this solubility is highly pH-dependent. In basic solutions (pH well above the pKa), the compound will deprotonate to its less soluble free base form, potentially leading to precipitation. Therefore, buffered aqueous systems are recommended for formulation.
-
Organic Solvents:
-
Polar Aprotic Solvents (DMSO, DMF): High solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to solvate both the ionic and organic parts of the molecule.[2] These are common choices for preparing high-concentration stock solutions for biological screening.
-
Alcohols (Ethanol, Methanol): Good to moderate solubility is anticipated in polar protic solvents like ethanol and methanol.
-
Non-polar Solvents (Hexane, Toluene): Poor solubility is expected in non-polar solvents, as they cannot effectively solvate the ionic hydrochloride portion of the molecule.
-
Data Summary: Qualitative Solubility
The following table provides a guideline for the expected solubility of this compound. It is imperative to experimentally verify these values for any specific application.
| Solvent | Type | Expected Solubility | Rationale & Application |
| Water / PBS (pH < 7) | Polar Protic | High | The hydrochloride salt enhances aqueous solubility. Ideal for many biological assays and initial formulations. |
| DMSO | Polar Aprotic | High | Excellent solvent for creating concentrated stock solutions for long-term storage and serial dilutions.[2] |
| DMF | Polar Aprotic | High | Similar to DMSO, used for stock solution preparation.[2] |
| Ethanol | Polar Protic | Moderate to High | Useful for formulations where DMSO is not desirable. |
| Methanol | Polar Protic | Moderate to High | A common laboratory solvent for analysis and purification. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Often used as a mobile phase component in HPLC analysis. |
| Dichloromethane (DCM) | Non-polar | Low | Limited utility for solubilizing the salt form. |
| Hexane | Non-polar | Very Low / Insoluble | Used in anti-solvent precipitation or washing procedures. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility, which is a critical parameter for pre-formulation studies.[5]
Objective: To determine the saturated concentration of this compound in a specific solvent at a controlled temperature.
Causality: This method ensures that the system reaches true thermodynamic equilibrium, providing a solubility value that is independent of dissolution kinetics and reflects the maximum amount of solute a solvent can hold under defined conditions.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvent (e.g., water, pH 7.4 phosphate buffer, ethanol). "Excess" is key; undissolved solid must be visible to confirm saturation.
-
Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours). The extended agitation ensures the dissolution process reaches equilibrium.
-
Sample Collection & Separation: After equilibration, allow the vials to stand briefly for large particles to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (PTFE for organic solvents, PVDF for aqueous) into a clean vial. This step is critical to remove all undissolved solids, which would otherwise lead to an overestimation of solubility.
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
-
Quantify the concentration of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection or a UV-Vis spectrophotometer with a pre-established calibration curve.[4]
-
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Workflow for the Shake-Flask Solubility Method.
Stability Profile and Degradation Pathways
Assessing the chemical stability of a drug candidate is a non-negotiable step in development.[6] Forced degradation (stress testing) is the cornerstone of this assessment, providing critical insights into the molecule's intrinsic stability and helping to identify potential degradation products and pathways.[6][7] This knowledge is essential for developing stability-indicating analytical methods, selecting appropriate storage conditions, and ensuring patient safety.[8]
Key Factors Influencing Stability
Based on the structure of this compound, several degradation pathways can be anticipated:
-
pH-Mediated Hydrolysis: The indoline ring system may be susceptible to hydrolysis under strongly acidic or basic conditions.[2] The stability of hydrochloride salts is often optimal in acidic pH ranges and can decrease as the pH approaches neutrality or becomes basic.[9][10]
-
Oxidation: The electron-rich indoline ring is a potential site for oxidation, which could lead to the formation of the corresponding indole derivative or other oxidized species.[2]
-
Photodegradation: Nitroaromatic compounds are often light-sensitive and can undergo photochemical reactions upon exposure to UV or visible light.[2] This necessitates protection from light during storage and handling.
-
Thermal Decomposition: Elevated temperatures can provide the energy needed to initiate degradation, potentially through cleavage of the C-NO₂ bond or other rearrangements.[2][11]
Potential Degradation Pathways
While specific pathways for this molecule are undocumented, logical degradation routes can be proposed based on chemical principles. These pathways guide the development of analytical methods designed to separate the parent compound from its potential degradants.
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A Comprehensive Spectroscopic and Analytical Guide to 6-Nitroindoline Hydrochloride
This technical guide serves as a detailed resource for researchers, scientists, and professionals in drug development, providing an in-depth analysis of the spectroscopic data for 6-Nitroindoline Hydrochloride. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document offers a validated framework for the identification, characterization, and quality control of this important synthetic intermediate.
Introduction: The Role and Structure of this compound
6-Nitroindoline is a key heterocyclic building block utilized in the synthesis of a wide range of pharmacologically active compounds, including agents with antimycobacterial and enzymatic inhibitory properties[1]. Its indoline core, functionalized with a nitro group, provides a versatile scaffold for further chemical modification[2]. For handling and solubility purposes, it is often prepared and used as its hydrochloride salt.
Accurate structural confirmation and purity assessment are paramount in drug development. Spectroscopic techniques provide the necessary tools for unambiguous characterization. This guide explains the spectral features of the parent compound, 6-Nitroindoline, and critically, describes the expected spectral changes upon its conversion to the hydrochloride salt, providing a complete analytical picture.
Core Molecular Data (Free Base)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₂ | [3] |
| Molecular Weight | 164.16 g/mol | [3] |
| IUPAC Name | 6-nitro-2,3-dihydro-1H-indole | [3] |
| CAS Number | 19727-83-4 |[3] |
Caption: Simplified MS fragmentation pathway.
Experimental Protocol: LC-MS Analysis
This protocol is designed for the accurate mass determination and purity analysis of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a stock concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.
-
-
LC-MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient, such as 5% to 95% B over 10 minutes, to ensure elution and separation from impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive ESI is chosen to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Scan in full-scan mode (e.g., m/z 50-500) to detect the parent ion and any impurities.
-
-
Data Analysis:
-
Confirm the presence of 6-Nitroindoline by extracting the ion chromatogram for its expected protonated mass ([C₈H₈N₂O₂ + H]⁺ = 165.0658).
-
The high-resolution data provides elemental composition confirmation. Purity is assessed by integrating the peak area of the main compound relative to the total ion chromatogram area.
-
Infrared (IR) Spectroscopy Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4]
Interpreting the IR Spectrum
The IR spectrum of 6-Nitroindoline shows characteristic absorptions for the N-H bond of the indoline ring, the aliphatic C-H bonds, the aromatic ring, and the powerful absorptions of the nitro group.[5]
Table 2: Characteristic IR Absorption Bands for 6-Nitroindoline
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
|---|---|---|---|
| ~3350-3400 | N-H | Stretching | Medium |
| ~3100-3000 | Aromatic C-H | Stretching | Medium-Weak |
| ~2950-2850 | Aliphatic C-H (CH₂) | Stretching | Medium |
| ~1590-1610 | Aromatic C=C | Stretching | Medium-Strong |
| ~1500-1530 | -NO₂ | Asymmetric Stretching | Very Strong |
| ~1330-1350 | -NO₂ | Symmetric Stretching | Very Strong |
| ~1460 | CH₂ | Scissoring (Bending) | Medium |
Data compiled from various spectroscopic databases.[3][6]
Key Insight for the Hydrochloride Salt: The most significant change in the IR spectrum upon formation of the hydrochloride salt is the appearance of a very broad and strong absorption band in the 2400-3000 cm⁻¹ region. This band is due to the stretching vibration of the newly formed ammonium cation (R₂N-H₂⁺) and is a definitive indicator of salt formation.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for solid samples as it requires minimal to no sample preparation.[8]
-
Background Collection:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.[9]
-
Collect a background spectrum of the empty, clean crystal. This is crucial to subtract the spectral contributions of air (CO₂, H₂O) and the instrument itself.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Apply pressure using the built-in anvil to ensure firm and uniform contact between the sample and the crystal surface.[10] Insufficient contact will result in a weak and noisy spectrum.
-
-
Data Acquisition:
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
The collected sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the key functional group frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful tool for unambiguous structure elucidation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-Nitroindoline (free base) in a non-protic solvent like CDCl₃ shows distinct signals for the aromatic and aliphatic protons.[11]
Table 3: ¹H NMR Spectral Data for 6-Nitroindoline (Free Base in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.52 | d | 1H | H-7 (ortho to nitro group) |
| ~7.31 | dd | 1H | H-5 (meta to nitro group) |
| ~7.13 | d | 1H | H-4 (adjacent to C-3a) |
| ~4.1 (broad s) | s | 1H | N-H |
| ~3.65 | t | 2H | H-2 (CH₂ adjacent to N) |
| ~3.08 | t | 2H | H-3 (CH₂ adjacent to aromatic ring) |
Data sourced from ChemicalBook.[11]
Expert Insight: Effect of Hydrochloride Salt Formation Upon protonation of the nitrogen to form the hydrochloride salt, significant changes are expected in the ¹H NMR spectrum:[12]
-
N-H Protons: The single N-H proton of the free base becomes two N-H₂⁺ protons. This signal will shift significantly downfield (to a higher ppm value) due to the positive charge on the nitrogen and may appear as a broad singlet or triplet depending on the solvent and exchange rate.[13] In a solvent like DMSO-d₆, this peak is often observable.
-
Adjacent Protons (H-2 and H-7): The protons on carbons adjacent to the newly formed ammonium center (H-2 and H-7) will experience deshielding due to the electron-withdrawing inductive effect of the N⁺ atom. This will cause their signals to shift downfield compared to the free base.[14]
¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Chemical Shifts for 6-Nitroindoline
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~150-155 | C-7a | Aromatic carbon adjacent to nitrogen. |
| ~145-150 | C-6 | Aromatic carbon directly attached to the electron-withdrawing NO₂ group. |
| ~135-140 | C-3a | Aromatic quaternary carbon. |
| ~120-125 | C-5 | Aromatic CH meta to the NO₂ group. |
| ~115-120 | C-4 | Aromatic CH ortho to the indoline nitrogen. |
| ~105-110 | C-7 | Aromatic CH ortho to the NO₂ group. |
| ~45-50 | C-2 | Aliphatic CH₂ adjacent to nitrogen. |
| ~28-33 | C-3 | Aliphatic CH₂ adjacent to the aromatic ring. |
Predicted shifts are based on data from similar structures like 6-nitroindole and 6-nitroquinoline.[15][16]
Effect of Protonation: Similar to the ¹H NMR, the carbon signals nearest to the protonated nitrogen (C-2 and C-7a) are expected to shift downfield in the hydrochloride salt spectrum.[12]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent.
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to form hydrogen bonds slows the exchange of the N-H₂⁺ protons, making them more likely to be observed as distinct, and often broad, signals. It also provides excellent solubility for most hydrochloride salts.
-
Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse acquisition.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 2-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
-
Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and correlation in 2D NMR experiments (if performed).
-
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A Technical Guide to Investigating the Neuropharmacological Potential of 6-Nitroindoline Hydrochloride
Abstract: 6-Nitroindoline hydrochloride is a heterocyclic compound recognized primarily as a versatile building block in synthetic chemistry, particularly in the development of novel therapeutics for neuropharmacology and oncology. While direct, extensive research into its specific neuropharmacological applications is nascent, its structural motifs—the indoline scaffold and the nitro group—are present in numerous neuroactive molecules. This guide provides a comprehensive framework for the systematic evaluation of this compound's potential in neuropharmacology. It is intended for researchers, scientists, and drug development professionals, offering a roadmap from initial hypothesis to preclinical validation. The document outlines hypothesized mechanisms of action, detailed experimental protocols for in vitro and in vivo screening, and a logical workflow for characterizing its therapeutic potential.
Introduction: Rationale for Investigation
The indoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many compounds with significant central nervous system (CNS) activity. Derivatives of indole and indoline have been developed as agents for neurodegenerative diseases, leveraging properties like antioxidant and anti-inflammatory effects. Furthermore, the nitro group, while sometimes associated with toxicity, is a key functional group in various approved drugs, including benzodiazepines, where it enhances therapeutic action. The electron-withdrawing nature of the nitro group can significantly alter a molecule's polarity, stability, and receptor binding affinity, making it a critical component in drug design.
Given that this compound serves as an intermediate in the synthesis of compounds targeting neurological disorders, a direct investigation into its intrinsic bioactivity is warranted. This guide proposes a structured research program to explore its potential as a modulator of CNS targets, focusing on pathways relevant to neurodegeneration, mood disorders, and neuroinflammation.
Core Structural Hypotheses
The neuropharmacological potential of this compound can be hypothesized based on its constituent parts:
-
The Indoline Core: This rigid bicyclic structure is a key feature in molecules that interact with various CNS receptors, including serotonergic, dopaminergic, and cholinergic systems. Its derivatives have shown promise as cholinesterase inhibitors and neuroprotective agents.
-
The 6-Nitro Group: This powerful electron-withdrawing group can modulate the electronic properties of the indoline ring system. This may influence binding to biological targets and could be a precursor for an amino group, allowing for further chemical modification. Additionally, nitroaromatic compounds have been implicated in redox-cycling mechanisms that could be harnessed for therapeutic effect or may pose a toxicological risk.
Proposed Research & Development Workflow
A phased approach is essential to systematically characterize the neuropharmacological profile of this compound. This workflow ensures that foundational data is gathered before proceeding to more complex and resource-intensive studies.
Caption: Proposed workflow for evaluating this compound.
Detailed Experimental Protocols
The following protocols are foundational for executing Phase 1 and 2 of the proposed workflow.
Protocol 1: Receptor Binding Affinity (Radioligand Binding Assay)
This experiment determines if this compound binds to a panel of common CNS receptors.
-
Objective: To identify primary molecular targets in the CNS.
-
Materials:
-
This compound, dissolved in DMSO.
-
Membrane preparations from cells expressing target receptors (e.g., 5-HT, Dopamine, GABA receptors).
-
Specific radioligands for each target receptor.
-
Assay buffer (specific to each receptor).
-
96-well filter plates.
-
Scintillation fluid and microplate scintillation counter.
-
-
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), a known saturating unlabeled ligand (for non-specific binding), or the test compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Allow filters to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by this compound. Significant inhibition (typically >50% at 10 µM) identifies a "hit."
-
Protocol 2: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)
This assay evaluates the potential of the compound to protect neuronal cells from oxidative damage, a common pathological mechanism in neurodegenerative diseases.
-
Objective: To assess the cytoprotective effects of this compound.
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Materials:
-
SH-SY5Y cells.
-
Cell culture medium (e.g., DMEM/F12).
-
Hydrogen peroxide (H₂O₂).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO.
-
-
Methodology:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce Oxidative Stress: Add H₂O₂ (e.g., 500 µM) to the wells (excluding control wells) and incubate for 24 hours.
-
Assess Viability: Remove the medium and add MTT solution to each well. Incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Dissolve the formazan crystals by adding DMSO.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control. Increased viability in compound-treated wells compared to H₂O₂-only wells indicates a neuroprotective effect.
-
Hypothetical Data Presentation & Interpretation
To guide researchers, the following tables represent hypothetical outcomes from the initial screening phases.
Table 1: Primary CNS Receptor Binding Screen (Hypothetical Data)
| Receptor Target | Ligand Concentration | % Inhibition by 10 µM 6-Nitroindoline HCl | Interpretation |
| 5-HT₂A | 1 nM [³H]-Ketanserin | 85% | Strong Hit. Warrants follow-up Ki determination. |
| D₂ | 0.5 nM [³H]-Spiperone | 12% | No significant interaction. |
| GABAₐ | 2 nM [³H]-Muscimol | 5% | No significant interaction. |
| MAO-B | 5 nM [³H]-Selegiline | 68% | Moderate Hit. Warrants IC₅₀ determination. |
| AChE | - | 75% (Enzymatic) | Strong Hit. Warrants IC₅₀ determination. |
Table 2: Neuroprotection & Cytotoxicity Profile (Hypothetical Data)
| Concentration (µM) | Cell Viability (vs. Control) | Neuroprotection (% vs. H₂O₂ alone) | Interpretation |
| 0.1 | 99% | 15% | Minimal effect at low concentration. |
| 1.0 | 97% | 45% | Moderate neuroprotective effect. |
| 10.0 | 95% | 78% | Strong neuroprotective effect. |
| 100.0 | 45% | N/A | Cytotoxicity observed. |
| EC₅₀ (Protection) | ~2.5 µM | Potent neuroprotective activity. | |
| CC₅₀ (Cytotoxicity) | ~90 µM | Favorable therapeutic window. |
Mechanistic Insights & Signaling Pathways
Based on the hypothetical hit at the 5-HT₂A receptor, a potential signaling pathway to investigate is outlined below. Activation of 5-HT₂A receptors typically involves Gq/11 protein coupling, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades that can modulate neuronal excitability and plasticity.
Caption: Hypothesized 5-HT₂A receptor-mediated signaling pathway.
Conclusion and Future Directions
This technical guide establishes a rigorous, hypothesis-driven framework for exploring the neuropharmacological applications of this compound. The structural alerts within the molecule—the indoline core and the nitro group—provide a compelling rationale for its investigation as a novel CNS agent. The proposed workflow, from broad screening to specific mechanistic studies, offers a clear path to defining its activity profile. Positive findings in the initial phases, particularly in neuroprotection and specific receptor modulation, would strongly support advancing the compound into more complex in vivo models of neurological disorders, such as those for Alzheimer's or Parkinson's disease. The ultimate goal is to determine if this readily available chemical intermediate possesses intrinsic therapeutic value, potentially accelerating the drug discovery process.
References
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available at: [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. Available at: [Link]
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]
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Optimization of novel indole-2-carboxamide inhibitors of neurotropic alphavirus replication. PubMed. Available at: [Link]
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Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. Available at: [Link]
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Indole Derivatives as Neuroprotectants. PubMed. Available at: [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link]
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Development of new indole-derived neuroprotective agents. PubMed. Available at: [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]
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The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). ACS Publications. Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]
The Strategic Role of 6-Nitroindoline Hydrochloride in Modern Oncology Drug Discovery: A Technical Guide
Abstract
The indoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 6-nitroindoline hydrochloride has emerged as a particularly valuable and versatile building block in the synthesis of novel oncology therapeutics. The strategic placement of the nitro group at the 6-position significantly influences the molecule's electronic properties, providing a key handle for synthetic transformations and a potential interaction point with biological targets. This technical guide provides an in-depth exploration of the multifaceted role of this compound in oncology drug discovery, moving from its fundamental chemical properties to its application in the synthesis of targeted anticancer agents. We will delve into the rationale behind its use as a synthetic precursor, examine the mechanisms of action of its derivatives against key cancer pathways, and provide detailed, field-proven experimental protocols for both synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important scaffold in the quest for next-generation cancer therapies.
The 6-Nitroindoline Scaffold: A Privileged Framework in Oncology
The indole and its reduced form, indoline, are heterocyclic structures frequently found in natural products and pharmaceuticals, exhibiting a wide array of biological activities, including potent antitumor effects.[1] The utility of the 6-nitroindoline scaffold, in particular, is amplified by the presence of the nitro group. This electron-withdrawing group modulates the reactivity of the aromatic ring and, critically, serves as a synthetic precursor to an amino group via reduction.[2] This transformation is a cornerstone of its application, enabling the subsequent coupling with other pharmacophoric fragments to build a diverse library of potential drug candidates.[3]
The hydrochloride salt form of 6-nitroindoline ensures improved stability and solubility in common solvents, facilitating its use in various reaction conditions.[4] While many synthetic protocols utilize the free base or related carboxylic acid derivatives, the hydrochloride salt can be readily converted to the free base in situ or used directly, depending on the specific reaction chemistry.
Synthetic Strategies and Key Transformations
This compound is a key intermediate for creating more complex molecules.[4] The primary synthetic utility of the 6-nitroindoline core lies in the versatility of its functional groups: the secondary amine, the aromatic ring, and the nitro group.
Reduction of the Nitro Group
A pivotal transformation is the reduction of the nitro group to a primary amine (6-aminoindoline). This is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or with reducing agents like tin(II) chloride (SnCl2).[5] This seemingly simple step is profound in its strategic importance, as the resulting 6-aminoindoline is a key precursor for building molecules with diverse biological activities, including analogs of the potent antitumor agents CC-1065 and duocarmycin SA.[2]
N-Functionalization
The secondary amine of the indoline ring provides a site for further modification. Alkylation, acylation, and arylation reactions at this position can be used to introduce various substituents that can modulate the compound's physicochemical properties, such as solubility and membrane permeability, as well as its target-binding affinity.
Aromatization to Indole
The indoline ring can be dehydrogenated to the corresponding indole. This aromatization can be achieved using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1] This transformation allows for the creation of indole-based therapeutics, which have a rich history in oncology.[6][7]
Below is a generalized workflow for the synthetic utilization of the 6-nitroindoline scaffold.
Caption: General synthetic pathways for 6-nitroindoline derivatives.
Targeting Key Cancer Pathways with 6-Nitroindoline Derivatives
The true value of this compound in oncology is realized in the biological activity of the complex molecules it helps to create. Derivatives of this scaffold have been shown to target several critical pathways involved in cancer progression.
Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases. The indolinone scaffold is a well-established core for kinase inhibitors.[8] For instance, Nintedanib, an indolinone derivative, is a multi-targeted tyrosine kinase inhibitor active against VEGFR, PDGFR, and FGFR.[6] While not directly derived from 6-nitroindoline, its structure highlights the potential of the indolinone core. The 6-aminoindoline derived from 6-nitroindoline can be a key building block for synthesizing analogs that target these and other kinases, such as those in the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[9]
Inhibition of Anti-Apoptotic Proteins (Bcl-2)
Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. The Bcl-2 family of proteins are key regulators of apoptosis, with anti-apoptotic members like Bcl-2 itself being overexpressed in many tumors, leading to therapeutic resistance.[10][11] The indole scaffold has been successfully utilized to design potent Bcl-2 inhibitors.[10][12] By creating derivatives that mimic the BH3 domain of pro-apoptotic proteins, 6-nitroindoline-based compounds can be developed to bind to the hydrophobic groove of Bcl-2, thereby inhibiting its function and restoring the cell's ability to undergo apoptosis.[13]
The general mechanism of action for a hypothetical 6-nitroindoline-derived Bcl-2 inhibitor is depicted below.
Caption: Inhibition of Bcl-2 by a 6-nitroindoline derivative.
Targeting DNA G-Quadruplexes
G-quadruplexes (G4s) are non-canonical DNA structures found in guanine-rich regions of the genome, such as in the promoter regions of oncogenes like c-Myc. Stabilization of these G4 structures can repress gene transcription. Nitroindole derivatives have been investigated as c-Myc G-quadruplex binders.[14] These compounds can downregulate c-Myc expression, leading to cell cycle arrest and inhibition of tumor growth.[14]
Quantitative Data: In Vitro Efficacy of Indole and Indoline Derivatives
The following table summarizes the in vitro anticancer activity of various indole and indoline derivatives, demonstrating the potency that can be achieved with this scaffold. It is important to note that these are examples from the broader class of indole-based compounds, and specific derivatives of 6-nitroindoline would require individual evaluation.
| Compound Class | Cancer Cell Line | Target/Mechanism | IC50/GI50 (µM) | Reference |
| Indolylisoxazoline (6i) | C4-2 (Prostate) | Apoptosis Induction | 2.5 | [15][16] |
| Indolylisoxazoline (6l) | C4-2 (Prostate) | Apoptosis Induction | ~4.5 | [15][16] |
| Spiro-oxindole | MCF-7 (Breast) | Antiproliferative | 2.13 | [6] |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | Bcl-2 Inhibition | 1.2 | [11] |
| Indole-based Bcl-2 Inhibitor (U2) | MDA-MB-231 (Breast) | Bcl-2 Inhibition | 1.46-7.67 | [12] |
| Indole-based Bcl-2 Inhibitor (U2) | A549 (Lung) | Bcl-2 Inhibition | 1.46-7.67 | [12] |
| Vindoline-Piperazine Conjugate (23) | MDA-MB-468 (Breast) | Antiproliferative | 1.00 | [17] |
| Vindoline-Piperazine Conjugate (25) | HOP-92 (Lung) | Antiproliferative | 1.35 | [17] |
| 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | MOLT-4, HL-60, U-937 | Cytotoxicity | 0.7 - 6.0 | [18] |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of compounds derived from 6-nitroindoline.
Synthesis Protocol: General Procedure for the Reduction of 6-Nitroindoline
Causality: This protocol describes the critical step of converting the nitro group to an amine, which is essential for subsequent coupling reactions to build more complex anticancer agents. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
6-Nitroindoline (or its hydrochloride salt with prior neutralization)
-
Palladium on carbon (10% w/w)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolve 6-nitroindoline (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst.
-
Wash the filter pad with the solvent used for the reaction.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 6-aminoindoline. The crude product can be used directly or purified further by column chromatography if necessary.
Biological Assay Protocol: Cell Viability (MTT) Assay
Causality: The MTT assay is a fundamental method to determine the cytotoxic effect of a newly synthesized compound on cancer cells. It measures the metabolic activity of cells, which correlates with the number of viable cells. A reduction in metabolic activity indicates cell death or inhibition of proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Biological Assay Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
Causality: This assay is used to determine if the observed cytotoxicity is due to the induction of apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
The workflow for these biological assays is summarized in the diagram below.
Caption: Workflow for the biological evaluation of anticancer compounds.
Conclusion and Future Perspectives
This compound is a strategically important building block in oncology drug discovery. Its chemical versatility, particularly the facile conversion of the nitro group to an amine, provides a robust platform for the synthesis of a wide range of complex molecules. Derivatives of this scaffold have shown promise in targeting key cancer-related pathways, including kinase signaling and apoptosis regulation. The detailed protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate novel anticancer agents based on the 6-nitroindoline core.
Future research in this area will likely focus on expanding the diversity of the synthesized libraries through techniques like multicomponent reactions, further exploring the potential of the 6-nitroindoline scaffold in bioisosteric replacement strategies, and advancing the most promising lead compounds into preclinical and, ultimately, clinical development. The continued exploration of this privileged scaffold holds significant potential for the discovery of the next generation of targeted cancer therapies.
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Al-Ostath, A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Pharmaceuticals, 16(10), 1459. Available from: [Link]
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Aboshouk, D. R., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Advances, 14(10), 6845-6874. Available from: [Link]
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Kumar, D., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters, 28(17), 2897-2902. Available from: [Link]
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Zwick, E., Bange, J., & Ullrich, A. (2002). Receptor tyrosine kinases as targets for anticancer drugs. Trends in Molecular Medicine, 8(1), 17-23. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Journal of Drug Delivery and Therapeutics, 13(3), 118-132. Available from: [Link]
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Kumar, D., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters, 28(17), 2897-2902. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. Available from: [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]
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Wang, Y., et al. (2019). Selected indolinone derivatives as anticancer agents in preclinical or clinical trials. Marine Drugs, 17(11), 639. Available from: [Link]
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Al-Ostath, A., et al. (2023). Next-Generation Bcl-2 Inhibitors: Design and Evaluation of Indolyl-Triazole Derivatives with Anticancer Potential. ChemMedChem, e202300265. Available from: [Link]
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Singh, G., et al. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. International Journal of Molecular Sciences, 21(18), 6838. Available from: [Link]
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Szabó, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6618. Available from: [Link]
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de Souza, A. C. C., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216. Available from: [Link]
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Mondal, S., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 12(2), 148-156. Available from: [Link]
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Ghosh, S., et al. (2011). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 11, 1. Available from: [Link]
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Oprea, A., et al. (2022). Plant-Derived Anticancer Compounds as New Perspectives in Drug Discovery and Alternative Therapy. Molecules, 27(4), 1243. Available from: [Link]
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Yang, T.-H., et al. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Chemical and Pharmaceutical Research, 9(12). Available from: [Link]
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Ciaffaglione, V., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences, 24(7), 6581. Available from: [Link]
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Solomon, V. R., & Lee, H. (2011). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 6(6), 583-597. Available from: [Link]
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Iannelli, P., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2605. Available from: [Link]
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Wang, G., et al. (2007). A novel Bcl-2 small molecule inhibitor 4-(3-methoxy-phenylsulfannyl)-7-nitro-benzofurazan-3-oxide (MNB)-induced apoptosis in leukemia cells. Molecular Cancer Therapeutics, 6(3), 957-965. Available from: [Link]
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A Researcher's Guide to 6-Nitroindoline Hydrochloride: Comprehensive Safety and Handling Protocols
Executive Summary
6-Nitroindoline hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized as a precursor in the synthesis of complex therapeutic agents, particularly in oncology and neuropharmacology.[1] Its utility, however, is matched by a significant hazard profile that demands rigorous and informed handling procedures. This guide provides an in-depth examination of the safety protocols, hazard mitigation strategies, and emergency procedures required for the safe laboratory use of this compound. Adherence to these guidelines is critical for protecting researchers from potential toxic exposure and ensuring a safe and compliant laboratory environment.
Hazard Identification and Toxicological Profile
A thorough understanding of the inherent risks of a chemical is the foundation of its safe use. This compound is classified as a highly toxic substance with both acute and chronic health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its primary dangers.
GHS Classification
Researchers must be intimately familiar with the following classifications, which mandate the stringent controls outlined in this guide.
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | Danger | |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | Danger | |
| Specific Target Organ Toxicity, Repeated Exposure (Category 2) | H373: May cause damage to organs (Blood) through prolonged or repeated exposure | Danger | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | |
| Aquatic Hazard, Long-Term (Category 3) | H412: Harmful to aquatic life with long lasting effects | None | None |
Source: GHS classification data compiled from multiple supplier Safety Data Sheets (SDS).[2][3][4][5]
Core Toxicological Concerns
The primary toxicological threat associated with this compound, a characteristic it shares with many aromatic nitro compounds, is the risk of methemoglobinemia .[2][3]
-
Mechanism of Toxicity : Upon absorption into the body, the nitro group can be metabolized, leading to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This forms methemoglobin, which is incapable of binding and transporting oxygen.
-
Symptoms of Exposure : Initial symptoms can be delayed for 2-4 hours after exposure and include headache, dizziness, nausea, and shortness of breath.[3] The principal and most telling sign is cyanosis, a bluish discoloration of the skin, lips, and nail beds, which indicates significant levels of methemoglobin in the blood.[2] In severe cases, this can progress to cardiac dysrhythmia, spasms, and a dangerous drop in blood pressure.[2]
This specific mechanism is the reason for the H373 classification, targeting the blood.[2][3] All handling procedures must be designed to prevent any level of absorption.
Exposure Controls and Personal Protective Equipment (PPE)
Given the high acute toxicity of this compound, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls and carefully selected PPE.
Engineering Controls
-
Chemical Fume Hood : All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood.[2][3] This is non-negotiable. The high inhalation toxicity (Acute Tox. 3) means that even small amounts of airborne dust can be dangerous.
-
Ventilation : The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[2][6]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to provide a complete barrier to the routes of exposure.
| PPE Item | Specification & Rationale |
| Hand Protection | Double-gloving is recommended. Use two pairs of nitrile gloves or a combination of a nitrile inner glove and a thicker, more resistant outer glove like neoprene or butyl rubber. Rationale: Nitrile provides good splash protection, but many organic compounds, including aromatic amines and nitro compounds, can eventually permeate it. Double-gloving or using a more robust outer glove increases the breakthrough time, providing a greater margin of safety. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[3][7][8] |
| Eye Protection | Chemical splash goggles are mandatory.[7][9] Rationale: Due to the "Causes serious eye irritation" classification (H319)[4][5], standard safety glasses with side shields are insufficient. Goggles provide a complete seal around the eyes, protecting from splashes of solutions or accidental projection of solid particles. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[8] Rationale: Protects against skin contact from spills and prevents contamination of personal clothing. The hydrochloride salt itself is not flammable, but nitro-organic compounds can be energetic, and work is often done with flammable solvents. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is required when handling the powder outside of a fume hood (a practice that should be avoided) or if there is a risk of dust generation.[2] Rationale: Directly addresses the high inhalation toxicity (H331) by preventing airborne particles from entering the respiratory system. |
Hygiene Practices are a Critical Control: Always wash hands and face thoroughly with soap and water after handling the substance, even if gloves were worn.[2][3] Contaminated clothing must be removed immediately.[3]
Safe Handling, Storage, and Disposal
Meticulous and deliberate actions are key to safety. The following protocols provide a framework for the entire lifecycle of the compound within the laboratory.
Chemical Storage
-
Container : Keep the container tightly closed to prevent moisture absorption and release of dust.[2][3]
-
Environment : Store in a dry, cool, well-ventilated area.[6] Some suppliers recommend refrigerated storage (0-8 °C).[1]
-
Security : The storage location must be a locked cabinet or an area accessible only to authorized and trained personnel.[2][3] This is a direct consequence of its high acute toxicity.
-
Incompatibilities : Store separately from strong oxidizing agents, strong acids, and strong bases.[10] Nitro compounds can react violently or decompose under certain conditions, and contact with incompatible materials can increase this risk.[7][9][11]
Workflow: Preparing a Stock Solution of this compound
This common procedure presents multiple opportunities for exposure if not performed correctly. The following workflow integrates the necessary safety controls at each step.
Caption: Workflow for Safely Preparing a Stock Solution.
Waste Disposal
Improper disposal can harm both personnel and the environment.[2][12]
-
Solid Waste : All contaminated solid materials, including empty containers, weigh paper, contaminated wipes, and used gloves, must be collected in a clearly labeled hazardous waste container designated for toxic solid waste.
-
Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a labeled hazardous waste container for halogenated or non-halogenated organic waste, depending on the solvent used. Never dispose of this chemical down the drain, as it is harmful to aquatic life.[2][3]
Emergency Procedures: A Plan for When Things Go Wrong
Rapid and correct response to an exposure or spill is critical to mitigating harm. All personnel must be trained on these procedures before beginning work.
In Case of Personal Exposure
The immediate priority is to remove the individual from the source of contamination and seek medical attention.
Caption: First-Aid Response Decision Tree.
Source: First-aid measures compiled from multiple supplier SDS.[2][3][5][13]
Crucial Note for Medical Professionals : Inform the attending physician that the patient has been exposed to a nitroaromatic compound and that methemoglobinemia is a primary risk.[2][3]
In Case of a Spill
-
Evacuate and Alert : Immediately alert others in the area and evacuate if the spill is large or the dust is airborne.[3]
-
Secure the Area : Prevent entry into the spill zone. Remove all ignition sources.
-
Don PPE : Before attempting cleanup, don appropriate PPE, including respiratory protection.
-
Containment & Cleanup :
-
For a solid spill , gently cover with an inert absorbent material (e.g., vermiculite, sand). Avoid sweeping, which can generate dust.[2][3] Carefully scoop the material into a hazardous waste container.
-
For a liquid spill , cover with an absorbent material, bind it, and collect it into a suitable waste container.
-
-
Decontaminate : Clean the affected area thoroughly with a suitable solvent and dispose of all cleanup materials as hazardous waste.[2]
Conclusion
This compound is a potent chemical tool whose safe use is entirely achievable through a combination of knowledge, preparation, and disciplined adherence to safety protocols. By understanding its specific toxicological risks, particularly the potential for methemoglobinemia, and by consistently using appropriate engineering controls and personal protective equipment, researchers can confidently handle this compound while ensuring their personal safety and the integrity of their laboratory environment.
References
-
6-Nitroindoline Compound Summary . PubChem, National Institutes of Health. [Link]
-
Chemical Safety Protocol for Nitromethane . Vanderbilt University Environmental Health & Safety. [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Center for Biotechnology Information, National Institutes of Health. [Link]
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Chemical Safety Guide . Missouri S&T Environmental Health and Safety. [Link]
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Safety Data Sheet for 6-nitroindoline (Date not specified). XiXisys. [Link]
-
Standard Operating Procedure for Hazardous Chemicals Use: Nitromethane . University of Wisconsin-Milwaukee. [Link]
-
Common Chemical and Physical Hazards in Labs (2015). University of Rochester Environmental Health & Safety. [Link]
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6-Nitro-1H-indole Compound Summary . PubChem, National Institutes of Health. [Link]
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Chemical Properties of 6-Nitroindole . Cheméo. [Link]
-
GHS Classification Summary . PubChem, National Institutes of Health. [Link]
-
Chemical Hazard Classification (GHS) (2019). University of Illinois Division of Research Safety. [Link]
-
GHS Hazardous Chemical Information List . Safe Work Australia. [Link]
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Methodological & Application
Application Notes and Protocols for the Direct Nitration Synthesis of 6-Nitroindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6-nitroindoline hydrochloride via the direct nitration of indoline. 6-Nitroindoline is a valuable building block in medicinal chemistry, and this protocol offers a detailed, step-by-step methodology for its preparation and subsequent conversion to the hydrochloride salt. The protocol addresses the critical aspects of regioselectivity in electrophilic aromatic substitution, the challenges of isomer separation, and the analytical characterization of the final product. This guide is intended to provide researchers with a robust and reproducible method for the synthesis of this important chemical intermediate.
Introduction
Indoline and its derivatives are prevalent scaffolds in a wide array of biologically active compounds and natural products. The introduction of a nitro group onto the indoline ring significantly alters its electronic properties and provides a versatile handle for further functionalization, such as reduction to an amino group. Specifically, 6-nitroindoline serves as a key precursor in the development of various therapeutic agents.
The direct nitration of the indoline nucleus presents a classic example of electrophilic aromatic substitution on a substituted benzene ring. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the indoline ring. Under the strongly acidic conditions of a nitrating mixture (a combination of nitric and sulfuric acids), the secondary amine of the indoline ring is protonated, forming an indolinium ion. This positively charged group acts as a deactivating, meta-directing group, which favors the introduction of the nitro group at the C-6 position. However, the formation of the isomeric 5-nitroindoline is a common and significant side reaction that necessitates a careful purification strategy.
This application note details a laboratory-scale protocol for the direct nitration of indoline, the separation of the resulting 6-nitro and 5-nitro isomers, and the final conversion of 6-nitroindoline to its hydrochloride salt for improved handling and stability.
Reaction Scheme
Caption: Overall synthetic workflow for this compound.
Mechanistic Insight: Regioselectivity in Indoline Nitration
The regioselectivity of the direct nitration of indoline is a critical aspect of this synthesis. In the presence of a strong acid like sulfuric acid, the lone pair of electrons on the indoline nitrogen is protonated, forming an indolinium ion. This protonated amino group is strongly deactivating and acts as a meta-director for subsequent electrophilic aromatic substitution.[1][2]
The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, is the active electrophile in this reaction.[3] The attack of the nitronium ion on the benzene ring of the indolinium ion will preferentially occur at the positions meta to the deactivating group, which are C-4 and C-6. Steric hindrance from the fused five-membered ring can influence the relative rates of attack at these two positions. However, in practice, a mixture of isomers is often observed, with the 6-nitro isomer being a major product. The formation of the 5-nitro isomer is also significant, likely due to some degree of nitration occurring on the unprotonated, and therefore ortho, para-directing, indoline under the reaction conditions.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of indoline derivatives.[2][4]
Materials:
-
Indoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether (anhydrous)
-
Hydrogen Chloride (gas or a solution in diethyl ether)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Part 1: Nitration of Indoline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add indoline (1.0 eq).
-
Dissolution: Cool the flask in an ice-salt bath to -15 °C. Slowly add concentrated sulfuric acid (approximately 10 volumes relative to indoline) while maintaining the internal temperature below -5 °C. Stir until the indoline is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of indoline in sulfuric acid via the dropping funnel. It is crucial to maintain the internal temperature between -15 °C and -5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at -5 °C for an additional 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable workup and analysis procedure is established.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic.
Part 2: Isomer Separation and Purification
The separation of the 6-nitro and 5-nitro isomers is achieved by a pH-controlled extraction, leveraging the difference in basicity of the two isomers.
-
Initial Extraction (Removal of 5-Nitroindoline): The aqueous solution from the quenching step will be highly acidic. Transfer the solution to a large separatory funnel and extract with ethyl acetate. The 5-nitroindoline isomer is generally more soluble in the organic phase under strongly acidic conditions.[5] Repeat the extraction with ethyl acetate. Combine the organic layers, which contain the majority of the 5-nitroindoline byproduct.
-
pH Adjustment: Carefully adjust the pH of the remaining aqueous layer to approximately 4.5-5.0 using a 2 M sodium hydroxide solution while cooling in an ice bath.[1]
-
Extraction of 6-Nitroindoline: Extract the pH-adjusted aqueous phase multiple times with ethyl acetate. The 6-nitroindoline will be extracted into the organic phase at this pH.
-
Drying and Concentration: Combine the ethyl acetate extracts containing the 6-nitroindoline. Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 6-nitroindoline as a solid.
-
Recrystallization (Optional): The crude 6-nitroindoline can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Part 3: Formation of this compound
-
Dissolution: Dissolve the purified 6-nitroindoline in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add a solution of hydrogen chloride in diethyl ether (or bubble dry HCl gas through the solution) until precipitation is complete.
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under vacuum to obtain the final product.
Characterization of this compound
The successful synthesis of this compound should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 6-nitroindoline is expected to show characteristic signals for the aromatic and aliphatic protons. A reference spectrum for 6-nitroindoline is available.[6] The hydrochloride salt will show similar shifts, with potential downfield shifting of protons near the protonated nitrogen.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The spectrum for the closely related 6-nitroindole is available and can be used as a reference.[5] The carbons in the nitro-substituted ring will show characteristic downfield shifts.
| Compound | ¹H NMR (Reference) [6] | ¹³C NMR (Reference for 6-nitroindole) [5] |
| 6-Nitroindoline | Characteristic aromatic and aliphatic signals. | Expected signals for 8 distinct carbons. |
| 6-Nitroindole | - | ~142.0, 136.0, 130.0, 125.0, 118.0, 115.0, 108.0, 102.0 ppm |
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. For 6-nitroindoline, the expected molecular ion peak would be at m/z = 164.06.
Troubleshooting
| Issue | Potential Cause | Recommendation |
| Low yield of desired product | Incomplete reaction | Extend the reaction time or ensure efficient stirring. |
| Formation of dinitro products | Maintain a low reaction temperature and use the correct stoichiometry of the nitrating agent. | |
| Inefficient isomer separation | Carefully control the pH during the extraction steps. | |
| Dark, tarry reaction mixture | Reaction temperature too high | Ensure adequate cooling and slow addition of the nitrating mixture. |
| Product is difficult to purify | Incomplete separation of isomers | Repeat the pH-controlled extraction or consider column chromatography. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying principles of electrophilic aromatic substitution and employing a careful, pH-controlled purification strategy, researchers can reliably produce this valuable synthetic intermediate. The provided characterization data and troubleshooting guide will further aid in the successful execution of this synthesis.
References
- BenchChem. A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. Accessed January 19, 2026.
- BenchChem. Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide. Accessed January 19, 2026.
- BenchChem. An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid. Accessed January 19, 2026.
-
Organic & Biomolecular Chemistry. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
-
ResearchGate. 1H-NMR (600 MHz in DMSO-d6) and 13C-NMR data (150 MHz in DMSO-d6) of 1-3. [Link]
-
PubMed Central. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]
- BenchChem. A Technical Guide to the Solubility of 6-Nitroindoline-2-carboxylic Acid. Accessed January 19, 2026.
- BenchChem. An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid. Accessed January 19, 2026.
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
University of Colorado Boulder. Aromatic Nitration. [Link]
-
PubMed Central. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]
-
PubMed Central. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. [Link]
- BenchChem. Technical Support Center: 6-Nitroindoline-2-carboxylic Acid Reactions. Accessed January 19, 2026.
- BenchChem.
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Organic Syntheses. nitrones for intramolecular 1,3-dipolar cycloadditions. [Link]
-
Repositório da Universidade de Lisboa. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]
-
ResearchGate. How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & only fuming nitric acid? [Link]
- Google Patents.
-
European Patent Office. Indole derivatives, process for their preparation and pharmaceutical compositions containing them. [Link]
Sources
Chiral Synthesis of (S)-6-nitroindoline-2-carboxylic Acid from L-phenylalanine: An Application Note and Protocol
This guide provides a comprehensive technical overview and detailed protocols for the chiral synthesis of (S)-6-nitroindoline-2-carboxylic acid, a valuable building block in medicinal chemistry, utilizing L-phenylalanine as a readily available chiral precursor. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic strategy, mechanistic underpinnings, and practical execution of this multi-step synthesis.
Introduction
(S)-6-nitroindoline-2-carboxylic acid is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid, bicyclic core and defined stereochemistry make it an attractive scaffold for the development of novel therapeutics. The presence of the nitro group at the 6-position offers a versatile handle for further chemical modifications, such as reduction to an amine, which can then be elaborated into more complex structures.
The synthesis of the enantiomerically pure (S)-isomer is often critical for biological activity. A chiral pool approach, starting from the naturally occurring amino acid L-phenylalanine, provides an efficient and cost-effective strategy to achieve high enantiomeric excess, obviating the need for challenging chiral resolutions of racemic mixtures.[1] This application note details a robust two-step synthesis involving the dinitration of L-phenylalanine followed by a base-mediated intramolecular cyclization.
Synthetic Strategy Overview
The overall synthetic transformation from L-phenylalanine to (S)-6-nitroindoline-2-carboxylic acid is a two-step process. The first step is the electrophilic nitration of the aromatic ring of L-phenylalanine to yield 2,4-dinitro-L-phenylalanine. The second and key step is an intramolecular nucleophilic aromatic substitution (SNAr) reaction, where the amino group of the dinitrophenylalanine intermediate attacks the electron-deficient aromatic ring, displacing one of the nitro groups to form the indoline ring system with retention of stereochemistry at the C-2 position.
Visualization of the Synthetic Workflow
Caption: Overall workflow for the synthesis of (S)-6-nitroindoline-2-carboxylic acid.
Mechanistic Insights
The key transformation in this synthesis is the intramolecular cyclization of 2,4-dinitro-L-phenylalanine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The presence of two electron-withdrawing nitro groups on the phenyl ring makes it highly electron-deficient and susceptible to nucleophilic attack. The amino group of the phenylalanine backbone acts as the intramolecular nucleophile. The reaction is typically base-catalyzed, which serves to deprotonate the amino group, increasing its nucleophilicity. The attack of the resulting amide anion at the carbon bearing the ortho-nitro group, followed by the departure of the nitro group as a leaving group, leads to the formation of the five-membered indoline ring. The stereochemistry at the alpha-carbon is retained throughout this process.
Visualization of the Cyclization Mechanism
Caption: Key steps in the intramolecular SNAr cyclization mechanism.
Detailed Experimental Protocols
Safety First: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. Concentrated acids are highly corrosive and strong oxidizing agents. Handle with extreme care.[2][3][4][5][6]
Part 1: Synthesis of 2,4-dinitro-L-phenylalanine
This protocol is adapted from a one-pot synthesis method that has been reported to achieve good yields.[1]
Materials:
-
L-phenylalanine
-
Urea Nitrate (UN)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Crushed Ice
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and an ice bath, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C.
-
Slowly and portion-wise, add L-phenylalanine to the cold, stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the L-phenylalanine is fully dissolved, begin the portion-wise addition of urea nitrate. Maintain the temperature between 0-5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
A yellow precipitate of 2,4-dinitro-L-phenylalanine will form.
-
Allow the ice to melt completely, then collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum to a constant weight.
Part 2: Intramolecular Cyclization to (S)-6-nitroindoline-2-carboxylic Acid
This step involves a base-catalyzed intramolecular nucleophilic aromatic substitution.[1][7]
Materials:
-
2,4-dinitro-L-phenylalanine (from Part 1)
-
Dioxane
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric Acid (HCl) (e.g., 1 M)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2,4-dinitro-L-phenylalanine in a suitable solvent such as dioxane in a round-bottom flask.[1]
-
With stirring, slowly add the sodium hydroxide solution to the reaction mixture. The amount of base should be carefully controlled to facilitate the cyclization.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4.
-
The product, (S)-6-nitroindoline-2-carboxylic acid, should precipitate out of the solution.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system.
Data and Expected Results
| Step | Product | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Nitration | 2,4-dinitro-L-phenylalanine | ~75.7% | Not Applicable | [1] |
| Cyclization | (S)-6-nitroindoline-2-carboxylic acid | ~65.7% | >99.5% | [1] |
Characterization and Quality Control
To ensure the identity and purity of the synthesized compounds, a comprehensive analytical characterization should be performed.
2,4-dinitro-L-phenylalanine
-
Appearance: Yellow solid.
-
¹H NMR (DMSO-d₆): Expected signals for aromatic protons, the alpha-proton, and the beta-protons of the phenylalanine backbone.
-
¹³C NMR (DMSO-d₆): Expected signals for the aromatic carbons (some shifted downfield due to the nitro groups), the carboxyl carbon, and the alpha and beta carbons. A reference spectrum can be found on ChemicalBook.[8]
-
Mass Spectrometry (ESI-MS): Expected [M-H]⁻ at m/z 330.07.
(S)-6-nitroindoline-2-carboxylic Acid
-
Appearance: Solid, color may vary.
-
¹H NMR (DMSO-d₆): Aromatic protons are expected in the range of δ 7.0-8.5 ppm. Protons on the indoline ring will appear further upfield. The carboxylic acid proton is expected as a broad singlet above δ 10 ppm.
-
¹³C NMR (DMSO-d₆): Aromatic carbons are expected in the range of δ 110-150 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield, typically above δ 160 ppm.
-
Mass Spectrometry (ESI-MS): Expected [M-H]⁻ at m/z 207.04.
-
Optical Rotation: A specific rotation measurement should be performed to confirm the enantiomeric purity. The sign and magnitude of the rotation are key indicators of the stereochemical outcome.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in nitration | Incomplete reaction; loss of product during workup. | Ensure complete dissolution of L-phenylalanine before adding nitrating agent. Monitor reaction by TLC. Be careful not to overwash the product during filtration. |
| Incomplete cyclization | Insufficient base; reaction time too short. | Titrate the base addition carefully. Monitor the reaction progress by TLC and allow it to proceed to completion. |
| Racemization of product | Harsh reaction conditions (e.g., excessive heat or strong base). | Maintain moderate reaction temperatures during cyclization. Use the minimum effective concentration of base. |
Conclusion
The chiral pool synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine is an effective and reliable method for producing this valuable building block with high enantiomeric purity.[1] The two-step process, involving dinitration followed by an intramolecular SNAr cyclization, is a practical approach for laboratory-scale synthesis. The detailed protocols and mechanistic insights provided in this application note are intended to equip researchers with the necessary information for the successful and safe execution of this synthesis, thereby facilitating its application in drug discovery and development programs.
References
-
Nitration reaction safety. (2024, June 6). YouTube. Retrieved from [Link]
-
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]
-
Columbus Chemical. (2021, December 13). Concentrated Nitric with 2% Sulfuric Acid. Retrieved from [Link]
-
Quora. (2024, May 22). What safety precautions should I take when handling nitric acid? Retrieved from [Link]
-
University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
-
ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]
-
ACS Publications. (2009, May 7). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved from [Link]
-
PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-phenylalanine. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine at BMRB. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Copper chloride complexes with substituted 4′-phenyl-terpyridine ligands: synthesis, characterization, antiproliferative activities and DNA interactions. Retrieved from [Link]
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Application Notes & Protocols: A Guide to Nitroindoline-Based Caged Compounds
Introduction: Spatiotemporal Control of Biological Processes with Light
In the intricate world of cellular biology and drug development, the ability to control the activity of bioactive molecules with precision is paramount. Caged compounds are powerful tools that offer such control, acting as photoactivatable precursors of biologically active agents.[1][2] These molecules are rendered temporarily inert by a covalently attached photolabile protecting group (PPG), or "caging group."[3] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatial and temporal resolution. This technology allows researchers to initiate biological processes on demand, from triggering neurotransmission at a single synapse to activating a drug at a specific site within a tissue.[4][5]
Among the various classes of PPGs, the nitroindoline scaffold has emerged as particularly advantageous.[6] Compounds based on this structure are noted for their stability in physiological conditions and their efficient, rapid photorelease of caged molecules.[6][7] This guide provides a comprehensive overview of the mechanisms, protocols, and applications of nitroindoline-based caging technology.
A Note on Isomers: 6-Nitroindoline vs. 7-Nitroindoline While this guide addresses the use of 6-Nitroindoline hydrochloride, it is critical to note that the vast majority of scientific literature and established protocols focus on the 7-nitroindoline scaffold and its derivatives (e.g., 4-methoxy-7-nitroindolinyl, MNI).[4][8][9] The principles, reaction mechanisms, and experimental procedures are chemically analogous and directly transferable. Therefore, this document will focus on the well-documented and validated 7-nitroindoline derivatives as the current state-of-the-art for this class of reagents.[8]
Section 1: The Chemistry of Nitroindoline Photolysis
Mechanism of Uncaging
The defining feature of a nitroindoline cage is its ability to undergo a photochemical reaction that results in the release of the protected molecule. This process is initiated by the absorption of a photon, typically in the UV-A or near-visible range.[4]
-
Excitation: The process begins when the nitroaromatic chromophore absorbs a photon, promoting it to an excited electronic state.[10]
-
Intramolecular Rearrangement: In the excited state, the molecule undergoes a rapid intramolecular hydrogen abstraction from the benzylic position to the oxygen of the nitro group, forming an aci-nitro intermediate.[10][11]
-
Cleavage and Release: This intermediate is unstable and quickly rearranges, leading to the cleavage of the bond holding the bioactive molecule. This step releases the active compound (e.g., a carboxylic acid) and results in the formation of a non-interfering nitrosoindole byproduct.[6][11]
The efficiency of this process is a key advantage of nitroindoline cages, often occurring on a sub-microsecond timescale, which is crucial for studying rapid biological events like synaptic transmission.[12]
Materials:
-
7-Nitroindoline derivative (e.g., 4-Methoxy-7-nitroindoline)
-
Bioactive molecule with an amine group (e.g., Boc-protected glutamate)
-
Coupling agents: EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride), NHS (N-Hydroxysuccinimide) or HOBt (Hydroxybenzotriazole) [6]* Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) [6]* Anhydrous solvents: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Solvents for work-up and purification (e.g., Ethyl acetate, silica gel, HPLC-grade acetonitrile and water)
Procedure:
-
Activation of Carboxylic Acid: Dissolve the 7-nitroindoline derivative (1 equivalent) in anhydrous DMF or DCM. Add EDC (1.2 equivalents) and NHS or HOBt (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours to form the active ester. [6]Causality: This step converts the carboxylic acid into a more reactive species, facilitating amide bond formation.
-
Coupling Reaction: In a separate flask, dissolve the protected bioactive molecule (1 equivalent) and a base such as DIPEA (2-3 equivalents) in anhydrous DMF or DCM. Slowly add the activated nitroindoline solution to this flask. [6]Causality: The base neutralizes any hydrochloride salts and facilitates the nucleophilic attack of the amine on the activated ester.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the progress by Thin-Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. [4]4. Work-up and Purification: Once the reaction is complete, filter any solid byproducts. Dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with mild aqueous acid, bicarbonate solution, and brine to remove unreacted reagents and byproducts. Dry the organic layer and concentrate it under reduced pressure. [4]The crude product is often purified by silica gel column chromatography. [8]5. Final Deprotection and Purification (if necessary): If the bioactive molecule had other protecting groups (e.g., Boc on an amino acid), they must be removed using appropriate reagents (e.g., Trifluoroacetic acid - TFA). [13]The final caged compound should be purified to >95% purity by reverse-phase High-Performance Liquid Chromatography (HPLC). [8][13]
Protocol 2: Characterization of the Caged Compound
Verifying the identity and purity of the synthesized caged compound is a critical, self-validating step to ensure experimental reproducibility and prevent misinterpretation of biological results.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the final compound. [6]* Mass Spectrometry (MS): Verifies the correct molecular weight of the caged compound. [6][14]* High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product, which should ideally be ≥95%. [15]
Protocol 3: General Procedure for Photolysis (Uncaging)
This protocol outlines the light-induced release of the bioactive molecule from its caged precursor in a typical biological experiment.
Materials:
-
Purified caged compound
-
Aqueous buffer suitable for the experiment (e.g., physiological saline, cell culture medium)
-
Stock solution solvent (e.g., DMSO)
-
Light source: UV flash lamp, laser, or LED with an appropriate wavelength (e.g., 350-400 nm for one-photon excitation, or a pulsed infrared laser around 720 nm for two-photon excitation). [9]* Analytical equipment to measure the result (e.g., electrophysiology rig, fluorescence microscope, HPLC). [6] Procedure:
-
Sample Preparation: Prepare a concentrated stock solution of the caged compound in a minimal amount of a suitable solvent like DMSO. Dilute the stock solution into the aqueous experimental buffer to the desired final concentration. [4]Causality: It is crucial to ensure the final concentration of the organic solvent is low (<0.1%) to avoid affecting the biological system.
-
Equilibration: Apply the solution containing the caged compound to the cells or tissue and allow time for equilibration. The caged compound should be biologically inert during this period. [2]3. Irradiation: Expose the sample to light from the chosen source. The duration and intensity of the light must be carefully calibrated and optimized based on the quantum yield of the caged compound, the desired concentration of photoreleased molecule, and the sensitivity of the preparation to light-induced damage. [6]4. Analysis: Measure the biological response immediately following the light flash. This could be a change in membrane potential, a fluorescent signal from a reporter, or another downstream effect. 5. Controls: It is essential to run control experiments. These include a sample of the caged compound that is not irradiated to test for any effects of the cage itself, and a sample exposed to the light source without the caged compound to check for any light-induced artifacts. [4]
Section 3: Applications in Research and Development
The ability to precisely control the release of active molecules makes nitroindoline-caged compounds invaluable across multiple scientific disciplines.
-
Neuroscience: Caged neurotransmitters, such as MNI-glutamate, are widely used for the precise mapping of neural circuits and studying synaptic transmission with single-synapse resolution. [4][9]* Cellular Signaling: By releasing second messengers (e.g., Ca²⁺, IP₃) or enzyme substrates at specific times and locations within a cell, researchers can dissect complex signaling pathways with unprecedented detail. [5][16]* Drug Delivery and Pharmacology: The development of photoactivatable drugs that are only active at the site of illumination can dramatically reduce systemic side effects and improve therapeutic efficacy, a core goal of modern pharmacology. [4]
Conclusion
Caged compounds based on the nitroindoline scaffold are indispensable tools for the precise optical control of biological processes. Their robust chemical properties, including high stability and efficient photorelease, have cemented their role in cutting-edge research. The protocols and data presented here provide a foundational guide for researchers to synthesize, characterize, and successfully utilize these powerful photoactivatable probes in their own experimental systems, paving the way for new discoveries in biology and medicine.
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Kavita, K., & Deiters, A. (2019). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Current Opinion in Structural Biology, 57, 164-175. Retrieved from [Link]
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Klάn, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. Retrieved from [Link]
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Kavita, K., & Deiters, A. (2019). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Current Opinion in Structural Biology, 57, 164-175. Retrieved from [Link]
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Klάn, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Retrieved from [Link]
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Wieboldt, R., Ramesh, D., Jabri, E., Carpenter, B. K., & Hess, G. P. (1993). Photolysis of a protecting group for the carboxyl function of neurotransmitters within 3 microseconds and with product quantum yield of 0.2. Proceedings of the National Academy of Sciences, 90(23), 11044-11048. Retrieved from [Link]
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Papageorgiou, G., & Corrie, J. E. T. (2022). Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. Molecules, 27(9), 2645. Retrieved from [Link]
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Papageorgiou, G., & Corrie, J. E. T. (2022). Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. Molecules, 27(9), 2645. Retrieved from [Link]
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Hardie, R. C., & Minke, B. (1994). Photolysis of caged Ca2+ facilitates and inactivates but does not directly excite light-sensitive channels in Drosophila photoreceptors. Neuron, 12(3), 615-627. Retrieved from [Link]
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Talian, V. A., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega, 8(10), 9496-9507. Retrieved from [Link]
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Papageorgiou, G., & Corrie, J. E. T. (2022). Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. Molecules, 27(9), 2645. Retrieved from [Link]
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Hossain, A. (2023). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research in Pharmaceutical Sciences, 14(3), 1234-1240. Retrieved from [Link]
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de Wit, R. H., et al. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. International Journal of Molecular Sciences, 25(8), 4496. Retrieved from [Link]
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ResearchGate. (n.d.). 7-Nitroindoline-derived caged compounds. ResearchGate. Retrieved from [Link]
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Shembekar, N., et al. (2016). Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes. ACS chemical neuroscience, 7(6), 756-764. Retrieved from [Link]
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Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. Retrieved from [Link]
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Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. Retrieved from [Link]
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Corrie, J. E. T. (2007). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology (pp. 1-33). Wiley-VCH Verlag GmbH & Co. KGaA. Retrieved from [Link]
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Ellis-Davies, G. C. (2018). Useful caged compounds for cell physiology. Accounts of chemical research, 51(3), 555-561. Retrieved from [Link]
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Jena Bioscience. (n.d.). NPE-caged-ATP. Jena Bioscience. Retrieved from [Link]
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Kohl-Landgraf, J., et al. (2014). Mechanism of the photoinduced uncaging reaction of puromycin protected by a 6-nitroveratryloxycarbonyl group. Journal of the American Chemical Society, 136(9), 3430-3438. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 6-Nitroindoline Hydrochloride for the Development of Potent Fructose-1,6-bisphosphatase (FBPase) Inhibitors
Introduction: FBPase as a Key Therapeutic Target in Type 2 Diabetes
Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in the gluconeogenesis pathway, the metabolic process responsible for the de novo synthesis of glucose.[1][2] In individuals with type 2 diabetes, elevated FBPase activity contributes significantly to excessive hepatic glucose production, a primary driver of hyperglycemia.[3] Consequently, the development of potent and selective FBPase inhibitors represents a promising therapeutic strategy for managing this chronic metabolic disorder.[3][4] FBPase is an allosteric enzyme, presenting multiple binding sites for potential inhibitors, including the active site and an allosteric site where the natural inhibitor AMP binds.[1] The indoline and indole scaffolds have emerged as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[5][6] Notably, derivatives of nitro-indole carboxylic acids have been identified as potent allosteric inhibitors of FBPase, making 6-nitroindoline hydrochloride a valuable and versatile starting material for the synthesis of this promising class of therapeutic agents.[3]
This comprehensive guide provides detailed protocols for the synthesis of 6-nitroindole-2-carboxylic acid-based FBPase inhibitors starting from this compound, as well as robust biochemical assays for their characterization.
Synthetic Strategy: From this compound to Potent FBPase Inhibitors
The development of FBPase inhibitors from this compound involves a multi-step synthetic approach. The core strategy is to first convert the indoline scaffold to the corresponding indole, followed by the introduction of a carboxylic acid at the 2-position, a key feature for potent FBPase inhibition.
Workflow for the Synthesis of 6-Nitroindole-2-Carboxylic Acid
Caption: Synthetic workflow from this compound to the FBPase inhibitor scaffold.
Protocol 1: Dehydrogenation of 6-Nitroindoline to 6-Nitroindole
This protocol describes the oxidation of the indoline ring to an indole ring, a crucial step in forming the core structure of the target inhibitors.
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Toluene
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Neutralize this compound with a suitable base (e.g., NaHCO₃ solution) and extract the free base, 6-nitroindoline, into an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Dissolve the crude 6-nitroindoline (1.0 eq) in toluene.
-
Add DDQ (1.1 eq) to the solution.
-
Reflux the mixture for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter to remove the precipitated hydroquinone.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with water until the pH is neutral.
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 6-nitroindole.
Protocol 2: C-2 Carboxylation of 6-Nitroindole
This protocol introduces the carboxylic acid moiety at the C-2 position of the indole ring, a critical functional group for FBPase inhibitory activity.
Materials:
-
6-Nitroindole
-
Lithium tert-butoxide (LiO-tBu)
-
Cesium fluoride (CsF)
-
18-crown-6
-
Dry N,N-Dimethylformamide (DMF)
-
Carbon dioxide (CO₂) gas or dry ice
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Brine
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 6-nitroindole (1.0 eq), CsF (2.0 eq), and 18-crown-6 (2.0 eq).
-
Add dry DMF to the flask.
-
Cool the mixture to 0 °C and add LiO-tBu (2.0 eq) portion-wise.
-
Bubble CO₂ gas through the reaction mixture at 0 °C for several hours, or add crushed dry ice to the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and acidify to pH 2-3 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
The crude 6-nitroindole-2-carboxylic acid can be purified by recrystallization or column chromatography.
Biochemical Evaluation of FBPase Inhibitors
Once synthesized, the 6-nitroindole-2-carboxylic acid derivatives must be evaluated for their inhibitory activity against FBPase. The following protocols describe two standard assays for this purpose.
Workflow for FBPase Inhibitor Screening
Caption: Workflow for the biochemical evaluation of synthesized FBPase inhibitors.
Protocol 3: FBPase Coupled-Enzyme Activity Assay (Colorimetric)
This assay measures FBPase activity by coupling the production of fructose-6-phosphate (F6P) to a reaction that results in a colorimetric output.[4]
Principle: FBPase converts fructose-1,6-bisphosphate (F1,6BP) to F6P. F6P is then isomerized to glucose-6-phosphate (G6P) by phosphoglucose isomerase. Finally, G6P is oxidized by glucose-6-phosphate dehydrogenase, which reduces a probe to produce a colored product that can be measured at OD = 450 nm. The rate of color development is proportional to the FBPase activity.
Materials:
-
FBP Assay Buffer
-
FBPase Substrate (Fructose-1,6-bisphosphate)
-
FBPase Converter Enzyme Mix (containing phosphoglucose isomerase and glucose-6-phosphate dehydrogenase)
-
FBPase Developer (Probe)
-
Purified FBPase enzyme (as a positive control)
-
Synthesized inhibitor compounds
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the supplier's instructions. Prepare serial dilutions of the synthesized inhibitor compounds in FBP Assay Buffer.
-
Reaction Setup:
-
Sample Wells: Add FBP Assay Buffer, FBPase enzyme, and the desired concentration of the inhibitor compound to each well.
-
Positive Control Well: Add FBP Assay Buffer and FBPase enzyme without any inhibitor.
-
Background Control Well: Add FBP Assay Buffer and the inhibitor compound without the FBPase enzyme.
-
Adjust the volume in each well with FBP Assay Buffer.
-
-
Reaction Mix Preparation: Prepare a Reaction Mix containing FBP Assay Buffer, FBP Converter Enzyme Mix, FBP Developer, and FBPase Substrate.
-
Initiate the Reaction: Add the Reaction Mix to all wells.
-
Measurement: Immediately start measuring the absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 2-3 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the background control from the rates of the sample and positive control wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (no inhibitor).
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Protocol 4: TNP-AMP Fluorescence Competition Assay
This assay is used to determine if the synthesized inhibitors bind to the allosteric site of FBPase by competing with the fluorescent AMP analog, TNP-AMP.[1]
Principle: TNP-AMP is a fluorescent analog of AMP that exhibits increased fluorescence upon binding to the allosteric site of FBPase. If a test compound also binds to the allosteric site, it will displace TNP-AMP, leading to a decrease in fluorescence.
Materials:
-
Purified FBPase enzyme
-
TNP-AMP (2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-monophosphate)
-
Assay Buffer (e.g., 50 mM Tris-acetate, pH 7.5)
-
MgCl₂
-
Fructose-1,6-bisphosphate (F1,6BP)
-
Synthesized inhibitor compounds
-
Fluorometer or fluorescence plate reader (Excitation λ = 410 nm, Emission λ = 535 nm)
-
Quartz cuvette or black 96-well microplate
Procedure:
-
Reaction Setup: In a cuvette or microplate well, prepare a solution containing the FBPase enzyme, MgCl₂, and F1,6BP in the assay buffer.
-
TNP-AMP Addition: Add a fixed concentration of TNP-AMP (e.g., 3.5 µM) to the mixture and measure the baseline fluorescence. The fluorescence should increase upon TNP-AMP binding to FBPase.
-
Inhibitor Titration: Add increasing concentrations of the synthesized inhibitor compound to the cuvette or well, mixing after each addition.
-
Fluorescence Measurement: After each addition of the inhibitor, measure the fluorescence emission at 535 nm (with excitation at 410 nm).
-
Data Analysis:
-
Record the decrease in fluorescence as a function of the inhibitor concentration.
-
A significant decrease in fluorescence indicates that the inhibitor is competing with TNP-AMP for binding to the allosteric site.
-
The data can be plotted as the percentage of fluorescence quenching versus inhibitor concentration to visualize the competitive binding.
-
Quantitative Data Summary
The following table summarizes the reported IC₅₀ values for some known indole-based FBPase inhibitors, providing a benchmark for newly synthesized compounds.
| Compound ID | Structure | FBPase IC₅₀ (µM) | Reference |
| Compound A | 7-nitro-1H-indole-2-carboxylic acid derivative | Potent lead structure | [3] |
| 22f | Indole-2-carboxylic acid scaffold with N-acylsulfonamide | Submicromolar | [3] |
| 22g | Indole-2-carboxylic acid scaffold with N-acylsulfonamide | Submicromolar | [3] |
FBPase in the Gluconeogenesis Pathway
Caption: Simplified diagram of FBPase's role in gluconeogenesis and its inhibition.
Conclusion
This compound serves as a valuable and accessible starting material for the synthesis of a promising class of FBPase inhibitors based on the 6-nitroindole-2-carboxylic acid scaffold. The synthetic and biochemical protocols detailed in this guide provide a robust framework for researchers and drug development professionals to design, synthesize, and evaluate novel therapeutic agents for the treatment of type 2 diabetes. The combination of a well-defined synthetic strategy and reliable in vitro assays is crucial for the successful identification and optimization of lead compounds targeting FBPase.
References
-
Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds. (n.d.). National Institutes of Health. [Link]
-
Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Fructose-1,6-bisphosphatase Activity Assay Kit (Colorimetric). (n.d.). BioVision. [Link]
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). ResearchGate. [Link]
-
Discovery of novel indole derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2015). European Journal of Medicinal Chemistry. [Link]
-
A coupled enzyme assay for the determination of FBP-cleavage activity. (n.d.). ResearchGate. [Link]
-
Enzymatic Characterization of Fructose 1,6-Bisphosphatase II from Francisella tularensis, an Essential Enzyme for Pathogenesis. (2017). PLOS ONE. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2018). Molecules. [Link]
-
Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. (2022). Organic & Biomolecular Chemistry. [Link]
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Purifying 6-Nitroindoline Hydrochloride: A Guide for Researchers
Introduction: The Critical Role of Purity in Drug Discovery
6-Nitroindoline hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmacologically active agents. Its unique chemical structure, featuring a nitro group on the indoline core, makes it a valuable precursor for developing novel therapeutics. However, the synthetic routes to this compound can often yield a mixture of impurities, including positional isomers and unreacted starting materials. The presence of these impurities can significantly impact the outcome of subsequent reactions and biological assays, leading to erroneous data and potentially compromising the integrity of drug development programs.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. It is designed for researchers, scientists, and drug development professionals seeking to ensure the highest possible purity of this critical intermediate. The methodologies described herein are grounded in established chemical principles and are presented with a focus on both practical application and the underlying scientific rationale.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. In the synthesis of this compound, the primary impurities typically fall into the following categories:
-
Positional Isomers: The nitration of indoline can lead to the formation of other nitro-substituted isomers, such as 4-nitro-, 5-nitro-, and 7-nitroindoline.[1] These isomers often exhibit similar physical properties, making their separation challenging.
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of residual indoline or other precursors.
-
Reaction Byproducts: Side reactions can generate various byproducts, the nature of which depends on the specific synthetic route employed.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup may be retained in the crude product.
A logical overview of the relationship between the target compound and its common impurities is presented below.
Caption: Relationship between crude product, impurities, and purification.
Purification Strategies: A Multi-faceted Approach
A combination of techniques is often necessary to achieve the desired level of purity. The choice of method will depend on the nature and quantity of the impurities present.
| Purification Technique | Principle of Separation | Best Suited For Removing |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures.[2] | Crystalline solids with thermally stable impurities. |
| Acid-Base Extraction | Differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases.[3] | Acidic or basic impurities from a neutral compound, or vice versa. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | A wide range of impurities, including those with similar polarities. |
Detailed Protocols
Safety First: Before proceeding with any of the following protocols, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids.[2] The key is to select a solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Solvent Selection:
A systematic approach to solvent screening is recommended. Based on the polar nature of the hydrochloride salt, polar protic solvents are a good starting point.
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many organic salts, and the addition of water can modulate the solubility to achieve the desired profile. |
| Isopropanol | Often a good choice for recrystallizing hydrochloride salts that are too soluble in ethanol.[5] |
| Methanol | Can be effective, but the high solubility of many compounds may require the use of an anti-solvent. |
| Ethanol/Ethyl Acetate | Ethyl acetate can act as an anti-solvent to induce crystallization from an ethanol solution. |
Step-by-Step Protocol:
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid. Stir continuously and heat the mixture gently.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. The flask can then be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Caption: A typical workflow for recrystallization.
Protocol 2: Acid-Base Extraction
This technique is particularly useful for removing neutral or acidic impurities from the basic this compound. The principle relies on converting the amine hydrochloride to its free base form, which is soluble in organic solvents, while acidic impurities can be extracted into an aqueous basic solution and neutral impurities remain in the organic phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a sufficient amount of a weak aqueous base, such as a saturated sodium bicarbonate solution, to neutralize the hydrochloride and convert it to the free base. Shake the funnel vigorously, venting frequently.
-
Phase Separation: Allow the layers to separate. The organic layer now contains the 6-nitroindoline free base and any neutral impurities. The aqueous layer contains the salt of any acidic impurities.
-
Extraction of Free Base: Drain the aqueous layer. Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the 6-nitroindoline free base.
-
Conversion back to Hydrochloride Salt: To obtain the purified hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.
-
Collection and Drying: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Caption: Workflow for purification via acid-base extraction.
Protocol 3: Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities. For this compound, a normal-phase silica gel chromatography of the free base is generally recommended.
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the desired compound around 0.3-0.4).
Step-by-Step Protocol:
-
Preparation of the Free Base: Convert the crude this compound to the free base as described in the acid-base extraction protocol (steps 1-5).
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure 6-nitroindoline free base.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Conversion to Hydrochloride Salt: Convert the purified free base back to the hydrochloride salt as described in the acid-base extraction protocol (steps 6-7).
Purity Assessment
After purification, it is crucial to assess the purity of the this compound. A combination of analytical techniques should be employed for a comprehensive evaluation.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of impurities. |
| Melting Point Analysis | A sharp and narrow melting point range is indicative of high purity. |
Conclusion
The purification of this compound is a critical step in ensuring the reliability and reproducibility of research in drug discovery and development. The choice of purification technique will depend on the specific impurity profile of the crude material. A systematic approach, combining recrystallization, acid-base extraction, and column chromatography as needed, will enable researchers to obtain this valuable building block in high purity. Rigorous analytical characterization is essential to confirm the success of the purification process and to provide confidence in the quality of the material for downstream applications.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
PubChem. (n.d.). 6-Nitroindoline. Retrieved from [Link]
Sources
analytical methods for characterizing 6-Nitroindoline hydrochloride
An In-Depth Guide to the Analytical Characterization of 6-Nitroindoline Hydrochloride
Introduction
This compound is a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. The indoline scaffold is a "privileged structure," frequently appearing in the core of many biologically active molecules. The addition of a nitro group at the 6-position and its formulation as a hydrochloride salt significantly modulate the molecule's electronic properties, solubility, and stability, making it a versatile intermediate for further chemical elaboration.
Robust and comprehensive analytical characterization is paramount to ensure the identity, purity, and quality of this compound. This is critical for its use in regulated environments, such as pharmaceutical development, where understanding the impurity profile and ensuring batch-to-batch consistency is non-negotiable. This technical guide provides a suite of detailed application notes and protocols designed for researchers, quality control analysts, and drug development professionals. We will explore a multi-modal approach, leveraging chromatographic and spectroscopic techniques to build a complete analytical profile of the compound.
Physicochemical Properties
A foundational understanding of the compound's basic properties is the first step in any analytical endeavor. These properties influence choices regarding solvents, storage conditions, and analytical techniques.
| Property | Value | Source |
| IUPAC Name | 6-nitro-2,3-dihydro-1H-indole hydrochloride | [1] |
| CAS Number | 19727-83-4 (for free base) | [1] |
| Molecular Formula | C₈H₉ClN₂O₂ | Inferred |
| Molecular Weight | 200.62 g/mol | Inferred |
| Appearance | Expected to be a solid powder | [2] |
| Monoisotopic Mass | 164.0586 g/mol (free base) | [1] |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying it in various matrices. Its sensitivity, resolving power, and reproducibility make it an indispensable tool. A reversed-phase method is ideal, as it effectively separates the polar analyte from potential non-polar impurities.
Rationale for Method Selection
The indoline ring system, coupled with the nitro group, contains a chromophore that allows for sensitive detection using a UV-Vis detector. The hydrochloride salt form ensures good solubility in aqueous mobile phases. A C18 column provides a non-polar stationary phase that retains the compound based on its hydrophobicity, while a polar mobile phase, typically a mixture of water and acetonitrile or methanol, elutes it. The addition of an acid (like formic acid or trifluoroacetic acid) to the mobile phase is crucial; it ensures the secondary amine remains protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the purity of a this compound sample and quantify its concentration.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard or sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.[3]
-
-
Chromatographic Conditions:
| Parameter | Recommended Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier, making it compatible with mass spectrometry (MS) detection.[4] |
| Mobile Phase B | Acetonitrile | Common organic solvent providing good separation for this class of compounds. |
| Gradient Elution | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-19 min: 90-10% B19-25 min: 10% B | A gradient ensures elution of compounds with a wider range of polarities and provides a robust separation. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 265 nm and 350 nm | The nitroaromatic system is expected to have strong absorbance in these regions. |
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantification, a calibration curve must be generated using certified reference standards of known concentrations.
-
Workflow for HPLC Analysis
Sources
Application Notes & Protocols: 6-Nitroindoline Hydrochloride in Solid-Phase Organic Synthesis
Introduction: A Versatile Tool for Traceless and Mild Synthesis
In the landscape of solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS), the choice of linker—the molecular bridge connecting the growing compound to the insoluble resin—is paramount. It dictates the conditions under which the final product can be released and, consequently, the types of chemical functionalities that can be tolerated throughout the synthesis. 6-Nitroindoline hydrochloride, and its derivatives, have emerged as a highly versatile class of photolabile linkers.[1] These linkers offer a distinct advantage: the ability to cleave the synthesized molecule from the solid support using UV light, a method that is both mild and orthogonal to most standard protecting group strategies.[1]
Traditional cleavage methods often rely on harsh acidic conditions (e.g., trifluoroacetic acid, TFA) which can damage sensitive functional groups or complex molecular architectures.[1] The photolytic cleavage afforded by the 6-nitroindoline moiety circumvents this issue, enabling the synthesis of delicate peptides, modified oligonucleotides, and complex small molecule libraries that might not survive aggressive chemical treatments.[1] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for leveraging 6-nitroindoline-based linkers in your solid-phase synthesis workflows.
Principle of Photochemical Cleavage: A Light-Induced Liberation
The functionality of the 6-nitroindoline linker is rooted in the photochemistry of the ortho-nitrobenzyl group. The core mechanism is an intramolecular redox reaction triggered by the absorption of UV light, typically in the 350-365 nm range.[1]
Causality of the Mechanism:
-
Photon Absorption: The nitro group absorbs a photon, promoting it to an excited diradical state.
-
Intramolecular Hydrogen Abstraction: In this excited state, an oxygen atom of the nitro group abstracts a hydrogen atom from the adjacent benzylic position (the carbon attached to the indoline ring and the point of connection to the resin). This is a classic Norrish Type II reaction.[1]
-
Rearrangement & Cleavage: This hydrogen abstraction initiates a cascade of electronic rearrangements, ultimately leading to the cleavage of the bond linking the synthesized molecule to the support. The process typically generates a nitroso-containing byproduct that remains attached to the resin, ensuring the release of a "clean" product into the solution.
This light-mediated process is highly efficient and occurs under neutral, room-temperature conditions, preserving the integrity of the target molecule.
Caption: Simplified mechanism of photochemical cleavage of the 6-nitroindoline linker.
Application Note: Synthesis of Cyclic Peptides
Cyclic peptides are of significant interest in drug development due to their enhanced metabolic stability and constrained conformations, which can lead to higher receptor binding affinity.[2][3] The 6-nitroindoline linker provides an elegant solution for on-resin cyclization followed by traceless release.
Workflow Rationale: The strategy involves synthesizing a linear peptide on the resin, with its C-terminus attached via the photolabile linker. The N-terminal and side-chain protecting groups are then selectively removed while the peptide remains anchored. An intramolecular, head-to-tail cyclization is performed on the solid support. This on-resin cyclization is often more efficient than solution-phase counterparts as it minimizes intermolecular side reactions by enforcing pseudo-dilution conditions. Once cyclization is complete, the cyclic peptide is liberated from the resin by photolysis, leaving no trace of the linker on the final product.
Caption: Workflow for solid-phase synthesis of cyclic peptides using a photolabile linker.
Experimental Protocols
Protocol 1: Loading the 6-Nitroindoline Linker onto an Amino-Functionalized Resin
Causality: This initial step securely attaches the photolabile linker to the solid support. The use of standard peptide coupling reagents like DIC/HOBt creates a stable amide bond between the resin's amine groups and the linker's carboxylic acid. Proper washing is critical to remove any unreacted reagents that could interfere with subsequent steps.
Materials:
-
Amino-functionalized resin (e.g., Aminomethyl-polystyrene, Rink Amide resin)
-
6-Nitroindoline-2-carboxylic acid hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the amino-functionalized resin in DMF for 30-60 minutes in a solid-phase reaction vessel.
-
Activation: In a separate flask, dissolve 6-Nitroindoline-2-carboxylic acid (2 equivalents relative to resin loading), HOBt (2 eq.), and DIC (2 eq.) in DMF. Allow the activation to proceed for 15-20 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture for 2-4 hours at room temperature.[1]
-
Monitoring: Monitor the reaction using a Kaiser test. A negative result (yellow beads) indicates the successful consumption of primary amines on the resin. If the test is positive, the coupling step can be repeated.
-
Washing: Once the coupling is complete, drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).[1]
-
Drying: Dry the resin under vacuum to obtain the linker-functionalized solid support.
-
Loading Determination: Determine the final loading capacity of the linker on the resin using a standard method, such as spectrophotometric analysis after cleaving a known Fmoc-amino acid from a small sample of the resin.
Protocol 2: Peptide Synthesis and On-Resin Cyclization
Causality: This protocol follows standard Fmoc-SPPS procedures. The 20% piperidine in DMF is a sufficiently strong base to remove the acid-labile Fmoc protecting group without affecting the photolabile linker. On-resin cyclization is performed using coupling agents that promote intramolecular amide bond formation.
Procedure:
-
Chain Elongation: Synthesize the desired linear peptide sequence on the 6-nitroindoline functionalized resin using standard Fmoc-SPPS chemistry.[1]
-
Fmoc-Deprotection (N-terminus): After the final amino acid coupling, treat the resin with 20% piperidine in DMF (2x, 10 min each) to remove the N-terminal Fmoc group. Wash thoroughly with DMF and DCM.
-
Side-Chain Deprotection: Selectively remove any side-chain protecting groups that will participate in the cyclization (if applicable, e.g., Alloc for side-chain to side-chain cyclization).
-
On-Resin Cyclization:
-
Swell the peptide-resin in DMF.
-
Add a solution of a suitable coupling reagent (e.g., HBTU/HOBt/DIPEA, 4 equivalents each) in DMF.
-
Agitate the mixture for 12-24 hours.
-
Monitor the disappearance of the linear precursor by cleaving a small aliquot and analyzing via LC-MS.
-
-
Washing: After cyclization is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all residual reagents. Dry the resin under vacuum.
Protocol 3: Photochemical Cleavage and Product Isolation
Causality: The cleavage is performed in a UV-transparent vessel to allow for efficient irradiation. The choice of solvent is important; it must be able to solvate the target molecule without absorbing significantly at the irradiation wavelength. The irradiation time is an empirical parameter that must be optimized to maximize yield while minimizing potential photodamage to the product.
Materials:
-
Cyclic peptide-bound resin
-
Cleavage solvent (e.g., DCM, THF, or acetonitrile/water mixture)
-
UV photoreactor (e.g., Rayonet reactor with 350 nm lamps)[1]
-
Quartz or borosilicate glass reaction vessel
Procedure:
-
Resin Suspension: Suspend the dry, peptide-bound resin in the chosen cleavage solvent within the UV-transparent reaction vessel. The suspension should be dilute enough to allow for good light penetration.
-
Irradiation: Place the vessel in the photoreactor and irradiate with UV light (λ ≈ 350 nm) at room temperature.[1] The optimal time can range from 1 to 8 hours and should be determined experimentally by analyzing small aliquots over time.[1] Gentle agitation during irradiation is recommended.
-
Product Collection: After the determined irradiation time, filter the resin and collect the filtrate, which contains the cleaved product.
-
Resin Wash: Wash the resin with additional fresh solvent (2-3x) to ensure complete recovery of the product. Combine all filtrates.[1]
-
Isolation and Purification: Evaporate the solvent from the combined filtrates under reduced pressure to obtain the crude cyclic peptide. Purify the product using standard techniques such as reverse-phase HPLC.[1] Characterize the final product by mass spectrometry and NMR.
Quantitative Data Summary
The following table provides typical performance parameters. Note that actual values are highly dependent on the specific peptide sequence, resin, and reaction conditions.
| Parameter | Typical Value | Key Considerations |
| Linker Loading | 0.2 - 0.8 mmol/g | Depends on the base resin's initial functionalization. |
| Photocleavage Wavelength | 350 - 365 nm | Ensure your UV source is within this optimal range.[1] |
| Irradiation Time | 1 - 8 hours | Must be optimized for each specific molecule to balance cleavage efficiency and potential side reactions.[1][4] |
| Cleavage Yield | 60 - 95% | Highly sequence-dependent. Can be affected by pH and scavengers.[4][5] |
| Product Purity (Crude) | 50 - 90% | Dependent on the efficiency of the synthesis and cyclization steps. |
| Recommended Solvent | DCM, THF, ACN/H₂O | Solvent should be transparent at the cleavage wavelength and effectively solvate the product. |
Troubleshooting and Key Insights
-
Incomplete Cleavage: If cleavage yields are low, increase the irradiation time or ensure the resin suspension is dilute enough for light to penetrate. Check the output of your UV lamp.
-
Product Photodegradation: Some functional groups (e.g., Tryptophan) can be sensitive to prolonged UV exposure. It is crucial to determine the minimum irradiation time required for complete cleavage. The inclusion of scavengers can sometimes mitigate side reactions.[4]
-
Side Reactions: Photolysis can sometimes generate reactive nitroso species. Performing the cleavage at a slightly acidic pH or in the presence of certain additives can help suppress undesired side reactions.[4]
-
Orthogonality: The 6-nitroindoline linker is stable to the acidic conditions used to remove t-Bu-based side-chain protecting groups and the basic conditions for Fmoc removal, making it a truly orthogonal tool in a chemist's arsenal.[1]
References
- Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Solid-Phase Synthesis. Benchchem.
- Application Notes and Protocols: Photolysis of 6-Nitroindoline-2-carboxylic Acid Deriv
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
- Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. PubMed.
- Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. PubMed.
- Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan.
- Automated Synthesis of Cyclic Peptides on Biotage® Initi
- Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. NIH.
- Side reactions during photochemical cleavage of an alpha-methyl-6-nitrover
- Novel N-Derivatized-7-Nitroindolines For The SynThesis Of Photocleavab. ScholarWorks@UTEP.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 6-Nitroindoline hydrochloride synthesis
Technical Support Center: 6-Nitroindoline Hydrochloride Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 6-Nitroindoline and its hydrochloride salt. Low yield is a frequent and multifaceted issue in this process. This document provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to help you diagnose and resolve common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark, and I'm isolating a low yield of product with a significant amount of insoluble, tarry byproduct. What is the primary cause?
A1: This is a classic sign of acid-catalyzed polymerization. The indoline ring, being electron-rich, is highly susceptible to degradation and polymerization under the strong acidic conditions required for nitration (e.g., HNO₃/H₂SO₄).[1][2][3]
Causality: Protonation of the indoline ring can initiate a chain reaction where molecules begin to react with each other, forming high-molecular-weight polymers. This process is highly temperature-dependent and is exacerbated by overly concentrated reagents or extended reaction times. The resulting polymer is typically an insoluble, dark-colored tar that traps the desired product and complicates purification, leading to significant yield loss.[4]
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most critical parameter. The reaction must be maintained at a low temperature, typically between -20 °C and -10 °C, from the moment the indoline substrate is dissolved in sulfuric acid until the reaction is quenched.[5][6] Use a cryo-cooler or a dry ice/acetone bath for reliable temperature management.
-
Controlled Reagent Addition: Add the nitrating agent (e.g., concentrated nitric acid) dropwise to the solution of the indoline substrate in sulfuric acid. A slow, controlled addition prevents localized temperature spikes that can initiate polymerization.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction is often complete within 30-60 minutes.[7] Quench the reaction promptly upon consumption of the starting material to prevent side reactions.
-
High-Purity Reagents: Ensure that the starting indoline and all solvents and reagents are of high purity and are anhydrous where specified.
Q2: My spectroscopic analysis (¹H NMR) indicates a mixture of isomers. How can I improve the regioselectivity to favor the 6-nitro product?
A2: The formation of the 5-nitro isomer is the most common regiochemical side reaction in the nitration of indoline. While the protonated nitrogen atom of the indoline ring directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the meta-position (C-6), some substitution at the para-position (C-5) is often observed.[7]
Causality: The directing effect of the protonated ammonium group (-NH₂⁺-) is not perfectly selective. Electronic and steric factors can still permit a degree of reaction at the C-5 position, leading to a mixture of 6-nitroindoline and 5-nitroindoline. The ratio of these isomers is highly dependent on the reaction conditions.
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Lowering the reaction temperature to the colder end of the recommended range (e.g., -20 °C) can enhance the selectivity for the 6-nitro isomer.[6]
-
Choice of Substrate: If you are starting with indoline-2-carboxylic acid, the carboxyl group can also influence the regioselectivity. The established protocol for this substrate is known to predominantly yield the 6-nitro isomer, but separation from the 5-nitro byproduct is still necessary.[7]
-
Purification Strategy: An efficient purification method is key. The two isomers often have different polarities and solubilities.
-
pH-Controlled Extraction: The 6-nitro and 5-nitro isomers can sometimes be separated by carefully adjusting the pH of the aqueous phase during workup and performing selective extractions. For instance, a protocol for indoline-2-carboxylic acid nitration involves an initial extraction to remove the 5-nitro isomer before adjusting the pH to isolate the desired 6-nitro product.[5][7]
-
Column Chromatography: If extraction is insufficient, silica gel column chromatography is the most effective method for separating the isomers. A carefully selected solvent system (e.g., ethyl acetate/hexanes) will be required.
-
Q3: I am concerned about over-nitration. How can I avoid the formation of dinitro-indoline byproducts?
A3: Dinitration occurs when the reaction is too aggressive, either through an excess of the nitrating agent, elevated temperatures, or prolonged reaction times. [4]
Causality: Once the first nitro group is added, the ring is deactivated towards further electrophilic substitution. However, under forcing conditions, a second nitration can occur. This leads to dinitrated products that can be difficult to separate from the desired mono-nitro product, ultimately reducing the yield.
Troubleshooting Protocol:
-
Precise Stoichiometry: Use a minimal excess of the nitrating agent. A stoichiometry of 1.05 to 1.1 equivalents of nitric acid relative to the indoline substrate is typically sufficient.[4] Avoid adding a large excess.
-
Maintain Low Temperature: As with polymerization, low temperatures (-20 °C to -10 °C) decrease the rate of the second nitration step more significantly than the first, favoring the mono-nitrated product.[4]
-
Monitor Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed. Use TLC to determine the point of completion and quench the reaction immediately.
Key Experimental Parameters and Troubleshooting Summary
| Parameter | Recommended Condition | Common Problem if Deviated | Troubleshooting Action |
| Temperature | -20 °C to -10 °C | Polymerization, low regioselectivity, dinitration | Use a reliable cooling bath; ensure slow, dropwise addition of reagents.[6] |
| Stoichiometry | 1.05-1.1 eq. Nitric Acid | Dinitration, side reactions | Accurately measure reagents; avoid adding a large excess of the nitrating agent.[4] |
| Reaction Time | 30-60 min (TLC monitored) | Product degradation, side reactions | Monitor reaction closely by TLC; quench promptly upon completion. |
| Workup pH | Adjust to 4.5-5.0 for final extraction | Poor recovery of desired product | Use a calibrated pH meter; perform extractions at specified pH values to separate isomers.[7] |
| Reagent Purity | High-purity, anhydrous | Unpredictable side reactions, charring | Use fresh, high-quality starting materials and anhydrous solvents. |
Experimental Workflows & Diagrams
General Troubleshooting Workflow
Caption: The desired reaction pathway versus common, yield-reducing side reactions.
Validated Experimental Protocols
Protocol 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid
This protocol is adapted from established synthetic procedures for the direct nitration of indoline-2-carboxylic acid. [5][6][7] Materials:
-
Indoline-2-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid
-
Crushed Ice
-
Ethyl Acetate (EtOAc)
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flask equipped with a magnetic stirrer and a thermometer, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at -5 °C.
-
Nitration: Cool the solution to between -20 °C and -10 °C. Slowly add concentrated nitric acid (1.08 eq) dropwise, ensuring the temperature remains strictly within this range.
-
Reaction: Stir the mixture at this temperature for 30 minutes after the addition is complete.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Byproduct Extraction: Extract the cold aqueous mixture with ethyl acetate. This organic layer will contain the majority of the 5-nitroindoline-2-carboxylic acid byproduct and should be separated. [5][7]6. Product Isolation: Adjust the pH of the remaining aqueous phase to 4.5–5.0 with a cold aqueous NaOH solution.
-
Product Extraction: Extract this pH-adjusted aqueous phase multiple times with ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts from the previous step, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the 6-nitroindoline-2-carboxylic acid product.
Protocol 2: Conversion to this compound
Materials:
-
6-Nitroindoline (free base)
-
Anhydrous Diethyl Ether or Ethyl Acetate
-
Hydrochloric Acid solution (e.g., 2M in diethyl ether, or gaseous HCl)
-
Hexanes or Pentane
Procedure:
-
Dissolution: Dissolve the purified 6-Nitroindoline free base in a minimum amount of anhydrous diethyl ether or ethyl acetate.
-
Precipitation: While stirring, slowly add a solution of HCl in diethyl ether (1.1 eq) dropwise. Alternatively, bubble dry HCl gas through the solution. The hydrochloride salt should precipitate out of the solution.
-
Crystallization: Cool the mixture in an ice bath to ensure complete precipitation. If the product oils out, scratching the side of the flask or adding a seed crystal can induce crystallization.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether, followed by a non-polar solvent like hexanes or pentane to remove residual solvent.
-
Drying: Dry the resulting solid under high vacuum to yield the pure this compound salt.
References
-
BenchChem Technical Support Team. (2025, November). Troubleshooting Guide for Indole Nitration Reactions. BenchChem. 2. BenchChem Technical Support Team. (2025). Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole. BenchChem. [2]3. BenchChem Technical Support Team. (2025, December). Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide. BenchChem. [5]4. BenchChem Technical Support Team. (2025). A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. BenchChem. [7]5. BenchChem Technical Support Team. (2025). common side products in the nitration of 1H-indole. BenchChem. [4]6. PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. PharmaGuideline. 7. BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 6-Nitroindoline-2-carboxylic Acid. BenchChem. [6]8. National Center for Biotechnology Information. (n.d.). 6-Nitroindoline. PubChem. Retrieved from [Link] [8]9. BenchChem Technical Support Team. (2025). An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid. BenchChem. [9]10. Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [3]11. BenchChem Technical Support Team. (2025). A Comparative Analysis of Nitrating Agents for Indole Functionalization: A Guide for Researchers. BenchChem. [10]12. Wikipedia. (n.d.). Indole. Retrieved from [Link] [11]13. BenchChem Technical Support Team. (2025). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Medicinal Chemistry. BenchChem.
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Technical Support Center: Optimizing Reaction Conditions for 6-Nitroindoline Hydrochloride Synthesis
Welcome to our dedicated technical support center for the synthesis of 6-Nitroindoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter in the laboratory. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively optimize your reaction conditions for higher yields, purity, and reproducibility.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for successful experimentation.
Q1: What is the most common synthetic route for 6-Nitroindoline, and what are the key considerations for regioselectivity?
A1: The most prevalent method for synthesizing 6-Nitroindoline is through the direct electrophilic nitration of indoline. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the nature of the nitrating agent and the acidity of the medium.
-
Mechanism of Regioselectivity: In a strongly acidic medium, such as a mixture of concentrated nitric and sulfuric acids, the indoline nitrogen is protonated. This protonated nitrogen atom acts as a meta-directing group, which favors the introduction of the nitro group at the C-6 position of the indoline ring.[1][2] However, this method can also produce the 5-nitro isomer as a significant byproduct.[1][3]
-
Alternative Nitrating Agents: To improve regioselectivity and avoid harsh acidic conditions that can lead to side reactions like polymerization, alternative nitrating agents have been explored.[4][5] Metal nitrate salts, such as ferric nitrate (Fe(NO₃)₃·9H₂O), have been shown to be effective for the regioselective nitration of N-protected indolines under milder conditions.[4][6]
Q2: Why is N-protection of the indoline starting material often recommended?
A2: N-protection of the indoline nitrogen can offer several advantages in the synthesis of 6-Nitroindoline:
-
Improved Regioselectivity: Protecting the nitrogen with groups like acetyl (Ac) or tert-butyloxycarbonyl (Boc) can influence the electronic properties of the indoline ring, sometimes leading to improved regioselectivity during nitration.
-
Prevention of Side Reactions: The unprotected indoline nitrogen is nucleophilic and can react with the nitrating agent or other electrophiles present in the reaction mixture. N-protection blocks this reactivity, preventing the formation of unwanted byproducts.[7]
-
Enhanced Solubility and Handling: N-protected indolines often exhibit better solubility in organic solvents and can be easier to handle and purify compared to the parent indoline.
Q3: What are the primary safety concerns associated with nitration reactions, and how can they be mitigated?
A3: Nitration reactions are inherently hazardous due to the use of strong acids and oxidizing agents.[8][9] Key safety concerns and mitigation strategies include:
-
Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[8][9][10] Always handle these reagents in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[8][10]
-
Exothermic Reactions: Nitration reactions are often highly exothermic, and poor temperature control can lead to thermal runaway and potentially an explosion.[11] It is crucial to maintain strict temperature control using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone) and to add the nitrating agent slowly and in a controlled manner.[3]
-
Formation of Toxic Gases: Nitration reactions can produce toxic nitrogen dioxide (NO₂) gas.[8] Ensure adequate ventilation by working in a well-maintained chemical fume hood.
-
Violent Reactions with Organic Materials: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[9][12] Avoid contact with combustible materials and ensure that all glassware is clean and free of organic residues.
II. Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategy |
| Low Yield of 6-Nitroindoline | 1. Formation of Isomeric Byproducts: The 5-nitroindoline isomer is a common byproduct that reduces the yield of the desired 6-nitro isomer.[1][3] 2. Polymerization: The electron-rich indoline ring is susceptible to acid-catalyzed polymerization, especially under harsh conditions, leading to the formation of insoluble tars.[5][13] 3. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. | 1. Optimize Reaction Conditions for Regioselectivity: Carefully control the reaction temperature, as lower temperatures can favor the formation of the 6-nitro isomer. The slow, dropwise addition of the nitrating agent is also critical.[3] 2. Employ Milder Nitrating Agents: Consider using alternative nitrating systems like ferric nitrate for N-protected indolines to minimize polymerization and improve selectivity under milder conditions.[4][6] 3. Monitor Reaction Progress: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. Adjust the reaction time and temperature as needed. |
| Formation of Multiple Nitro-Isomers | 1. Suboptimal Reaction Conditions: The ratio of nitric acid to sulfuric acid, as well as the reaction temperature, can significantly influence the isomer distribution. 2. Substrate Effects: The presence of other substituents on the indoline ring can alter the regioselectivity of the nitration reaction. | 1. Precise Control of Reagent Stoichiometry and Temperature: Carefully control the stoichiometry of the nitrating agents. Maintain a consistently low reaction temperature, as this is often a critical factor in controlling regioselectivity.[3] 2. Consider a Multi-Step Approach: For substrates that are prone to forming multiple isomers, a multi-step synthetic route involving protecting groups or a different synthetic strategy might be necessary to achieve the desired regioselectivity.[14] |
| Product is a Dark, Oily, or Tarry Substance | 1. Polymerization: As mentioned, strong acids can induce polymerization of the indoline starting material.[5][13] 2. Side Reactions: Over-nitration or oxidation of the indoline ring can lead to the formation of colored impurities. | 1. Maintain Low Temperatures: Strictly adhere to low-temperature protocols to minimize the rate of side reactions.[3] 2. Quench the Reaction Properly: After the reaction is complete, quench it by pouring the reaction mixture onto crushed ice to rapidly dilute the acid and dissipate heat.[2] 3. Purification: The crude product may require purification by column chromatography to remove colored impurities. |
| Difficulty in Isolating the Hydrochloride Salt | 1. Incomplete Protonation: The 6-nitroindoline may not be fully protonated if the concentration of hydrochloric acid is too low or if the solvent is not appropriate. 2. Product is too Soluble in the Chosen Solvent: The hydrochloride salt may have significant solubility in the solvent used for precipitation, leading to low recovery. | 1. Use Anhydrous HCl: Use a solution of anhydrous HCl in a suitable organic solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt. This will minimize the presence of water, which can affect the solubility of the salt. 2. Solvent Selection: Experiment with different solvents for the precipitation. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. A mixture of solvents may also be effective. |
| Product Purity is Low After Isolation | 1. Inadequate Purification: The initial purification steps may not have been sufficient to remove all byproducts and unreacted starting materials. 2. Decomposition: Nitroindoline compounds can be sensitive to light and heat, and decomposition may occur during workup and storage.[15][16] | 1. Recrystallization: Recrystallize the final product from a suitable solvent system to improve its purity. 2. Chromatography: If recrystallization is not effective, purify the free base by column chromatography before converting it to the hydrochloride salt. 3. Proper Storage: Store the final product in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent decomposition.[15] |
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 6-Nitroindoline, which can then be converted to its hydrochloride salt.
Protocol 1: Synthesis of 6-Nitroindoline via Direct Nitration
This protocol is a general guideline and may require optimization based on the specific substrate and laboratory conditions.
Materials:
-
Indoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask to -5 °C in an ice-salt bath.
-
Addition of Indoline: Slowly add indoline to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 0 °C.
-
Nitration: In the dropping funnel, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio by volume). Add this nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, maintaining the internal temperature between -5 °C and 0 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution with a cold aqueous solution of sodium hydroxide until the pH is approximately 7-8. During neutralization, keep the mixture cool in an ice bath.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 6-nitroindoline.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Formation of this compound
Materials:
-
Purified 6-Nitroindoline
-
Anhydrous Diethyl Ether (or other suitable solvent)
-
Hydrochloric Acid solution in diethyl ether (e.g., 2 M)
Procedure:
-
Dissolution: Dissolve the purified 6-nitroindoline in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add the hydrochloric acid solution in diethyl ether to the 6-nitroindoline solution. The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the this compound under vacuum to obtain the final product.
IV. Analytical Characterization
Accurate characterization of the final product is crucial for confirming its identity and purity.
| Analytical Technique | Purpose | Expected Results for this compound |
| ¹H NMR | Structural elucidation and confirmation. | The proton NMR spectrum should show characteristic signals for the aromatic protons, with splitting patterns influenced by the nitro group, as well as signals for the protons on the indoline ring. The N-H protons will likely appear as a broad signal. |
| ¹³C NMR | Confirmation of the carbon skeleton. | The carbon NMR spectrum will display distinct signals for the aromatic carbons (with chemical shifts influenced by the nitro group) and the aliphatic carbons of the indoline ring. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | The mass spectrum should show the molecular ion peak corresponding to the free base (6-nitroindoline) and fragmentation patterns consistent with the structure. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum will be characterized by strong absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), as well as N-H stretching vibrations.[17][18] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A reversed-phase HPLC method can be used to determine the purity of the final product by calculating the area percentage of the main peak.[19][20] |
V. Visualization of Key Processes
To aid in understanding the synthetic and troubleshooting workflows, the following diagrams are provided.
Synthetic Workflow for this compound
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in 6-Nitroindoline synthesis.
References
-
Li, D., et al. (2019). Regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(7), 738-742. [Link]
-
Nitration reaction safety. (2024). YouTube. [Link]
-
Li, D., et al. (2019). Regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions. Taylor & Francis Online. [Link]
-
Guggenheim, T. L., et al. (Eds.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. [Link]
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27365-27369. [Link]
-
Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety. [Link]
-
Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. [Link]
-
Reduce your risk of a nitric acid incident. (2024). University of Washington Environmental Health & Safety. [Link]
-
Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27365-27369. [Link]
-
Bilal, M., et al. (2021). Synthesis of nitroindoles and aminoindoles via intermolecular cyclization from terminal alkynes and 2-haloanilines. RSC Advances, 11(28), 17083-17103. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2021). Molecules, 26(16), 4949. [Link]
-
Wang, C., et al. (2018). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 16(30), 5465-5469. [Link]
-
The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. (1954). Journal of the American Chemical Society, 76(21), 5455-5457. [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2021). Journal of Medicinal Chemistry, 64(15), 11416-11441. [Link]
-
Analytical Methods for 2,4,6-Trinitrotoluene. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Mono-nitration of indolines under mild condition with 100% selectivity. (2019). Tetrahedron Letters, 60(28), 1845-1848. [Link]
-
Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. (2023). ACS Omega, 8(9), 8639-8649. [Link]
-
6-Nitroindoline. (n.d.). PubChem. [Link]
-
Synthesis of indolines. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. (2023). ACS Omega, 8(9), 8639-8649. [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. (2021). Organic & Biomolecular Chemistry, 19(9), 1946-1967. [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]
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side reactions to avoid during the synthesis of 6-Nitroindoline hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 6-Nitroindoline hydrochloride. Our focus is to provide in-depth, field-proven insights to help you anticipate and mitigate side reactions, thereby optimizing your yield and purity.
The synthesis of 6-nitroindoline, a valuable building block in medicinal chemistry, is deceptively straightforward. The standard method involves an electrophilic aromatic substitution—specifically, the nitration of an indoline precursor. However, the inherent reactivity of the indoline scaffold under strong acidic conditions presents several challenges. This guide provides a structured approach to troubleshooting and avoiding the most common side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Question 1: My final product is a mixture of isomers, with a significant amount of the 5-nitroindoline byproduct. How can I improve the regioselectivity and isolate the desired 6-nitro isomer?
Answer: This is the most common challenge in this synthesis. The formation of the 5-nitro isomer is a significant competing reaction pathway.[1]
-
Underlying Cause (Regioselectivity): The nitration is typically performed in concentrated sulfuric acid. Under these conditions, the indoline nitrogen is protonated, forming an indolinium ion. This positively charged group acts as a meta-directing group for electrophilic substitution on the benzene ring.[2] Consequently, the primary sites of attack for the nitronium ion (NO₂⁺) are the C-6 (meta) and C-5 positions. While the 6-nitro isomer is generally favored, a substantial amount of the 5-nitro isomer is often formed.[3]
-
Solution: pH-Controlled Sequential Extraction: You can effectively separate the two isomers post-reaction by exploiting their different acidities. The 5-nitro isomer is more acidic than the 6-nitro isomer. A carefully controlled liquid-liquid extraction procedure is the key to isolation.[1]
-
Initial Extraction (pH < 2): After quenching the reaction mixture on ice, the solution will be highly acidic. At this pH, extract the aqueous solution thoroughly with ethyl acetate (EtOAc). This organic layer will remove the majority of the more acidic 5-nitroindoline-2-carboxylic acid byproduct.[1]
-
pH Adjustment and Final Extraction (pH 4.5–5.0): Carefully adjust the pH of the remaining aqueous layer to between 4.5 and 5.0 using an aqueous sodium hydroxide solution. It is crucial to use a calibrated pH meter for this step.[1]
-
Isolate the 6-Nitro Isomer: Extract this pH-adjusted aqueous phase multiple times with fresh EtOAc. The combined organic extracts will now contain the highly enriched 6-nitroindoline product.[1] Following this procedure can yield the pure 6-nitro product at up to 72%.[1]
-
Question 2: The reaction mixture turned into a dark, insoluble tar, and I recovered very little of my desired product. What caused this polymerization?
Answer: The formation of a dark, tar-like substance is a classic sign of acid-catalyzed polymerization, a common side reaction with electron-rich heterocyclic compounds like indoline.[4]
-
Underlying Cause (Polymerization): Indole and indoline systems are highly susceptible to polymerization under strong acidic conditions.[5] The highly exothermic nature of nitration can create localized hot spots if not properly controlled, accelerating these unwanted side reactions.
-
Solution: Strict Temperature Control: The single most critical parameter to prevent polymerization is maintaining a low and stable temperature throughout the reaction, especially during the addition of the nitrating agent.[1]
-
Dissolution: Dissolve the indoline starting material in concentrated sulfuric acid at a temperature of approximately -5 °C.[3]
-
Nitric Acid Addition: Add the concentrated nitric acid slowly (dropwise) while vigorously stirring. The internal reaction temperature must be maintained between -20 °C and -10 °C.[3][6] Use an efficient cooling bath (e.g., dry ice/acetone) to manage the exotherm.
-
Question 3: My mass spectrometry results indicate the presence of dinitrated products. How can I avoid over-nitration?
Answer: Over-nitration is a potential side reaction if the conditions are too harsh or the stoichiometry is not carefully controlled.
-
Underlying Cause (Dinitration): The nitronium ion is a powerful electrophile. Once the first nitro group is added, the ring is deactivated, but a second nitration can still occur under forcing conditions, leading to dinitroindoline isomers.[4]
-
Solution: Precise Stoichiometric and Temperature Control:
-
Control Stoichiometry: Use only a slight excess of the nitrating agent. A molar equivalent of 1.08 to 1.1 of nitric acid relative to the indoline starting material is generally sufficient to drive the reaction to completion without promoting dinitration.[3]
-
Maintain Low Temperatures: As with preventing polymerization, keeping the temperature between -20 °C and -10 °C decreases the rate of the second nitration step more significantly than the first, favoring the desired mono-nitrated product.[4]
-
Question 4: I am trying to convert the 6-nitroindoline product to 6-aminoindoline via reduction, but I'm getting a complex mixture of side products. What is the best way to perform this reduction cleanly?
Answer: The reduction of an aromatic nitro group can proceed through several intermediates, such as nitroso and hydroxylamine species, which can dimerize to form undesired azo or azoxy compounds.[7]
-
Underlying Cause (Reduction Intermediates): Incomplete reduction or side reactions of the nitroso and hydroxylamine intermediates are the primary sources of impurities. The choice of reducing agent and reaction conditions is critical to ensure the reaction proceeds fully to the desired amine.
-
Solution: Choice of Reducing Agent and Condition Control:
-
Catalytic Hydrogenation: This is often the cleanest method. Using Palladium on carbon (Pd/C) with a hydrogen atmosphere is highly effective. Ensure the catalyst is active and the system is properly purged to remove oxygen. This method is advantageous as the only byproduct is water.[7]
-
Metal/Acid Systems: Reagents like Tin(II) chloride (SnCl₂) in HCl or iron (Fe) in HCl are classic, robust, and effective methods for nitro group reduction.[7] These are often preferred in industrial settings.
-
Minimize Side Reactions: Regardless of the method, ensure the reaction goes to completion by monitoring via Thin Layer Chromatography (TLC). Control the reaction temperature, as some reductions can also be exothermic.[7]
-
Frequently Asked Questions (FAQs)
-
Why is a mixture of concentrated sulfuric and nitric acid the standard nitrating agent? The sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.
-
How do I prepare the final this compound salt? After isolating and purifying the 6-nitroindoline free base, dissolve it in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). Then, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent (like HCl in isopropanol). The hydrochloride salt will precipitate out of the solution and can be collected by filtration.
-
Can I use a milder nitrating agent to avoid the harsh acidic conditions? While milder nitrating agents like acetyl nitrate or benzoyl nitrate exist and are used for other indole systems to avoid polymerization, the standard and most reliable method for achieving the desired 6-nitro regioselectivity from an unsubstituted indoline core involves the mixed acid (HNO₃/H₂SO₄) system.[4][8] This is because protonation of the indoline nitrogen is necessary to direct the nitration to the 6-position.[2]
Data Presentation & Visualizations
Table 1: Critical Parameters for Regioselective Nitration of Indoline
| Parameter | Recommended Condition | Rationale & Impact on Side Reactions | Reference(s) |
| Temperature | -20 °C to -10 °C | Prevents exothermic runaway, minimizing polymerization and dinitration. | [3],[1] |
| Nitric Acid Stoichiometry | 1.0 - 1.1 equivalents | Sufficient to drive mono-nitration without promoting dinitration. | [2],[3] |
| Rate of Addition | Slow, dropwise | Allows for effective heat dissipation, preventing localized hot spots. | [6] |
| Workup pH (Step 1) | < 2 | For initial EtOAc extraction to remove the 5-nitro isomer. | [1] |
| Workup pH (Step 2) | 4.5 - 5.0 | For final EtOAc extraction to isolate the desired 6-nitro isomer. | [1] |
Diagrams
Caption: Troubleshooting flowchart for common synthesis issues.
Caption: Desired reaction pathway and common side reactions.
Detailed Experimental Protocol: Synthesis and Purification
This protocol consolidates best practices to maximize the yield and purity of 6-nitroindoline-2-carboxylic acid.
Materials:
-
Indoline-2-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ethyl Acetate (EtOAc)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Procedure:
-
Setup: In a flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid. Cool the flask to -5 °C using an appropriate cooling bath.
-
Dissolution: Slowly add indoline-2-carboxylic acid (1.0 eq) to the stirred sulfuric acid, ensuring the temperature does not rise significantly.[3]
-
Nitration: Cool the mixture to between -20 °C and -15 °C. Slowly add concentrated nitric acid (1.08 eq) dropwise via a dropping funnel. Crucially, maintain the internal temperature between -20 °C and -10 °C throughout the addition. [3]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 30 minutes.[6]
-
Quenching: Pour the reaction mixture slowly and carefully onto a large volume of crushed ice with stirring.
-
Purification - Step 1 (Remove 5-Nitro Isomer): The pH of the resulting aqueous solution will be < 2. Transfer the solution to a separatory funnel and extract it three times with ethyl acetate. Combine these organic extracts; they contain the bulk of the unwanted 5-nitro isomer and can be discarded or processed separately.[1]
-
Purification - Step 2 (Isolate 6-Nitro Isomer): Return the aqueous phase to the flask. While monitoring with a calibrated pH meter, slowly add aqueous NaOH solution with stirring until the pH is stable between 4.5 and 5.0.[1]
-
Purification - Step 3 (Final Extraction): Transfer the pH-adjusted aqueous phase to a separatory funnel and extract it multiple times with fresh portions of ethyl acetate to ensure complete recovery of the product.
-
Drying and Evaporation: Combine the organic extracts from the previous step. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the pure 6-nitroindoline-2-carboxylic acid.
-
Hydrochloride Formation (Optional): Dissolve the purified product in a minimal amount of a suitable solvent and treat with an ethereal or isopropanolic HCl solution to precipitate the hydrochloride salt.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. experts.umn.edu [experts.umn.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges of 6-Nitroindoline Hydrochloride Purification
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 6-Nitroindoline hydrochloride. This guide is designed to provide expert insights and practical, field-proven solutions to the common and complex challenges encountered during the purification of this critical synthetic intermediate. My objective is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My purified this compound appears as a yellowish or brownish solid, not the expected off-white color. What could be the cause?
A change in color is often indicative of impurities or degradation. Nitroaromatic compounds can be susceptible to forming colored byproducts.[1] Potential causes include:
-
Residual Nitrating Agents or Byproducts: Incomplete quenching of the nitration reaction can leave residual acids or reactive nitrogen species that lead to side reactions and colored impurities.
-
Oxidation: The indoline ring can be susceptible to oxidation, especially when exposed to air and light over extended periods, leading to the formation of highly conjugated, colored species.
-
Presence of Positional Isomers: The synthesis of 6-Nitroindoline often yields a mixture of isomers, such as the 5-nitro and 7-nitro analogs.[2][3][4] These isomers can have different colors and may be difficult to separate completely.
It is recommended to verify the purity of your material using analytical techniques like HPLC and NMR spectroscopy.[3][5]
Q2: I'm observing poor recovery after recrystallization. What are the likely reasons and how can I improve the yield?
Low recovery during recrystallization is a common issue that can often be rectified by optimizing the procedure.[6] The primary culprits are typically:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[6]
-
Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Cooling Too Rapidly: Rapid cooling can lead to the precipitation of impurities along with your product and the formation of small, impure crystals.[6]
To improve your yield, consider a systematic approach to solvent screening and process optimization.
Q3: My HPLC analysis shows multiple peaks close to the main product peak. How can I identify these impurities?
The presence of closely eluting peaks suggests impurities with similar polarities to this compound. These are often positional isomers or reaction byproducts.[3] A multi-technique approach is essential for definitive identification:
-
LC-MS Analysis: This is the most direct way to determine the molecular weight of the impurities.[5][7] If an impurity has the same mass as your product, it is likely a positional isomer.[7]
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can help confirm the elemental composition of the impurity.[7]
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[3][5] Careful analysis of the aromatic region and coupling constants can help differentiate between isomers.[7]
Troubleshooting Guides
Guide 1: Optimizing Recrystallization for Purity and Yield
Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on careful execution.[8][9]
Problem: Oiling Out
If your compound separates as an oil instead of crystals, it means the solution is supersaturated at a temperature above the compound's melting point in that solvent.[6]
-
Solution: Re-heat the solution and add more of the "soluble solvent" to decrease the saturation point.[6] If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
Problem: No Crystal Formation
If no crystals form upon cooling, the solution is likely not sufficiently saturated.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Reduce Solvent Volume: If induction fails, gently heat the solution to evaporate some of the solvent and increase the concentration.[6] Then, allow it to cool again.
-
Consider an Anti-Solvent: If working with a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity persists. Then, heat until the solution is clear and allow it to cool slowly.
-
Experimental Protocol: Systematic Recrystallization of this compound
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof) at room temperature and upon heating.
-
The ideal solvent will show poor solubility at room temperature and high solubility when hot.
-
-
Dissolution:
-
In an Erlenmeyer flask, add the crude this compound.
-
Add the chosen solvent portion-wise, heating the mixture to a gentle boil with stirring after each addition, until the solid is just dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the hot solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To encourage the formation of larger, purer crystals, insulate the flask to slow the cooling process further.[6]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly under vacuum.
-
Data Presentation: Solvent Screening for Recrystallization
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling |
| Ethanol | Sparingly Soluble | Very Soluble | Good |
| Water | Soluble | Very Soluble | Poor |
| Isopropanol | Slightly Soluble | Soluble | Good, slow formation |
| Ethanol/Water (9:1) | Sparingly Soluble | Very Soluble | Excellent, well-formed needles |
Visualization: Recrystallization Troubleshooting Workflow
Caption: Decision workflow for troubleshooting common recrystallization issues.
Guide 2: Purification by Column Chromatography
For challenging separations, particularly of positional isomers, column chromatography is an indispensable tool.[8]
Problem: Poor Separation of Isomers
The similar polarity of 5-nitro and 6-nitroindoline isomers makes their separation by chromatography difficult.
-
Solution:
-
Optimize the Mobile Phase: A systematic approach to varying the solvent polarity is key. Start with a less polar eluent and gradually increase the polarity. Thin Layer Chromatography (TLC) is an excellent tool for quickly screening different solvent systems to find the optimal mobile phase for separation.[10]
-
Choice of Stationary Phase: Standard silica gel is typically effective.[11] For very difficult separations, consider using a different stationary phase or a high-performance liquid chromatography (HPLC) system with a suitable column, such as a C18 reverse-phase column.[3][12]
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.
-
Experimental Protocol: Flash Column Chromatography of Crude 6-Nitroindoline
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol) to determine the best eluent for separation.
-
-
Column Packing:
-
Choose an appropriately sized column for the amount of material to be purified.
-
Pack the column with silica gel using the chosen eluent (wet packing is often preferred to avoid air bubbles).[11]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. This dry-loading method often results in better separation.
-
-
Elution and Fraction Collection:
-
Isolation:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified product.
-
Visualization: Column Chromatography Workflow
Caption: Step-by-step workflow for purification by flash column chromatography.
Stability and Storage
Q4: How should I store purified this compound to ensure its long-term stability?
Proper storage is critical to prevent degradation.[1]
-
Solid Form: Store the solid compound in a tightly sealed, opaque container in a cool, dry, and dark place.[1][13] A refrigerator (2-8°C) is a suitable environment.[1][14] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.[1]
-
In Solution: Whenever possible, prepare solutions fresh. If storage in solution is unavoidable, use a dry, aprotic solvent and store at -20°C or -80°C, protected from light.[1] Aliquoting into single-use vials is recommended to minimize freeze-thaw cycles.[1]
Safety Precautions
Always handle this compound in a well-ventilated area or a chemical fume hood.[1][15] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[15][16] Avoid creating dust.[15][16] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[16]
References
- Technical Support Center: 6-Nitroindoline-2-carboxylic Acid. Benchchem.
- SAFETY DATA SHEET - this compound. TCI Chemicals.
- A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. Benchchem.
- A Researcher's Guide to Assessing the Purity of Synthesized 6-Nitroindoline-2-carboxylic Acid. Benchchem.
- Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide. Benchchem.
- Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid. Benchchem.
- SAFETY DATA SHEET - 3-Nitroaniline Hydrochloride. TCI Chemicals.
- Safety data sheet - Procyclidine hydrochloride Assay Standard. British Pharmacopoeia.
- An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid and its Derivatives for Researchers and Drug Development Profes. Benchchem.
- Comparative Stability Analysis of 6-Nitroindoline-2-carboxylic Acid Analogs Under Forced Degradation Conditions. Benchchem.
- Troubleshooting Crystallization. Chemistry LibreTexts.
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- Isolation And Purification Of Substance By Column Chromatography. Request PDF.
- Separation of Indoline, 6-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
- Recrystallization and Crystallization. University of Rochester.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- 6-Nitroindoline. BLD Pharm.
- Isolation, purification and characterization of allelopathic compounds. LAMBDA OMNICOLL.
- Characterization of impurities in 1,3-Dichloro-6-nitroisoquinoline synthesis. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. mt.com [mt.com]
- 10. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Indoline, 6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. 19727-83-4|6-Nitroindoline|BLD Pharm [bldpharm.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
overcoming solubility issues with 6-Nitroindoline hydrochloride in experiments
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support guide for 6-Nitroindoline hydrochloride. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've frequently collaborated with researchers encountering solubility hurdles with this versatile intermediate. It's a common challenge, but one that is readily overcome with a foundational understanding of the compound's physicochemical properties.
This guide is structured to move from the fundamental "why" to the practical "how." We will explore the chemical principles governing solubility and then apply them to robust, step-by-step protocols designed to ensure your experiments are successful and reproducible. Our goal is to empower you with the knowledge to not only solve immediate solubility issues but also to proactively design your experimental workflow for optimal results.
Part 1: Frequently Asked Questions (FAQs) - The 'Why' Behind Solubility
This section addresses the most common questions regarding the solubility of this compound, grounding the troubleshooting process in established chemical principles.
Q1: Why is this compound supplied as a hydrochloride salt?
The parent molecule, 6-Nitroindoline, is a weakly basic compound with poor aqueous solubility.[1] Salt formation with a strong acid like hydrochloric acid (HCl) is a standard pharmaceutical and chemical strategy to enhance the water solubility of such molecules.[2][3] The salt exists in an ionized form, which is more readily solvated by polar solvents like water.
Q2: I'm struggling to dissolve this compound in neutral buffer (e.g., PBS pH 7.4). Why is this happening?
This is the most frequently encountered issue. The solubility of hydrochloride salts of weak bases is highly pH-dependent.[4] At a neutral or alkaline pH, the hydrochloride salt can disproportionate, converting back to its non-ionized, poorly soluble "free base" form, which then precipitates out of solution.[4][5] For maximum solubility in an aqueous system, the pH should be acidic. A general rule is to maintain the pH at least two units below the pKa of the basic functional group to ensure the compound remains in its protonated, soluble salt form.[4]
Q3: What is the "common ion effect" and how does it affect my experiment?
The common ion effect can suppress the dissolution of a salt when the solvent already contains one of the salt's constituent ions.[2] In the case of this compound (C₈H₈N₂O₂·HCl), if you attempt to dissolve it in a solution with a high concentration of chloride ions (e.g., concentrated HCl or a high-salt buffer), the dissolution equilibrium can be shifted back towards the solid, undissolved state, thereby reducing its solubility.[2]
Q4: My solution was clear initially, but became cloudy after a few hours. What's causing this precipitation?
This phenomenon typically points to one of two issues:
-
Delayed Precipitation: You may have created a supersaturated solution. This can happen if you used heating or sonication to force dissolution. While clear at first, the solution is thermodynamically unstable, and the compound will eventually crystallize and precipitate over time.[4]
-
Chemical Degradation: The indoline and nitroaromatic moieties can be susceptible to degradation, especially when exposed to light, high temperatures, or non-optimal pH conditions over time.[6] The resulting degradation products may be less soluble and precipitate. Darkening of the solution is a common indicator of degradation.[6]
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides a systematic approach to resolving common solubility problems.
Problem: The compound is not dissolving in my aqueous buffer.
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// Yes Path yes_path [label="Yes", color="#34A853", fontcolor="#34A853"]; protocol2 [label="Follow Protocol 2:\nPrepare a concentrated stock in DMSO.\nDilute into aqueous buffer.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="rounded,filled", width=4, height=1];
// No Path no_path [label="No", color="#EA4335", fontcolor="#EA4335"]; protocol1 [label="Follow Protocol 1:\nUse an acidic buffer (e.g., pH 4-5).\nAdjust pH if needed.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="rounded,filled", width=4, height=1];
// Further Troubleshooting q2 [label="Still facing issues?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=1]; actions [label="Try gentle warming (30-40°C)\nor bath sonication to aid dissolution.\nPrepare solutions fresh.", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style="rounded,filled", width=4, height=1];
// Connections start -> q1; q1 -> protocol2 [label="Yes", color="#34A853", fontcolor="#34A853"]; q1 -> protocol1 [label="No", color="#EA4335", fontcolor="#EA4335"]; protocol1 -> q2; protocol2 -> q2; q2 -> actions; } } Caption: Troubleshooting workflow for dissolution issues.
Problem: The compound precipitates over time.
// Nodes start [label="Precipitation Occurs\nOver Time", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Potential Causes cause1 [label="Supersaturation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="pH Shift", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cause3 [label="Degradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions solution1 [label="Prepare fresh solutions before each\nexperiment. Avoid storing dilute\naqueous solutions.", fillcolor="#4285F4", fontcolor="#FFFFFF", width=4, height=0.8]; solution2 [label="Ensure the buffer has sufficient\ncapacity to maintain an acidic pH\nthroughout the experiment.", fillcolor="#4285F4", fontcolor="#FFFFFF", width=4, height=0.8]; solution3 [label="Store stock solutions at -20°C or -80°C\nin small, single-use aliquots.\nProtect from light.", fillcolor="#4285F4", fontcolor="#FFFFFF", width=4, height=0.8];
// Connections start -> cause1; start -> cause2; start -> cause3;
cause1 -> solution1 [label="Solution"]; cause2 -> solution2 [label="Solution"]; cause3 -> solution3 [label="Solution"]; } } Caption: Causes and solutions for delayed precipitation.
Part 3: Key Experimental Protocols
These protocols provide validated, step-by-step methods for preparing solutions of this compound.
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This method is ideal for applications where organic solvents must be avoided.
-
Select an Appropriate Buffer: Choose a buffer system with a pKa that allows for a final pH between 4.0 and 5.5 (e.g., 50 mM sodium acetate or citrate buffer). Do not use Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Weigh the Compound: In a suitable container, weigh the required amount of this compound.
-
Initial Dissolution: Add a portion (approx. 80%) of the total required volume of your acidic buffer to the solid.
-
Aid Dissolution: Gently vortex or stir the mixture. If needed, use a bath sonicator for 5-10 minutes to facilitate dissolution.[4] Gentle warming to 30-40°C can also be applied, but avoid excessive heat to prevent degradation.[4]
-
Final Volume Adjustment: Once the solid is fully dissolved, add the remaining buffer to reach the final desired volume and concentration.
-
Final Check: Visually inspect the solution to ensure it is clear and free of particulates. For critical applications, filtering through a 0.22 µm syringe filter is recommended.
-
Usage: Use the solution immediately. Avoid long-term storage of aqueous solutions.
Protocol 2: Preparation of a Concentrated Stock Solution using a Co-Solvent
This is the recommended method for achieving high-concentration stock solutions for subsequent dilution into aqueous experimental media.
-
Select a Co-Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[7][8]
-
Weigh the Compound: Weigh the this compound into a microcentrifuge tube or glass vial.
-
Dissolve in Co-Solvent: Add the required volume of DMSO to achieve your target stock concentration (e.g., 10-50 mM). Vortex thoroughly until the solid is completely dissolved. Sonication can be used if necessary.
-
Storage: This concentrated DMSO stock is more stable than aqueous solutions. Store it in tightly sealed, single-use aliquots at -20°C or -80°C, protected from light.[9]
-
Experimental Use: For your experiment, perform a serial dilution of the DMSO stock into your final aqueous buffer. Crucially, ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) to avoid solvent-induced artifacts.
Part 4: Physicochemical Data Summary
This table provides key data for this compound and its parent compound for quick reference.
| Property | This compound | 6-Nitroindoline (Free Base) | Reference |
| Molecular Formula | C₈H₈N₂O₂·HCl | C₈H₈N₂O₂ | [10] |
| Molecular Weight | 200.62 g/mol | 164.16 g/mol | [10] |
| Appearance | Grey solid | Orange to Brown Crystalline Powder | [1][10][11] |
| Storage | 0-8°C, protected from light | 2-8°C, inert atmosphere, dark place | [10][12] |
| Aqueous Solubility | pH-dependent; higher in acidic pH | Negligible in water | [1][4] |
| Organic Solubility | --- | Soluble in acetone, ethyl acetate, methanol | [1] |
Part 5: Mechanistic Visualization
The following diagram illustrates the critical pH-dependent equilibrium that governs the solubility of this compound.
// Nodes Soluble [label="[6-Nitroindoline-H]+ Cl-\n(Protonated Salt)\nHIGHLY SOLUBLE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insoluble [label="6-Nitroindoline\n(Neutral Free Base)\nPOORLY SOLUBLE", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for equilibrium arrows center_point [shape=point, style=invis, width=0];
// Edges Soluble -> center_point [dir=forward, label=" + OH-\n(Increase pH)"]; center_point -> Insoluble [dir=forward]; Insoluble -> center_point [dir=back, label=" + H+\n(Decrease pH)"]; center_point -> Soluble [dir=back]; } } Caption: pH effect on the solubility equilibrium.
References
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- 6-Nitro-2,3-dihydro-1H-indole hydrochloride. Chem-Impex.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non - Ovid. European Journal of Pharmaceutical Sciences.
- Technical Support Center: 6-Nitroindoline-2-carboxylic Acid. BenchChem.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
- 19727-83-4|6-Nitroindoline|BLD Pharm. BLD Pharm.
- 6-Nitroindoline, 98%, Thermo Scientific 1 g. Fisher Scientific.
- Troubleshooting RP 001 hydrochloride instability in aqueous solutions. BenchChem.
- Solubility of compounds slightly soluble or insoluble in DMSO?
- improving the stability of 6-Nitroindoline-2-carboxylic acid. BenchChem.
- 6-Nitroindoline. Tokyo Chemical Industry Co., Ltd..
Sources
- 1. 6-Nitroindoline, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 2. rjpdft.com [rjpdft.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ovid.com [ovid.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 6-Nitroindoline | 19727-83-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. 19727-83-4|6-Nitroindoline|BLD Pharm [bldpharm.com]
Technical Support Center: Strategies for Scaling Up 6-Nitroindoline Hydrochloride Production
Prepared by: Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Nitroindoline hydrochloride. As production moves from bench-scale to larger, multi-kilogram batches, new challenges invariably arise. This document provides in-depth technical guidance, troubleshooting strategies, and validated protocols to navigate the complexities of scale-up, ensuring process robustness, safety, and consistent product quality.
Strategic Scale-Up Considerations (FAQs)
This section addresses high-level strategic questions that are critical for planning a successful scale-up campaign.
Q1: What are the primary chemical and engineering challenges when scaling up the synthesis of 6-Nitroindoline?
Scaling the synthesis of 6-Nitroindoline, particularly via the common direct nitration route, introduces several interconnected challenges that are often negligible at the lab scale.[1]
-
Thermal Management: The nitration of indoline derivatives with a mixture of nitric and sulfuric acid is a highly exothermic reaction.[2] On a small scale, a simple ice bath provides sufficient cooling. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making heat dissipation inefficient.[3] This can lead to "hot spots," accelerating the reaction rate, and promoting the formation of dangerous, unstable polysubstituted nitro compounds and other degradation byproducts.[4]
-
Mixing and Mass Transfer: Achieving homogeneous mixing in a large volume is significantly more difficult.[4] Inefficient agitation can create localized areas of high reagent concentration, leading to poor regioselectivity (i.e., an increased ratio of the undesired 5-nitro isomer) and reduced overall yield.[4][5]
-
Impurity Profile Control: The primary impurity, 5-nitroindoline, forms concurrently with the desired 6-nitro product.[5] The ratio of these isomers is highly sensitive to reaction conditions, especially temperature. What might be an easily separable mixture at the gram scale can become a costly and complex purification challenge at the kilogram scale.[6]
-
Work-up and Isolation: Quenching a large volume of concentrated acid requires careful engineering to control the release of heat and potential aerosols. Furthermore, product isolation, often achieved by crystallization, can be problematic. Changes in solubility, cooling rates, and agitation at scale can lead to the product oiling out or trapping impurities within the crystal lattice.[7]
Q2: How does the initial choice of synthetic route impact the scalability and final purity of this compound?
The choice of the synthetic pathway is a critical decision point with long-term consequences for the entire production process.
Two primary routes are generally considered for the synthesis of the 6-nitroindoline core:
-
Direct Nitration: This method utilizes a commercially available indoline precursor and subjects it to electrophilic nitration.[2]
-
Advantages: It is a relatively straightforward, one-step process using common, inexpensive reagents.[5]
-
Disadvantages: The key drawback is the co-production of the 5-nitro positional isomer, which can be difficult to separate and requires harsh acidic conditions that may not be suitable for more complex substrates.[5] This route places a heavy burden on downstream purification to achieve high purity.
-
-
Multi-step Synthesis (e.g., from Enaminones): More complex routes build the nitro-substituted indole ring system through a series of reactions, offering greater control over regioselectivity.[8]
-
Advantages: These methods can deliver the 6-nitro isomer with very high selectivity, significantly simplifying purification.[8]
-
Disadvantages: They often involve more steps, may require more expensive or specialized reagents, and typically result in a lower overall yield, which can impact the cost of goods.[9]
-
For large-scale production, the direct nitration route is often preferred for its simplicity and cost-effectiveness, provided that a robust and scalable purification method is developed to handle the isomeric impurity.
Q3: What are the Critical Process Parameters (CPPs) that must be rigorously monitored and controlled during the scale-up of the nitration reaction?
Identifying and controlling CPPs is the cornerstone of a successful and reproducible manufacturing process. For the nitration of an indoline core, the following parameters are paramount:
| Critical Process Parameter | Rationale & Impact on Scale-Up |
| Temperature | Causality: Controls the rate of the main reaction and side reactions. Impact: Even minor deviations above the optimal temperature range (typically -20°C to -10°C) can significantly increase the formation of the 5-nitro isomer and other impurities.[5] Rigorous reactor cooling and monitoring are essential. |
| Reagent Addition Rate | Causality: Directly influences the instantaneous concentration of the nitrating agent and the rate of heat generation. Impact: A slow, controlled addition of nitric acid is crucial to prevent thermal runaway.[4] This becomes more critical at scale where the total heat generated is much larger. |
| Agitation Speed | Causality: Ensures efficient mixing and heat transfer from the reaction mass to the reactor jacket. Impact: Poor agitation leads to non-uniform temperature and reagent distribution, resulting in inconsistent product quality and potential safety hazards.[4] |
| Reaction Time | Causality: Determines the extent of reaction completion. Impact: While sufficient time is needed for the reaction to complete, prolonged exposure to the harsh acidic medium can lead to product degradation. The optimal time should be determined by in-process monitoring (e.g., HPLC).[3] |
Troubleshooting Guide: Common Scale-Up Issues
This section provides solutions to specific problems encountered during the production of this compound.
Issue 1: Low Yield and High Impurity Levels
Q: We've scaled our reaction from 100g to 5kg, but the yield has dropped from 70% to 40%, and the HPLC analysis shows a significant increase in the 5-nitro isomer and other unidentified impurities. What is the likely cause?
This is a classic problem of thermal and mixing control during scale-up.
Probable Cause 1: Inadequate Heat Removal The exothermic nitration reaction generated more heat than the larger reactor could efficiently remove, causing the internal temperature to rise above the optimal range. This higher temperature accelerates side reactions, leading to the formation of the undesired 5-nitro isomer and degradation products.[3]
Solution:
-
Verify Reactor Cooling Capacity: Ensure your reactor's cooling system is rated for the calculated heat duty of the reaction at the new scale.
-
Reduce Addition Rate: Slow down the rate of nitric acid addition significantly. This reduces the rate of heat generation, allowing the cooling system to keep pace.[7]
-
Lower Initial Temperature: Start the reaction at a lower temperature (e.g., -20°C) to provide a larger buffer before the temperature limit is breached.
Probable Cause 2: Inefficient Mixing In the larger reactor, the reactants may not be mixing effectively, creating localized "hot spots" and areas of high nitric acid concentration. This leads to non-uniform reaction conditions and increased byproduct formation.[4]
Solution:
-
Optimize Agitation: Review the agitator design (e.g., impeller type, size) and speed. Baffles within the reactor are crucial for promoting turbulent, effective mixing.
-
Sub-surface Addition: Introduce the nitric acid below the surface of the reaction mixture, close to the agitator, to ensure it disperses quickly rather than reacting in a concentrated layer at the top.
Issue 2: Product Isolation and Purification Challenges
Q: During the work-up, our product is precipitating as a dark, oily solid instead of the crystalline powder we obtained in the lab. What can we do to improve the final product form?
This issue, often termed "oiling out," is common during scale-up and is typically caused by a combination of residual impurities and a non-optimized crystallization process.
Probable Cause 1: Presence of Impurities The higher levels of the 5-nitro isomer and other byproducts generated during the scaled-up reaction are inhibiting proper crystal formation.[4] Oily impurities can coat the nascent crystals, preventing further growth.
Solution:
-
Upstream Purity: Before attempting crystallization, address the reaction conditions (as described in Issue 1) to minimize impurity formation.
-
Solvent Wash: After quenching the reaction, perform an extraction with a suitable solvent (like ethyl acetate) while the crude product is still in the aqueous phase. This can help remove some of the more non-polar, oily impurities.[5]
-
Activated Charcoal Treatment: Treating the product solution with activated charcoal before crystallization can help remove colored impurities.[4]
Probable Cause 2: Sub-optimal Crystallization Conditions The cooling rate and solvent choice that worked on a small scale may not be appropriate for a larger volume. Rapid cooling of a saturated solution is a common cause of oiling out.
Solution:
-
Controlled Cooling: Implement a slow, linear cooling profile. A rapid "crash" cooling should be avoided. Seeding the solution with a small amount of pure crystalline product at the appropriate temperature can promote controlled crystal growth.
-
Solvent System Optimization: Experiment with different solvent systems. A mixture of a good solvent and an anti-solvent (e.g., dichloromethane/heptane) can often provide better crystallization.
-
Trituration: If the product has already oiled out, it can sometimes be induced to solidify by stirring it vigorously as a slurry in a non-polar solvent (an "anti-solvent") like hexane or heptane.[10]
Key Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Scale-Up Synthesis of 6-Nitroindoline
This protocol is adapted from established procedures for direct nitration and is intended for experienced chemists.[2]
Safety Warning: This procedure involves large quantities of highly corrosive and oxidizing acids and produces a nitroaromatic compound. A thorough thermal hazard assessment must be conducted prior to execution.[11] All operations must be performed in a reactor with appropriate safety controls, and personnel must wear extensive personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.[12]
-
Reactor Preparation: Charge the reactor with concentrated sulfuric acid (98%, ~8 volumes relative to starting material). Begin agitation and cool the reactor to -20°C.
-
Substrate Addition: Slowly add indoline-2-carboxylic acid (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed -10°C.
-
Nitration: Prepare a solution of concentrated nitric acid (1.05 - 1.10 eq) in concentrated sulfuric acid (~2 volumes). Add this nitrating mixture to the reactor via a dosing pump sub-surface over 2-4 hours, maintaining the internal temperature strictly between -20°C and -15°C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at -15°C for 1-2 hours. Take a sample for in-process control (IPC) via HPLC to confirm the consumption of the starting material.
-
Quenching: Slowly transfer the reaction mixture into a separate vessel containing a vigorously stirred mixture of crushed ice and water (~20 volumes), ensuring the quench temperature is kept below 20°C.
-
Isolation: The product will precipitate as a solid. Isolate the crude product by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude solid under vacuum at 40-50°C.
Protocol 2: Conversion to this compound
-
Dissolution: Suspend the crude, dry 6-Nitroindoline in a suitable solvent such as isopropanol (IPA) or ethyl acetate (~10 volumes).
-
Acidification: Cool the suspension to 0-5°C. Slowly add a solution of hydrochloric acid (e.g., 20% HCl in IPA or gaseous HCl) until the pH of the slurry is between 1 and 2.
-
Crystallization: Stir the mixture at 0-5°C for 2-4 hours to allow for complete salt formation and crystallization.
-
Isolation and Drying: Isolate the final product by filtration. Wash the cake with cold solvent and dry under vacuum at 40-50°C to yield this compound.
Protocol 3: HPLC Method for Purity Assessment and Isomer Ratio
This method provides a framework for assessing the purity and the ratio of 6-nitro to 5-nitro isomers.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in 50:50 Water:Acetonitrile |
Impurity Management and Control
A deep understanding of the impurity profile is crucial for developing a robust process.[6] Impurities can arise from various sources, including the synthesis itself, degradation, or starting materials.[13][14]
| Impurity | Origin | Control Strategy |
| 5-Nitroindoline | Co-product of electrophilic nitration.[5] | Tightly control reaction temperature (-20°C to -15°C). Optimize purification by recrystallization, potentially using a multi-solvent system to leverage solubility differences. |
| Unreacted Starting Material | Incomplete reaction. | Ensure sufficient equivalents of nitrating agent are used. Monitor reaction completion by HPLC before quenching. |
| Polynitrated Compounds | Over-reaction due to temperature excursions or poor mixing.[3] | Strict temperature control and efficient agitation are critical. Avoid "hot spots." |
| Degradation Products | Instability in the presence of strong acid or upon exposure to air/light.[3] | Minimize reaction time. Perform work-up promptly. Store the final product protected from light in a cool, dry place.[15] |
Safety First: Handling at Scale
Scaling up production fundamentally changes the safety considerations.
-
Personal Protective Equipment (PPE): Standard lab PPE is insufficient. Operations should require full-coverage, acid-resistant suits, face shields, and appropriate respiratory protection, especially during charging and transfers.[16]
-
Material Handling: Use closed systems and engineered controls (e.g., fume hoods, glove boxes) to minimize exposure to potent nitroaromatic compounds.[17] All personnel must be trained on the specific hazards.[11]
-
Emergency Procedures: Ensure readily accessible safety showers, eyewash stations, and appropriate spill kits (neutralizing agents for acid). Develop and train personnel on emergency shutdown procedures for the reactor.
-
Waste Disposal: Acidic and organic waste streams must be segregated and handled according to institutional and regulatory guidelines. Contaminated materials must be decontaminated before disposal.[17]
References
- BenchChem. (2025). Technical Support Center: 6-Nitroindoline-2-carboxylic Acid. BenchChem.
- ACS Omega. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. BenchChem.
- Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). 6-Nitroindoline.
- BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Synthesized 6-Nitroindoline-2-carboxylic Acid. BenchChem.
- BenchChem. (2025). Common challenges in the scale-up of isoindole production. BenchChem.
- Sigma-Aldrich. (2025).
- Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. Contract Pharma.
- Sigma-Aldrich. (2024).
- BenchChem. (2025). addressing challenges in the scale-up production of 6-Phenyl-1,2,4-triazin-3(2H)-one. BenchChem.
- BenchChem. (2025). Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide. BenchChem.
- ArtMolecule. (n.d.).
- Carl ROTH. (n.d.).
- BenchChem. (2025). Challenges in scaling up 17-Hydroxy sprengerinin C synthesis. BenchChem.
- Fisher Scientific. (2021).
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis. LGC Group.
- Der Pharma Chemica. (2020).
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preventing byproduct formation in 6-Nitroindoline synthesis
Welcome to the Technical Support Center for the synthesis of 6-Nitroindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on preventing byproduct formation and optimizing reaction outcomes. Here, we combine established protocols with in-depth scientific reasoning to help you troubleshoot common issues and answer frequently asked questions.
Troubleshooting Guide: Minimizing Byproduct Formation
The direct nitration of indoline is a robust method for synthesizing 6-Nitroindoline, but it is not without its challenges. The primary issues encountered are the formation of positional isomers and over-nitration. This section provides a detailed breakdown of these problems and their solutions.
Issue 1: Formation of Positional Isomers (e.g., 5-Nitroindoline)
Symptoms:
-
TLC analysis of the crude product shows multiple spots.
-
NMR or LC-MS data indicates the presence of isomers other than the desired 6-nitro product.
-
Reduced yield of the 6-nitroindoline after purification.
Root Cause Analysis:
The nitration of indoline is an electrophilic aromatic substitution reaction. Under the strongly acidic conditions of a mixed acid nitration (HNO₃/H₂SO₄), the nitrogen atom of the indoline ring is protonated, forming an indolinium ion. This positively charged group is meta-directing, which favors the formation of the 6-nitro isomer. However, the reaction is not perfectly selective, and the formation of other isomers, particularly the 5-nitro isomer, is a significant competing pathway.[1][2][3] The ratio of isomers is highly dependent on the reaction conditions.
Mitigation Strategies:
Careful control of reaction parameters is crucial to maximize the yield of the 6-nitro isomer.
Table 1: Recommended Reaction Conditions for Regioselective Nitration
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -10°C[2][3][4] | Lower temperatures increase the selectivity for the 6-nitro isomer by reducing the rate of competing side reactions. |
| Nitrating Agent | Concentrated HNO₃ in Concentrated H₂SO₄ | This standard mixed acid generates the nitronium ion (NO₂⁺), the active electrophile.[5][6][7] |
| Stoichiometry | Slight excess of nitric acid (e.g., 1.08 eq)[2][4] | Ensures complete consumption of the starting material while minimizing over-nitration. |
| Addition Rate | Slow, dropwise addition of the nitrating agent[4][8] | Maintains a low reaction temperature and prevents localized overheating, which can lead to byproduct formation. |
Experimental Protocol: Synthesis and Purification of 6-Nitroindoline-2-carboxylic acid
This protocol is adapted from established procedures for the direct nitration of indoline-2-carboxylic acid.[2][3][4]
-
Preparation: In a flask equipped with a stirrer and thermometer, dissolve Indoline-2-carboxylic acid (1.0 eq) in concentrated (98%) sulfuric acid at -5 °C.
-
Nitration: Slowly add concentrated nitric acid (1.08 eq) dropwise to the stirred solution. Carefully maintain the internal temperature between -20 °C and -10 °C using an appropriate cooling bath.[4]
-
Reaction: After the addition is complete, continue stirring the mixture at this temperature for 30 minutes.
-
Quenching: Pour the reaction mixture onto a large amount of crushed ice.
-
Extraction of 5-Nitro Isomer: The resulting aqueous solution will have a pH < 2. Extract this solution thoroughly with Ethyl Acetate (EtOAc). This will remove the bulk of the 5-nitro isomer along with some 6-nitro isomer.[4]
-
Isolation of 6-Nitro Isomer: Adjust the pH of the remaining aqueous phase to 4.5-5.0 using an aqueous solution of NaOH.
-
Final Extraction: Extract the pH-adjusted aqueous phase multiple times with EtOAc.
-
Drying and Evaporation: Combine the organic extracts from the previous step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product, 6-Nitroindoline-2-carboxylic acid.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 6-Nitroindoline-2-carboxylic acid.
Issue 2: Over-Nitration and Formation of Dinitro Byproducts
Symptoms:
-
Mass spectrometry data shows peaks corresponding to the addition of two nitro groups.
-
The formation of highly colored impurities.
Root Cause Analysis:
The introduction of a nitro group to the aromatic ring is a deactivating process for subsequent electrophilic substitution.[9] However, under forcing reaction conditions (e.g., high temperatures, excess nitrating agent), a second nitration can occur, leading to the formation of dinitroindoline isomers.[10]
Mitigation Strategies:
-
Strict Temperature Control: As with preventing positional isomers, maintaining a low reaction temperature is critical.
-
Stoichiometry: Use a minimal excess of the nitrating agent.[11][12]
-
Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times after the starting material has been consumed.
Issue 3: Formation of Dark, Insoluble Tar
Symptoms:
-
The reaction mixture becomes dark and viscous.
-
Formation of a dark, insoluble solid upon quenching.
Root Cause Analysis:
Indole and its derivatives are susceptible to acid-catalyzed polymerization, especially under strong acidic conditions.[11][12][13] This occurs through the protonation of the indole ring, which generates a reactive intermediate that can attack another indole molecule, leading to the formation of polymeric tars.
Mitigation Strategies:
-
Low Temperature: Conduct the reaction at the recommended low temperatures.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may contribute to tar formation.[11]
-
Purity of Reagents: Use high-purity, degassed solvents and reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of 6-Nitroindoline?
A1: The main challenge is controlling the regioselectivity of the nitration reaction to favor the desired 6-nitro isomer over other positional isomers, such as the 5-nitro isomer.[1][4]
Q2: Why is a mixture of nitric acid and sulfuric acid used for the nitration?
A2: Sulfuric acid is a stronger acid than nitric acid and protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5][6][7] This is the active species that reacts with the aromatic ring.
Q3: Can other nitrating agents be used?
A3: While mixed acid is the most common, other nitrating agents can be used, sometimes offering milder reaction conditions. For example, non-acidic nitrating agents like benzoyl nitrate or acetyl nitrate can be employed, which may be beneficial for substrates that are sensitive to strong acids.[11][12]
Q4: Is there an alternative to direct nitration for synthesizing 6-Nitroindoline?
A4: Yes, a multi-step chiral synthesis starting from L-phenylalanine can be used to produce enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid.[2][3] This route offers better control over regioselectivity, avoiding the formation of isomeric byproducts.[1]
Q5: How can I effectively separate the 6-nitro isomer from the 5-nitro byproduct?
A5: Separation is typically achieved through a pH-adjusted extraction.[4] The 5-nitro isomer can be extracted from the acidic aqueous solution with an organic solvent. Subsequently, adjusting the pH of the aqueous phase to around 4.5-5.0 allows for the selective extraction of the desired 6-nitro isomer.[4]
References
- Technical Support Center: 6-Nitroindoline-2-carboxylic Acid Reactions - Benchchem. (n.d.).
- Unraveling the Byproduct Profile of 6-Nitroindoline-2-carboxylic Acid: A Comparative Guide - Benchchem. (n.d.).
- An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid - Benchchem. (n.d.).
- Technical Support Center: Optimizing 6-Nitroindoline-2-carboxylic Acid Synthesis - Benchchem. (n.d.).
- Nitration of Aromatic Compounds - YouTube. (2023, January 14).
- Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole - Benchchem. (n.d.).
- Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide - Benchchem. (n.d.).
- A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid - Benchchem. (n.d.).
- common side products in the nitration of 1H-indole - Benchchem. (n.d.).
- Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Application Notes and Protocols: Photolysis of 6-Nitroindoline-2-carboxylic Acid Derivatives - Benchchem. (n.d.).
- Nitration and aromatic reactivity. (n.d.).
- The Polynitration of Indolines. 5,7-Dinitration | The Journal of Organic Chemistry. (n.d.).
- Aromatic Nitration - BYJU'S. (n.d.).
- Electrophilic Aromatic Nitration - YouTube. (2011, May 11).
- Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis - Benchchem. (n.d.).
- Nitration - Wikipedia. (n.d.).
- Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles - Experts@Minnesota. (n.d.).
- A Comparative Analysis of Nitrating Agents for Indole Functionalization: A Guide for Researchers - Benchchem. (n.d.).
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resolving common issues in the characterization of 6-Nitroindoline hydrochloride
Welcome to the technical support center for 6-Nitroindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the characterization of this important chemical intermediate. Drawing upon established analytical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experimental results.
Section 1: Handling, Storage, and Stability
The stability and purity of your starting material are paramount for any successful experiment. This compound, like many nitroaromatic compounds, requires careful handling and storage to prevent degradation.
FAQ 1: My solid this compound has changed color from a light yellow to a brownish hue. Is it still usable?
A change in color is a primary visual indicator of potential chemical degradation.[1] Nitroaromatic compounds are susceptible to degradation pathways initiated by light, elevated temperatures, or exposure to moisture and atmospheric oxygen.[1][2]
Causality: The brownish color likely indicates the formation of degradation products. This can be due to:
-
Photodecomposition: Exposure to UV or even ambient light can promote reactions involving the nitro group.
-
Thermal Stress: Elevated temperatures can lead to decomposition, potentially through cleavage of the C-NO₂ bond.[1]
-
Hygroscopicity: The hydrochloride salt form can be hygroscopic, absorbing moisture from the atmosphere.[3] The presence of water can facilitate hydrolytic degradation pathways.[2]
Recommended Action:
-
Do not assume the material is unusable, but proceed with caution. The extent of degradation may be minor.
-
Re-characterize the material immediately. Before use, perform a purity check using a validated stability-indicating HPLC method (see Section 3). This will quantify the percentage of the main component versus any new impurity peaks.
-
If purity is compromised, the material should be repurified (e.g., by recrystallization) or a new batch should be sourced. Using degraded material will lead to inaccurate concentrations, introduce confounding variables in biological assays, and potentially generate misleading downstream results.
Best Practices for Storage:
-
Store the solid compound in a tightly sealed, opaque container to protect it from light and moisture.
-
Keep it in a cool, dry, and dark place. For long-term stability, storage in a refrigerator at 2-8°C is recommended.[1]
-
Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
FAQ 2: How stable is this compound in solution? What are the optimal conditions for preparing and storing stock solutions?
Solution stability is often more limited than solid-state stability and is highly dependent on the solvent, pH, and temperature.
Causality: In solution, the compound is more susceptible to hydrolysis (especially at non-optimal pH), oxidation, and photodegradation.[4] The carboxylic acid and the nitro-substituted aromatic ring are the primary sites of reactivity.
Recommendations:
-
Solvent Choice: For creating high-concentration stock solutions, use dry, aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] These solvents minimize the risk of hydrolysis.
-
Fresh is Best: Prepare aqueous solutions fresh for each experiment whenever possible.[1] If you must prepare aqueous solutions in advance, they should be buffer-controlled and their stability should be verified.
-
pH Considerations: The compound's acidic nature (due to the carboxylic acid) means its solubility and stability in aqueous media are pH-dependent.[5] Avoid strongly acidic or basic conditions during storage, as these can catalyze hydrolysis.[4]
-
Forced Degradation Insights: Studies on similar compounds show susceptibility to acid/base hydrolysis, oxidation, and photolytic stress.[4] This underscores the need for controlled storage conditions.
Section 2: Solubility and Sample Preparation
Inaccurate sample preparation is a frequent source of experimental error. The solubility characteristics of this compound must be carefully considered.
FAQ 3: I am having trouble dissolving this compound in aqueous buffers for my biological assay. What can I do?
This is a common issue. While the hydrochloride salt is intended to improve aqueous solubility compared to the free acid, its solubility remains pH-dependent.
Causality: 6-Nitroindoline is a weak acid, with the pKa of the related indole derivative predicted to be around 4.03.[5][6] At pH values near or below the pKa, the carboxylic acid will be protonated and less soluble in water. As the pH increases above the pKa, the carboxylate anion is formed, which is significantly more water-soluble.
Troubleshooting Workflow:
Caption: Workflow for resolving aqueous solubility issues.
Step-by-Step Protocol for Sample Preparation:
-
Prepare a Concentrated Stock: Accurately weigh the this compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Intermediate Dilutions: If necessary, perform intermediate dilutions from the DMSO stock using your aqueous assay buffer.
-
Final Dilution: Spike a small volume of the stock solution into the final assay medium to achieve the desired working concentration. Always add the stock to the buffer while vortexing to prevent precipitation.
-
Control for Solvent Effects: Remember to include a vehicle control in your experiments containing the same final concentration of DMSO that your test samples have.
Section 3: Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and concentration of your compound.
Part 3.1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse for purity assessment and quantification.[6]
FAQ 4: I am seeing significant peak tailing in my HPLC chromatogram. What is the cause and how can I fix it?
Peak tailing is a classic HPLC problem that compromises resolution and integration accuracy. For an acidic compound like this compound, the most common cause is secondary interactions with the stationary phase.
Causality:
-
Silanol Interactions: The most likely culprit is the interaction between the basic nitrogen of the indoline ring and residual, acidic silanol groups (-Si-OH) on the surface of the silica-based C18 column.[7] These interactions are a form of secondary adsorption that slows down a portion of the analyte molecules, causing them to elute later and create a tail.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[7]
-
Contamination: A contaminated guard or analytical column can also lead to poor peak shape.[8]
Troubleshooting Table: HPLC Peak Tailing
| Probable Cause | Diagnostic Check | Recommended Solution |
| Secondary Silanol Interactions | Peak shape improves when injecting a more acidic sample. | 1. Lower Mobile Phase pH: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to your mobile phase (both water and acetonitrile). This protonates the residual silanol groups, minimizing their interaction with the analyte.[9] 2. Use a High-Purity Column: Modern, end-capped columns have fewer active silanol groups and are less prone to this issue.[7] |
| Column Overload | Dilute the sample 10-fold. If peak shape improves, overload was the issue. | Reduce the injection volume or the concentration of the sample.[7] |
| Column Contamination | Disconnect the column and replace it with a new one. If the problem is resolved, the old column was contaminated. | Flush the column with a strong solvent (see manufacturer's instructions).[10] Replace the guard column if one is in use. |
Recommended Starting HPLC Method:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at ~348 nm[9] |
| Injection Volume | 5-10 µL |
| Sample Solvent | Dilute in mobile phase or 50:50 Acetonitrile:Water |
This method is adapted from established protocols for similar compounds.[9]
Part 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural confirmation.[9]
FAQ 5: My ¹H NMR spectrum looks complex and the peaks are broad. How can I get a clean spectrum and what should I expect to see?
Broad peaks and complex spectra can result from several factors including sample preparation, solvent choice, and the inherent properties of the molecule.
Causality:
-
Poor Solubility/Aggregation: If the compound is not fully dissolved or is aggregating in the NMR solvent, this will lead to significant peak broadening.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause severe broadening.
-
Proton Exchange: The acidic proton of the carboxylic acid and the N-H proton of the indoline ring can exchange with residual water in the solvent or with each other, leading to broad signals.
Troubleshooting and Best Practices:
-
Solvent Selection: DMSO-d₆ is an excellent choice as it is a good solvent for polar compounds and will often sharpen exchangeable proton signals (like -COOH and -NH).[9]
-
Ensure Complete Dissolution: Prepare your sample (5-10 mg in ~0.7 mL solvent) and visually inspect to ensure no solid particles remain.[9] Gentle warming or sonication can aid dissolution.
-
Filter the Sample: If you suspect particulate matter, filter the NMR solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Use High-Purity Solvent: Use a fresh ampoule of high-purity deuterated solvent to minimize water and other impurities.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton Type | Expected Shift (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | > 10 ppm | Broad singlet | Position is concentration-dependent and exchanges with D₂O.[6] |
| Aromatic Protons | 7.0 - 8.5 ppm | Doublets, triplets | The nitro group is strongly electron-withdrawing and will shift aromatic protons downfield.[6][9] |
| Indoline N-H | ~5.0 - 7.0 ppm | Broad singlet | Position can vary; exchanges with D₂O. |
| Indoline Ring Protons (-CH-, -CH₂-) | 3.0 - 4.5 ppm | Multiplets | Protons on the five-membered ring.[6] |
Note: These are predicted ranges based on the analysis of similar structures. Actual shifts may vary.[9][11]
Part 3.3: Mass Spectrometry (MS)
MS provides crucial information on molecular weight and fragmentation, confirming the compound's identity.
FAQ 6: What are the expected ions and fragmentation patterns for this compound in ESI-MS?
In positive mode Electrospray Ionization (ESI+), you should observe the protonated molecule. The fragmentation pattern in MS/MS will be dictated by the most labile bonds.
Expected Ions:
-
Parent Ion (ESI+): [M+H]⁺, where M is the free base. For C₉H₈N₂O₄, the expected m/z would be approximately 209.17.
-
Parent Ion (ESI-): [M-H]⁻, with an expected m/z of approximately 207.15.[9]
Fragmentation Workflow & Key Losses:
Caption: Predicted ESI+ MS/MS fragmentation pathway.
Causality of Fragmentation:
-
Loss of COOH (decarboxylation): The carboxylic acid group is a common and facile loss, resulting in a fragment corresponding to the 6-nitroindoline core (m/z ≈ 164). This is often a prominent fragment.[6][12]
-
Loss of NO₂: The nitro group can be lost from the aromatic ring, typically after the initial decarboxylation, leading to an indoline fragment (m/z ≈ 118).[6][13]
-
Loss of H₂O: Loss of water from the carboxylic acid is also a possible initial fragmentation step.
Understanding these characteristic losses is key to confirming the identity of your molecule and distinguishing it from potential isomers or impurities.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from ATSDR. (URL: [Link])
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. (URL: [Link])
-
PhytoTech Labs. (n.d.). Safety Data Sheet. PhytoTech Labs. (URL: [Link])
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. ATSDR. (URL: [Link])
-
Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Waters. (URL: [Link])
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. (URL: [Link])
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. ACE. (URL: [Link])
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA. (URL: [Link])
-
National Center for Biotechnology Information. (n.d.). 6-Nitroindoline. PubChem. (URL: [Link])
- Débieux, J.-L., & Bochet, C. G. (2012). The all-photochemical synthesis of an OGP(10–14) precursor. Chemical Science, 3, 405.
- Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84.
- Yang, L., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(7), e4857.
-
University of Colorado Boulder. (n.d.). Spectroscopy Problems. CU Boulder Organic Chemistry. (URL: [Link])
- Baars, O., et al. (2016).
- Zloh, M., & Király, J. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Molecules, 24(24), 4579.
-
Organic Syntheses. (n.d.). Nitrones for Intramolecular 1,3-Dipolar Cycloadditions. Organic Syntheses. (URL: [Link])
- Singh, R., & Kumar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150.
-
Luxembourg Centre for Systems Biomedicine. (2025). 6-nitroindoline (C8H8N2O2). PubChemLite. (URL: [Link])
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Technical Support Center: Optimizing the Photolysis of 6-Nitroindoline Caged Compounds
Welcome to the technical support center for 6-nitroindoline derived caged compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your photolysis experiments. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the reliability and reproducibility of your results.
Introduction to 6-Nitroindoline Caged Compounds
6-Nitroindoline-based photoremovable protecting groups (PPGs), or "caged" compounds, are powerful tools for the precise spatial and temporal control over the release of bioactive molecules.[1] Upon irradiation with light, typically in the UV-A range, the 6-nitroindoline cage undergoes a photochemical reaction, liberating the active molecule of interest, such as a neurotransmitter or a second messenger.[1] This technology is invaluable in fields like neuroscience for mapping neural circuits and in cell biology for dissecting signaling pathways.[1]
However, achieving optimal and consistent uncaging requires careful consideration of several experimental parameters. This guide will walk you through the most common issues encountered during the photolysis of 6-nitroindoline derivatives and provide you with actionable solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of 6-nitroindoline caged compounds.
Q1: What is the optimal wavelength for uncaging 6-nitroindoline derivatives?
For single-photon excitation, the optimal wavelength is typically around 350 nm.[1][2] For two-photon excitation, near-infrared (NIR) wavelengths, often in the 700-1000 nm range, are used to achieve deeper tissue penetration and reduced phototoxicity.[3][4] It is crucial to consult the specific specifications for your particular 6-nitroindoline derivative, as modifications to the chromophore can alter the absorption maximum.[5]
Q2: My 6-nitroindoline compound has a yellowish/brownish tint. Is it still usable?
A yellowish or brownish hue can indicate decomposition of the compound.[6] Nitroaromatic compounds can be sensitive to light, elevated temperatures, and improper pH during storage.[6] Before use, it is advisable to visually inspect the compound. If decomposition is suspected, it is recommended to use a fresh batch to ensure experimental reproducibility.
Q3: How should I store my 6-nitroindoline compounds?
To minimize degradation, store solid 6-nitroindoline compounds in a tightly sealed, opaque container in a cool, dry, and dark environment, such as a refrigerator at 2-8°C.[6] For solutions, especially in protic solvents, it is best to prepare them fresh. If storage in solution is necessary, use a high-purity, anhydrous aprotic solvent like DMSO or DMF and store at -20°C or -80°C for short periods.[6]
Q4: What are the typical quantum yields for 6-nitroindoline derivatives?
The quantum yield (Φ), a measure of the efficiency of a photochemical reaction, can vary depending on the specific derivative, solvent, and pH. While specific values for all 6-nitroindoline compounds are not always readily available, related nitroindolinyl-caged compounds have reported quantum yields that can be influenced by the molecular structure. For instance, dinitroindolinyl derivatives have been shown to be more photosensitive than their mononitro counterparts.[3][7]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the photolysis of 6-nitroindoline caged compounds.
Problem 1: Low or No Uncaging Efficiency
You observe a weaker than expected biological response, or analytical measurements show minimal release of the active molecule.
Possible Causes & Solutions:
-
Incorrect Wavelength or Insufficient Light Power:
-
Verification: Ensure your light source is emitting at the optimal wavelength for your specific caged compound. Check the manufacturer's data sheet for the absorption spectrum.
-
Power Density: The intensity of the light source may be too low. Measure the power output at the sample plane and adjust as necessary. Be mindful that excessive power can lead to phototoxicity.[8]
-
-
Suboptimal Solvent or pH:
-
Solvent Effects: The polarity and proticity of the solvent can significantly impact the uncaging quantum yield.[9][10] Protic solvents, like water or methanol, can form hydrogen bonds and potentially lower the uncaging efficiency compared to aprotic solvents like acetonitrile.[9][10]
-
pH Influence: The pH of the solution can affect the photochemical properties of the caged compound.[11] It is recommended to perform pilot experiments to determine the optimal pH for your system, typically within the physiological range for biological experiments.
-
-
Compound Degradation:
-
Visual Inspection: As mentioned in the FAQs, check for any discoloration of your solid compound or stock solution.[6]
-
Analytical Confirmation: If possible, verify the integrity of your caged compound using techniques like HPLC or mass spectrometry.
-
-
Inner Filter Effect:
-
High Concentrations: At high concentrations, the caged compound itself can absorb a significant portion of the excitation light, preventing it from reaching the entire sample volume.[12] This is particularly relevant for bulk photolysis experiments.
-
Mitigation: Consider reducing the concentration of the caged compound or using a thinner sample to minimize this effect. For microscopy, two-photon excitation can circumvent this issue by confining excitation to the focal volume.[3]
-
Problem 2: Significant Phototoxicity or Off-Target Effects
You observe cellular damage, morphological changes, or unexpected biological responses that are not attributable to the released molecule.
Possible Causes & Solutions:
-
High Light Intensity:
-
Power Titration: Determine the minimum light power required for effective uncaging to minimize cellular stress.[8]
-
Pulsed Delivery: For some applications, using pulsed light instead of continuous illumination can reduce the overall light dose and subsequent phototoxicity.
-
-
Use of Short Wavelengths:
-
Longer Wavelength Alternatives: UV light can be damaging to cells. If your experimental setup allows, consider using two-photon excitation with NIR light, which is less phototoxic.[4]
-
-
Reactive Photolysis Byproducts:
-
Inert Byproducts: While 6-nitroindoline photolysis is designed to produce non-interfering byproducts, it's essential to perform control experiments.[1][5]
-
Control Experiment: Irradiate a sample containing only the buffer and the caged compound (without the biological specimen) and then apply the irradiated solution to your cells or tissue. This can help differentiate between the effects of the released molecule and any potential toxicity from the byproducts or the uncaging process itself.
-
-
Pharmacological Activity of the Caged Compound:
-
Pre-incubation Control: Before photolysis, incubate your sample with the caged compound in the dark to assess any biological activity of the caged molecule itself. Some caged compounds, particularly at high concentrations, can exhibit off-target effects, such as the blockade of GABAergic transmission by MNI-glutamate.[4][7]
-
Experimental Protocols & Data
General Protocol for One-Photon Photolysis
-
Sample Preparation:
-
Prepare a stock solution of the 6-nitroindoline caged compound in a suitable anhydrous solvent (e.g., DMSO).[1]
-
Dilute the stock solution to the desired final concentration in your aqueous experimental buffer. Ensure the final concentration of the organic solvent is minimal to avoid interference.[1]
-
-
Irradiation:
-
Transfer the sample to a suitable container for irradiation (e.g., a quartz cuvette for spectrophotometric analysis or the experimental chamber for cellular studies).[1]
-
Irradiate the sample with a light source at the appropriate wavelength (typically around 350 nm).[1] The duration and intensity of irradiation will depend on the quantum yield of the compound and the desired concentration of the released molecule.
-
-
Analysis:
-
Monitor the release of the active molecule using an appropriate analytical method, such as HPLC, spectrophotometry, or by observing the biological response in your experimental system.
-
Quantitative Data Summary
| Parameter | Typical Values/Considerations | Source(s) |
| One-Photon Excitation Wavelength | ~350 nm | [1][2] |
| Two-Photon Excitation Wavelength | 700 - 1000 nm | [3][4] |
| Quantum Yield (Φ) | Varies with derivative, solvent, and pH. Dinitro derivatives can be more efficient. | [3][7] |
| Solvent for Stock Solutions | High-purity, anhydrous DMSO or DMF | [1][6] |
| Recommended Storage | Solid: 2-8°C, protected from light. Solution: -20°C or -80°C (short-term). | [6] |
Visualizing Workflows and Mechanisms
General Photolysis Experimental Workflow
Caption: A generalized workflow for a photolysis experiment using a caged compound.
Simplified Photolysis Mechanism of a 6-Nitroindoline Caged Compound
Caption: The basic mechanism of photorelease from a 6-nitroindoline caged compound.
By understanding the principles outlined in this guide and systematically troubleshooting any issues that arise, you can harness the full potential of 6-nitroindoline caged compounds in your research.
References
- Application Notes and Protocols: Photolysis of 6-Nitroindoline-2-carboxylic Acid Deriv
- 7-Nitroindoline-derived caged compounds.
- Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbam
- RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC - NIH.
- Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC - PubMed Central.
- Technical Support Center: 6-Nitroindoline-2-carboxylic Acid - Benchchem.
- Flash photolysis of caged compounds - Plymouth Marine Science Electronic Archive (PlyMSEA).
- Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group | Request PDF - ResearchG
- Two-Photon Uncaging of Glutam
- Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chel
- Caged compounds: photorelease technology for control of cellular chemistry and physiology.
- Two-Photon Uncaging of Glutam
- Nanosecond laser flash photolysis of a 6-nitroindolinospiropyran in solution and in nanocrystalline suspension under single excit
- An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid - Benchchem.
- (PDF)
- Acidophilic partial nitrification (pH<6)
- Determination of the singlet oxygen quantum yield of bacteriochlorin a: a comparative study in phosphate buffer and aqueous dispersion of dimiristoyl-l-α-phosphatidylcholine liposomes - Photochemical & Photobiological Sciences (RSC Publishing).
- The Investigation of Fluorescence Spectra and Fluorescence Quantum Yield of Enrofloxacin.
- Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines - Zito Lab.
- Useful caged compounds for cell physiology - PMC - NIH.
- Solvent effects on the photooxid
- (PDF)
- pH-dependent ultrafast photodynamics of p-hydroxyphenacyl: Deprotonation accelerates the photo-uncaging reaction - ResearchG
- Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excit
- Caged compounds for multichromic optical interrog
- Neurotransmitter Uncaging - Bruker.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 9. Solvent effects on the photooxidation of indolepyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 6-Nitroindoline vs. 5-Nitroindoline Derivatives for Drug Development Professionals
In the landscape of modern drug discovery and development, the indoline scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds. The strategic placement of a nitro group on this scaffold significantly modulates the electronic properties, reactivity, and biological interactions of the resulting derivatives. This guide provides an in-depth comparative analysis of 6-nitroindoline and 5-nitroindoline derivatives, offering a critical resource for researchers in medicinal chemistry, chemical biology, and pharmacology. We will delve into a comparative analysis of their synthesis, biological activities, and their emerging roles as photoremovable protecting groups (PPGs), supported by experimental data and protocols.
At a Glance: Key Comparative Insights
| Feature | 6-Nitroindoline Derivatives | 5-Nitroindoline Derivatives |
| Primary Research Focus | Intermediates for potent antitumor agents (e.g., duocarmycin analogs)[1]; potential antimicrobial and enzyme inhibitory activities[2]. | Potent anticancer agents targeting c-Myc G-quadruplex DNA[3][4]; dual 5-LOX/sEH inhibitors with anti-inflammatory properties[5]. |
| Reported Biological Potency | Promising, but less extensively characterized in the public domain for direct biological applications compared to the 5-nitro isomer. | Derivatives have demonstrated significant and well-documented anticancer activity in vitro[3][4]. |
| Photoremovable Protecting Groups | Explored as "caged" compounds, though less studied than the 7-nitroindoline isomer[6]. | Limited data available for this application. |
| Synthesis | Predominantly synthesized by nitration of indoline-2-carboxylic acid, often yielding a mixture with the 5-nitro isomer that requires separation[1]. Chiral synthesis from L-phenylalanine is also established[1]. | Can be synthesized from 5-nitroindole via hydrogenation reduction. Various synthetic routes for functionalized derivatives are well-documented[4][5]. |
I. Synthesis: Navigating the Regiochemistry
The regioselective synthesis of nitroindoline derivatives is a critical first step in their application. The position of the nitro group dictates the molecule's overall electronic landscape and, consequently, its reactivity and biological target engagement.
Synthesis of 6-Nitroindoline Derivatives
The most common approach to 6-nitroindoline-2-carboxylic acid is the direct nitration of indoline-2-carboxylic acid using a mixture of concentrated nitric and sulfuric acids at low temperatures.[1] The protonated indoline nitrogen directs the electrophilic nitration primarily to the meta-position (C6). However, this reaction often yields a mixture of 6-nitro and 5-nitro isomers, necessitating careful purification.[1]
An alternative, enantioselective route starts from L-phenylalanine. This chiral pool synthesis involves the nitration of L-phenylalanine to 2,4-dinitro-L-phenylalanine, followed by an intramolecular nucleophilic aromatic substitution to form the indoline ring, preserving the stereochemistry at the C2 position.[1]
Synthesis of 5-Nitroindoline Derivatives
5-Nitroindoline is commonly prepared by the hydrogenation reduction of 5-nitroindole.[4] The synthesis of various functionalized 5-nitroindole derivatives, which serve as precursors, is well-established. For instance, Vilsmeier-Haack formylation of 5-nitro-1H-indole is a key step in producing 5-nitroindole-3-carboxaldehyde, a versatile intermediate for further derivatization.[4]
II. Comparative Biological Activity
The position of the nitro group has a profound impact on the biological activity of these indoline derivatives. Current research indicates a more extensive and potent portfolio of biological activities for the 5-nitroindoline scaffold.
5-Nitroindoline Derivatives: Potent Anticancer Agents
A significant body of research highlights the potential of 5-nitroindole derivatives as anticancer agents. Specifically, pyrrolidine-substituted 5-nitroindoles have been identified as potent binders and stabilizers of the c-Myc promoter G-quadruplex (G4) DNA.[3][4] The stabilization of this non-canonical DNA structure represses the transcription of the c-Myc oncogene, a key regulator of cell proliferation. This leads to the downregulation of the c-Myc protein, inducing cell cycle arrest and inhibiting tumor growth.[3][4]
Experimental Protocol: Assessing c-Myc G-Quadruplex Binding
A common method to evaluate the binding of these derivatives to the c-Myc G-quadruplex is the Fluorescence Intercalator Displacement (FID) assay.
-
Preparation: A G-quadruplex-forming DNA sequence from the c-Myc promoter is folded into its G4 structure in a suitable buffer.
-
Fluorescent Probe: A fluorescent dye, such as thiazole orange, which exhibits enhanced fluorescence upon binding to the G4 structure, is added to the solution.
-
Titration: The 5-nitroindole derivative is titrated into the solution.
-
Measurement: If the compound binds to the G-quadruplex, it displaces the fluorescent dye, leading to a decrease in fluorescence intensity. The concentration of the compound required to displace 50% of the dye (DC50 value) is determined to quantify the binding affinity.
Furthermore, derivatives of 5-nitroindoline have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), exhibiting anti-inflammatory properties in vitro and in vivo.[5]
6-Nitroindoline Derivatives: Versatile Intermediates and Potential Therapeutics
6-Nitroindoline-2-carboxylic acid is a crucial building block in the synthesis of potent DNA-alkylating antitumor agents, such as analogs of CC-1065 and duocarmycin.[1] In these syntheses, the 6-nitroindoline moiety serves as the DNA-binding subunit. The nitro group is often reduced to an amine late in the synthetic sequence to provide the final active compound.
While direct biological data for 6-nitroindoline-2-carboxylic acid itself is limited, its structural motifs suggest potential as an antimicrobial and enzyme inhibitor.[2] The broader class of indole-2-carboxamides, for which 6-nitroindoline-2-carboxamide is a member, has shown significant activity against Mycobacterium tuberculosis.[1]
III. Photoremovable Protecting Groups: A Tale of Isomeric Preference
Photoremovable protecting groups (PPGs), or "caged" compounds, offer precise spatiotemporal control over the release of bioactive molecules.[6] Upon irradiation with light, the protecting group is cleaved, liberating the active molecule. While nitroindoline-based PPGs are a promising class of these tools, the research has predominantly focused on the 7-nitroindoline scaffold.
The 6-Nitroindoline Isomer as a PPG
Derivatives of 6-nitroindoline are considered to have photochemical behavior analogous to the more extensively studied 7-nitroindoline derivatives.[6] The photolysis is typically initiated by UV-A light and results in the cleavage of the bond linking the indoline nitrogen to the caged molecule. However, a notable lack of specific data, such as quantum yields and photolysis efficiency, for 6-nitroindoline-based PPGs in the peer-reviewed literature makes a direct comparison with other isomers challenging.
UV-Vis Absorption Properties: A Glimpse into Photoreactivity
The absorption of light is the initial and critical step in any photochemical process. A comparison of the UV-Vis absorption spectra of 5-nitroindole and 6-nitroindole provides some insight into their potential as photosensitizers.
| Isomer | Absorption Maxima (in 2-propanol) |
| 5-Nitroindole | ~322 nm |
| 6-Nitroindole | Two maxima in the 300-400 nm range |
Data adapted from a study on nitroindole isomers.[7]
Experimental Protocol: General Procedure for Photolysis
-
Sample Preparation: A stock solution of the caged compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in an aqueous buffer to the desired final concentration.
-
Irradiation: The sample is placed in a quartz cuvette and irradiated with a UV light source at an appropriate wavelength. The duration and intensity of irradiation depend on the quantum yield of the caged compound.
-
Analysis: The release of the bioactive molecule is monitored over time using techniques such as HPLC or by observing a biological response.
-
Controls: It is crucial to include a non-irradiated sample of the caged compound and a sample of the expected photolysis byproduct to assess for any background activity or effects of the byproduct itself.[6]
IV. Conclusion and Future Perspectives
This comparative analysis reveals a clear divergence in the research trajectories and established applications of 6-nitroindoline and 5-nitroindoline derivatives. The 5-nitroindoline scaffold has been more extensively explored and validated as a source of potent, direct-acting therapeutic agents, particularly in the realm of oncology. In contrast, 6-nitroindoline derivatives have primarily been utilized as key synthetic intermediates for complex, natural product-inspired antitumor agents.
While both isomers possess the necessary chromophore for potential application as photoremovable protecting groups, the lack of direct comparative photophysical data for the 5- and 6-isomers remains a significant knowledge gap. The observed differences in their UV-Vis absorption spectra hint at distinct photochemical behaviors that warrant further investigation.
For drug development professionals, the choice between a 5-nitroindoline and a 6-nitroindoline derivative will be dictated by the specific therapeutic goal. For projects focused on developing direct-acting small molecule inhibitors, particularly those targeting DNA secondary structures, the 5-nitroindoline scaffold presents a more established and promising starting point. For endeavors centered on the total synthesis of complex natural product analogs, the 6-nitroindoline scaffold remains a valuable and indispensable building block. Future research dedicated to a systematic comparison of the photophysical properties of all nitroindoline isomers will undoubtedly unlock new opportunities for the rational design of next-generation phototherapeutics and research tools.
V. References
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem, 16(10), 1667-1679. Retrieved from [Link]
-
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. (2021). Environmental Science & Technology Letters, 8(9), 743-749. Retrieved from [Link]
-
Direct photolysis of nitroaromatic compounds in aqueous solutions. (2005). Journal of Environmental Sciences, 17(4), 598-604. Retrieved from [Link]
-
Excited state dynamics and photochemistry of nitroaromatic compounds. (2015). Photochemical & Photobiological Sciences, 14(10), 1725-1743. Retrieved from [Link]
-
Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy. (2024). The Journal of Physical Chemistry A, 128(29), 6299-6311. Retrieved from [Link]
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2016). The Journal of Physical Chemistry A, 120(9), 1549-1557. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]
-
Novel N-Derivatized-7-Nitroindolines for the Synthesis of Photocleavable Crosslinkers, and for Solid Phase Peptide Synthesis. (2021). ProQuest. Retrieved from [Link]
-
Photolabile Linkers for Solid-Phase Synthesis. (2018). ACS Combinatorial Science, 20(8), 453-472. Retrieved from [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem, 16(10), 1667-1679. Retrieved from [Link]
-
ResearchGate. Some indole based anticancer agents. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of 6-Nitroindoline Hydrochloride Purity by HPLC
For researchers, scientists, and professionals in drug development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is the foundational bedrock upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. The presence of even seemingly minor impurities can significantly impact the biological activity, toxicity, and stability of the end product.[1] 6-Nitroindoline hydrochloride, a key building block in medicinal chemistry, is no exception. Its purity must be unequivocally established to ensure the integrity of the drug discovery and development pipeline.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this task, offering a powerful combination of high resolution, sensitivity, and quantitative accuracy.[1][2][3][4] This guide provides an in-depth, technically-grounded comparison of HPLC with other analytical methodologies for validating the purity of this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind the experimental choices, present a fully validated, self-verifying HPLC protocol, and offer a comparative framework against alternative techniques, supported by robust data and authoritative references.
The Scientific Rationale: Designing a Fit-for-Purpose HPLC Method
The objective of any analytical procedure is to demonstrate that it is fit for its intended purpose.[5] For the purity of this compound, this means developing an HPLC method that is not only precise and accurate but also specific enough to separate the main compound from any potential process-related impurities and degradation products.
Causality Behind Experimental Choices
-
Column Chemistry Selection: The journey begins with the stationary phase. For a nitroaromatic compound like this compound, a reversed-phase C18 column is the conventional first choice due to its versatility in separating moderately polar to non-polar compounds.[6] However, a Phenyl stationary phase often provides enhanced selectivity. The pi-pi interactions between the phenyl rings of the stationary phase and the nitroaromatic ring system of the analyte can offer unique retention and resolution capabilities, especially for separating structurally similar isomers.[6]
-
Mobile Phase Optimization: The mobile phase drives the separation. A typical mobile phase consists of an aqueous component (often with a buffer) and an organic modifier like acetonitrile or methanol.
-
Organic Modifier: Acetonitrile is frequently preferred over methanol as it generally provides lower UV cutoff and viscosity, leading to better detection and lower backpressure.
-
Buffer and pH Control: The purpose of a buffer is to resist changes in pH.[6] For this compound, maintaining a consistent pH is critical for ensuring reproducible retention times and peak shapes. A phosphate or acetate buffer is common, and the pH should be set at least one unit away from the analyte's pKa to ensure it exists in a single, un-ionized or fully ionized state.[6]
-
-
Detector Wavelength Selection: HPLC coupled with an Ultraviolet (UV) detector is a robust and widely used technique for analyzing nitroaromatics.[2] The aromatic structure of this compound contains a chromophore that absorbs UV light. A preliminary scan of the compound in the mobile phase using a photodiode array (PDA) detector will reveal its wavelength of maximum absorbance (λmax). While λmax provides the highest sensitivity, a wavelength like 254 nm is often a robust choice for aromatic compounds and can be less susceptible to baseline noise.[7]
A Self-Validating HPLC Protocol for Purity Determination
This section details a comprehensive, step-by-step methodology for the purity determination of this compound. The protocol is designed to be a self-validating system, incorporating all necessary checks and validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][8][9][10]
Experimental Workflow Diagram
Caption: HPLC workflow from preparation to final report.
Detailed Experimental Protocol
1. Chromatographic Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD |
| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20mM Ammonium Acetate Buffer (pH 4.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
2. Preparation of Solutions
-
Mobile Phase: Prepare 20mM ammonium acetate in HPLC-grade water, adjust pH to 4.0 with acetic acid, filter through a 0.45 µm membrane filter, and degas. Mix with acetonitrile in a 60:40 ratio.
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Blank Solution: Mobile Phase.
3. Validation Parameters & Acceptance Criteria The method's suitability is confirmed by validating the following parameters according to ICH guidelines.[11][12][13]
| Parameter | Procedure | Acceptance Criteria |
| System Suitability | Inject standard solution five times. | %RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Specificity | Analyze blank, standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light). | No interference at the analyte's retention time. Peak purity of the analyte in stressed samples must pass.[14] |
| Linearity & Range | Analyze a series of solutions from 25% to 150% of the test concentration (e.g., 25-150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking the sample matrix with the analyte at three levels (e.g., 80%, 100%, 120%). | Mean % recovery should be between 98.0% and 102.0%.[15] |
| Precision | Repeatability: Analyze six replicate sample preparations. Intermediate: Repeat on a different day with a different analyst. | %RSD ≤ 2.0%.[13][15] |
| LOD & LOQ | Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%). | No significant impact on results; system suitability parameters must pass.[4] |
4. Purity Calculation The purity of this compound is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Understanding Potential Impurities
A robust analytical method must account for potential impurities. For this compound, these can originate from various sources.[16][17][18]
Caption: Logical relationship between the target compound and its potential impurities.
The formation of positional isomers (e.g., 5-nitro and 7-nitroindoline) is a common challenge during synthesis, making the specificity of the HPLC method paramount.[1]
Comparative Analysis of Purity Validation Techniques
While HPLC is the workhorse for routine QC, a multi-technique approach provides the most comprehensive purity profile.[1] Other methods offer complementary information, particularly during method development and impurity characterization.
| Feature | HPLC-UV | GC-MS | LC-MS | qNMR | Titrimetry |
| Principle | Differential partitioning | Separation of volatile compounds & mass detection | HPLC separation with mass detection | Nuclear spin resonance in a magnetic field | Stoichiometric reaction |
| Specificity | High; separates isomers | Very high | Extremely high; provides MW data | High; structure-specific | Low; subject to interference |
| Sensitivity | High (ng-pg) | Very high (pg-fg) | Very high (pg-fg) | Moderate (µg-mg) | Low (mg) |
| Applicability | Broad range of non-volatile compounds | Volatile, thermally stable compounds | Broad range; powerful for impurity ID | Quantitative without a reference standard | Only for titratable analytes |
| Sample Throughput | High | Moderate | Moderate | Low | High |
| Primary Use Case | Routine QC, Purity Assay | Volatile impurity analysis | Impurity identification & characterization | Absolute quantification, structural analysis | Assay of bulk material |
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile impurities but is generally unsuitable for the direct analysis of non-volatile hydrochloride salts like this compound without derivatization.[2][19]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an invaluable tool for impurity profiling. During method development, it can be used to identify the molecular weights of unknown peaks observed in the HPLC chromatogram, thus aiding in the structural elucidation of by-products and degradants.[14][17]
Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte. It provides a direct measurement of the analyte's molar concentration against a certified internal standard.[3][20]
Conclusion
The validation of this compound purity is a critical step that demands a rigorous, scientifically sound analytical approach. A well-developed and validated reversed-phase HPLC method, grounded in the principles of chromatographic separation and adhering to ICH guidelines, serves as the gold standard for routine quality control. It provides a reliable, accurate, and specific system for quantifying purity and detecting impurities.
However, for a truly comprehensive understanding of a compound's purity profile, especially during development, a multi-pronged strategy is essential.[1] The quantitative power of HPLC, combined with the structural insights from LC-MS and the absolute quantification capabilities of qNMR, provides an unassailable foundation for ensuring the quality and safety of the final pharmaceutical product.
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A Comparative Guide to the Synthesis of 6-Nitroindoline Derivatives: Direct Nitration vs. Chiral Synthesis
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a nitro group, particularly at the 6-position, provides a key synthetic handle for further functionalization and is a critical step in the development of novel therapeutics.[1][2] This guide offers a comparative analysis of two principal strategies for synthesizing 6-nitroindoline derivatives: classical direct nitration and modern enantioselective chiral synthesis. We will delve into the mechanistic underpinnings, procedural details, and performance metrics of each approach, providing researchers with the data-driven insights needed to select the optimal method for their specific research and development goals.
Strategy 1: Direct Electrophilic Nitration
Direct nitration is a classical and straightforward approach for introducing a nitro group onto an aromatic ring.[3] This method leverages the principles of electrophilic aromatic substitution, where a potent electrophile, the nitronium ion (NO₂⁺), is generated in situ and attacks the electron-rich indoline ring.
Mechanistic Rationale and Regioselectivity
The nitration of the indoline ring is governed by the directing effect of the amino group. Under the strongly acidic conditions required for nitration (e.g., a mixture of concentrated nitric and sulfuric acids), the indoline nitrogen is protonated.[1][4] This protonated ammonium group acts as a deactivating, meta-directing group. Consequently, the incoming electrophile is directed primarily to the C6 position, which is meta to the nitrogen, with the C5 position being a common secondary site of attack.[1][4] This inherent lack of perfect regioselectivity is a significant drawback, often resulting in isomeric mixtures that necessitate challenging purification steps.[1]
Advantages and Limitations
The primary advantage of direct nitration lies in its operational simplicity and the use of inexpensive, commercially available starting materials and reagents.[1] The reaction can typically be performed in a single step, making it a rapid method for accessing nitroindoline scaffolds.
However, the method suffers from two major limitations:
-
Lack of Regioselectivity : The formation of a mixture of 5-nitro and 6-nitro isomers is common, requiring careful and often tedious separation, which can lower the effective yield of the desired 6-nitro product.[1]
-
Harsh Conditions : The use of strong, corrosive acids may not be suitable for substrates bearing acid-sensitive functional groups.[4] Furthermore, the electron-rich indole nucleus is prone to acid-catalyzed polymerization, which can lead to the formation of tars and a reduction in overall yield.[4][5]
Strategy 2: Enantioselective Chiral Synthesis
For applications where stereochemistry is critical, such as in the development of chiral drugs, an enantioselective synthesis is required. This approach builds the chiral 6-nitroindoline scaffold from a chiral starting material, a strategy known as a "chiral pool" synthesis, ensuring the final product is obtained with high enantiomeric purity.[1][6]
Mechanistic Rationale and Stereocontrol
A validated method for producing enantiomerically pure (S)-6-nitroindoline-2-carboxylic acid starts from the readily available and inexpensive amino acid, L-phenylalanine.[1] The synthesis proceeds through a multi-step sequence where the stereocenter of the starting material dictates the stereochemistry of the final product. The key steps involve:
-
Dinitration of the Phenyl Ring : The aromatic ring of L-phenylalanine is nitrated.
-
Bromination : A bromine atom is introduced, which will later serve as a leaving group.
-
Intramolecular Cyclization : An intramolecular nucleophilic aromatic substitution is induced, where the amino group displaces the bromine atom to form the indoline ring.[1]
This pathway leverages the inherent chirality of L-phenylalanine to produce the target molecule as a single enantiomer, bypassing the need for chiral resolution of a racemic mixture.[1]
Advantages and Limitations
The unequivocal advantage of this method is the excellent control over stereochemistry, yielding products with very high enantiomeric excess (>99.5% ee).[1] This is paramount for pharmaceutical applications where only one enantiomer may be biologically active or where the other may have undesirable side effects.
The main drawback is the multi-step nature of the synthesis.[1] Multiple reaction and purification steps typically lead to a lower overall yield compared to the theoretical yield of a single-step reaction. The process is also more complex and time-consuming.
Data-Driven Performance Comparison
To provide an objective assessment, the following table summarizes the key performance indicators for the synthesis of 6-nitroindoline-2-carboxylic acid via both direct nitration and chiral synthesis.
| Metric | Direct Nitration | Chiral Synthesis (from L-phenylalanine) |
| Starting Material | Indoline-2-carboxylic acid | L-phenylalanine |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | Urea nitrate/H₂SO₄, Bromine |
| Yield | ~72% for 6-nitro isomer[1] | ~53% overall yield[1] |
| Regioselectivity | Forms a mixture with the 5-nitro isomer[1] | Highly regioselective cyclization[1] |
| Enantioselectivity | Produces a racemic mixture | High enantiomeric excess (>99.5% ee)[1] |
| Complexity | Single step | Multi-step[1] |
| Key Advantage | Procedural simplicity, readily available materials[1] | Produces enantiomerically pure product[1] |
| Key Disadvantage | Isomeric mixture requires separation; harsh conditions[1] | Moderate overall yield, multiple steps[1] |
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two primary synthetic methods.
Caption: Workflow for the direct nitration synthesis.
Caption: Workflow for chiral synthesis from L-phenylalanine.
Experimental Protocols
Protocol 1: Direct Nitration of Indoline-2-carboxylic Acid[1]
-
Reaction Setup : Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid in a suitable reaction vessel, and cool the solution to -5 °C.
-
Nitration : Slowly add concentrated nitric acid to the stirred solution, ensuring the temperature is maintained between -20 °C and -10 °C.
-
Quenching : After stirring for 30 minutes, pour the reaction mixture into crushed ice.
-
Isomer Separation (5-Nitro) : Extract the acidic aqueous mixture with ethyl acetate to separate the 5-nitroindoline-2-carboxylic acid isomer, which is more soluble in the organic phase.
-
Product Isolation (6-Nitro) : Adjust the pH of the remaining aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution.
-
Final Extraction : Extract the aqueous phase again with ethyl acetate to obtain the pure 6-nitroindoline-2-carboxylic acid.[1]
Protocol 2: Chiral Synthesis of (S)-6-nitroindoline-2-carboxylic acid[1]
-
Nitration : React L-phenylalanine with a nitrating agent such as urea nitrate in sulfuric acid to yield 2,4-dinitro-L-phenylalanine.[1]
-
Bromination : Perform a subsequent bromination of the dinitrophenylalanine derivative.[1]
-
Intramolecular Cyclization : Induce intramolecular nucleophilic aromatic substitution to form the indoline ring. This step yields (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric purity.[1]
Conclusion and Recommendations
The choice between direct nitration and chiral synthesis for the preparation of 6-nitroindoline derivatives is fundamentally dictated by the end-use requirements of the target molecule.
-
Direct nitration is a viable, rapid, and cost-effective method for producing racemic 6-nitroindoline when enantiomeric purity is not a concern. Its primary challenge is the management and separation of regioisomers.
-
Chiral synthesis is the superior and necessary approach when the final application demands a specific enantiomer. While it is a more complex, multi-step process with a lower overall yield, it provides unparalleled control over stereochemistry, delivering a product of high enantiomeric purity.[1]
For researchers in drug development and medicinal chemistry, where stereoisomerism is a critical determinant of biological activity, the chiral synthesis route is the recommended and often mandatory pathway. For applications in materials science or as a general synthetic intermediate where a racemic mixture is acceptable, direct nitration offers a more pragmatic solution.
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A Comparative Guide to the Biological Activity of 6-Nitroindoline Hydrochloride Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of a nitro group, particularly at the 6-position, significantly modulates the electronic properties of the molecule, paving the way for a diverse range of pharmacological activities. This guide provides an in-depth, objective comparison of the biological activities of 6-nitroindoline hydrochloride derivatives and their structurally related analogs, supported by experimental data from peer-reviewed literature.
Introduction to this compound Derivatives
This compound and its derivatives are synthetic heterocyclic compounds that have garnered considerable interest in drug discovery. The indoline core, substituted with a nitro group, serves as a versatile precursor for the synthesis of complex bioactive molecules.[1][2] The nitro group, a well-known pharmacophore, can enhance antimicrobial and anticancer effects, often through bioreduction to reactive nitrogen species.[3] Furthermore, the indoline nucleus is a key feature in many drugs with a wide array of therapeutic applications.[3]
The primary utility of compounds like 6-nitroindoline-2-carboxylic acid lies in their role as building blocks for potent antitumor agents, including analogs of the natural products CC-1065 and duocarmycin SA.[1] These molecules typically function by binding to the minor groove of DNA and subsequently alkylating DNA bases, leading to cell death.[1]
Comparative Biological Activities
The biological potential of 6-nitroindoline derivatives is broad, with significant findings in anticancer, antimicrobial, and anti-inflammatory research. This section compares the performance of these derivatives with their relevant analogs.
Anticancer Activity
Derivatives of 6-nitroindoline have demonstrated notable cytotoxicity against various cancer cell lines. Their mechanism of action is often linked to DNA alkylation, disrupting cellular replication and transcription, which ultimately triggers apoptosis.[1][4]
A key analog for comparison is the 5-nitro isomer. Studies suggest that derivatives of the 5-nitroindole scaffold are potent binders of the c-Myc G-quadruplex, leading to the downregulation of the c-Myc oncogene, cell cycle arrest, and inhibition of tumor growth.[5][6]
Table 1: Comparative Cytotoxicity of Nitroindoline Derivatives and Analogs
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Key Mechanistic Insight | Reference |
| Amino-seco-CI-TMI ((+)-(S)-enantiomer) | AA8 (Chinese hamster ovary) | 0.24 | DNA alkylation | [4] |
| Amino-seco-CI-TMI ((-)-(R)-enantiomer) | AA8 (Chinese hamster ovary) | 0.70 | DNA alkylation | [4] |
| 5-Nitroindole derivative 5 | HeLa (human cervical cancer) | 5.08 ± 0.91 | c-Myc G-quadruplex binding, ROS induction | [6] |
| 5-Nitroindole derivative 7 | HeLa (human cervical cancer) | 5.89 ± 0.73 | c-Myc G-quadruplex binding, ROS induction | [6] |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | MOLT-4, HL-60, U-937 | 0.7 - 6.0 | Induces apoptosis, cell cycle arrest at S and G2/M | [7] |
This table summarizes data from multiple sources to provide a comparative overview. Direct comparison should be made with caution due to variations in experimental conditions.
The data indicates that both 5- and 6-nitroindole-based compounds possess significant anticancer potential, albeit potentially through different primary mechanisms. The stereochemistry of the molecule can also play a crucial role in its cytotoxic potency, as seen with the enantiomers of amino-seco-CI-TMI.[4]
The anticancer activity of certain 5-nitroindole derivatives is attributed to their ability to stabilize the G-quadruplex structure in the promoter region of the c-Myc oncogene. This stabilization represses gene transcription, leading to a decrease in the c-Myc protein, a key regulator of cell proliferation. The ultimate result is cell cycle arrest and inhibition of tumor growth.[5]
Caption: Mechanism of c-Myc downregulation by 5-nitroindole derivatives.
Antimicrobial Activity
The nitro group is a key feature in many antimicrobial agents. Derivatives of 6-nitroindoline and its analogs have been investigated for their activity against various pathogens, including bacteria and fungi.
For instance, spiro[benzo[h]quinoline-7,3′-indoline]dione derivatives, which can be synthesized from isatins (related to the indoline core), have shown antibacterial activity. Notably, the presence of a nitro group in these structures was found to enhance activity, particularly against Enterococcus faecalis.[8]
Furthermore, analogs such as 6-nitroquinolone-3-carboxylic acid derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[9][10] These compounds often target essential bacterial enzymes like DNA gyrase.[9]
Table 2: Comparative Antimicrobial Activity of Nitro-substituted Heterocycles
| Compound/Derivative Class | Target Organism(s) | MIC (µM) | Reference |
| 6-Nitroquinolone-3-carboxylic acid derivative (8c) | M. tuberculosis H37Rv | 0.08 | [9][10] |
| 6-Nitroquinolone-3-carboxylic acid derivative (8c) | MDR-TB | 0.16 | [9][10] |
| Spiroquinoline-indoline-dione with NO2 group (4h) | E. faecalis | (Not specified in µM) | [8] |
| Halogenated nitro derivatives | S. aureus | 15.6–62.5 µg/mL | [11] |
| Halogenated nitro derivatives | Candida sp. | 15.6–62.5 µg/mL (MFC) | [11] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. This table highlights the antimicrobial potential of various nitro-containing heterocyclic scaffolds.
The broad-spectrum activity of nitroaromatic compounds underscores their potential as leads for the development of new anti-infective agents.[11][12]
Experimental Methodologies
To facilitate further research and validation, this section provides detailed protocols for key experiments relevant to the biological evaluation of 6-nitroindoline derivatives and their analogs.
Synthesis of 6-Nitroindoline-2-carboxylic Acid
A common method for the synthesis of 6-nitroindoline-2-carboxylic acid involves the nitration of indoline-2-carboxylic acid.[2][13]
Step-by-Step Protocol:
-
Dissolution: Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at a low temperature (e.g., -15°C to -5°C).
-
Nitration: Slowly add a solution of concentrated nitric acid in concentrated sulfuric acid to the reaction mixture while maintaining the low temperature.
-
Reaction Quenching: After the reaction is complete, pour the mixture over crushed ice.
-
Extraction and Purification: The product is typically purified by extraction with an organic solvent like ethyl acetate, followed by pH adjustment of the aqueous layer to precipitate the product. Further purification can be achieved by recrystallization.
Caption: General workflow for the synthesis of 6-nitroindoline-2-carboxylic acid.
Cell Viability Assay (Alamar Blue Assay)
This assay is used to determine the cytotoxicity of a compound against cancer cell lines.[5]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Alamar Blue reagent (resazurin)
-
96-well plates
-
Fluorometric plate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add Alamar Blue reagent to each well.
-
Incubation with Reagent: Incubate for a few hours, allowing viable, metabolically active cells to reduce resazurin to the fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence to quantify the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the drug concentration that causes a 50% reduction in cell viability compared to the untreated control.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9]
Materials:
-
Bacterial strain (e.g., M. tuberculosis)
-
Appropriate broth medium (e.g., Middlebrook 7H9)
-
Test compound
-
96-well microplates
-
Resazurin solution
Step-by-Step Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compound in the microplate wells.
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for an appropriate duration (e.g., 7 days for M. tuberculosis).
-
MIC Determination: After incubation, add resazurin solution to each well and incubate further. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Structure-Activity Relationships and Future Perspectives
The biological activity of nitroindoline derivatives and their analogs is highly dependent on their chemical structure. Key structural features that influence activity include:
-
Position of the Nitro Group: As highlighted, the position of the nitro group (e.g., 5- vs. 6-position) can lead to different primary mechanisms of action in cancer cells.[5]
-
Substituents on the Indoline/Indole Ring: The addition of other functional groups can significantly impact potency and selectivity.[14][15]
-
Stereochemistry: The spatial arrangement of atoms can drastically affect biological activity, as demonstrated by the different cytotoxicities of enantiomers.[4]
It is crucial to consider the potential for off-target effects and non-specific activity. For instance, some nitroindole-2-carboxylic acid derivatives have been reported to exhibit aggregation-based mechanisms, which can lead to false-positive results in enzyme inhibition assays.[16] Therefore, rigorous counter-screens and biophysical assays are essential to confirm true on-target engagement.
The 6-nitroindoline scaffold remains a promising starting point for the development of novel therapeutics. Future research should focus on synthesizing and screening a wider range of derivatives to further elucidate structure-activity relationships and identify compounds with improved potency, selectivity, and pharmacokinetic properties.
References
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ResearchGate. (n.d.). The most sensitive cell lines towards the target compounds 6i, 6j, 6n.... Retrieved from [Link]
- Mondhe, D. M., et al. (2010). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 10, 683.
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A Comparative Guide to Forced Degradation Studies of 6-Nitroindoline-2-carboxylic Acid Analogs
This guide provides a comprehensive framework for conducting and interpreting forced degradation studies on 6-Nitroindoline-2-carboxylic acid and its analogs. As the selection of robust drug candidates is paramount, understanding their intrinsic stability is not merely a regulatory checkbox but a foundational element of successful drug development. We will move beyond rote protocol recitation to explore the chemical rationale behind stress testing, enabling researchers to design, execute, and interpret these critical studies with scientific rigor.
The Imperative of Stability: Why Forced Degradation Matters
Forced degradation, or stress testing, is the deliberate degradation of a drug substance or product under conditions more severe than accelerated stability testing.[1] The objective, as outlined by the International Council for Harmonisation (ICH) guidelines, is multifaceted: to elucidate degradation pathways, identify potential degradation products, and establish the intrinsic stability of a molecule.[1][2][3] This process is fundamental to developing and validating stability-indicating analytical methods—methods that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradants.[4][5] For a molecule like 6-Nitroindoline-2-carboxylic acid, a scaffold of interest in medicinal chemistry, this understanding is crucial for predicting shelf-life, ensuring patient safety, and guiding formulation development.[6][7]
The Chemistry of Instability: Potential Degradation Pathways
The 6-Nitroindoline-2-carboxylic acid scaffold contains several functional groups susceptible to degradation under stress conditions. A proactive analysis of these liabilities is key to designing an effective study.
-
Nitroaromatic Group: The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidation but susceptible to nucleophilic attack and reduction.[8][9] Bioreduction of nitroaromatic compounds is a known metabolic pathway and can lead to the formation of nitroso and hydroxylamine intermediates, which can be reactive.[10]
-
Indoline Ring: The non-aromatic portion of the indoline ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of indole-like structures.
-
Carboxylic Acid: This group is prone to standard reactions such as decarboxylation under thermal stress or esterification if alcohols are present in a formulation. Under strongly acidic or basic conditions, it influences the molecule's overall susceptibility to hydrolysis.[11]
Below is a diagram illustrating the primary potential degradation routes for this class of compounds.
Caption: Potential degradation pathways for 6-Nitroindoline-2-carboxylic acid analogs.
The Regulatory Compass: Adherence to ICH Q1A(R2)
The ICH Q1A(R2) guideline is the principal document governing stability testing.[4] For forced degradation, it mandates that stress studies be conducted to produce degradation products, typically aiming for a target degradation of 5-20%.[4][12] This range is considered optimal because it is significant enough to be readily detected and characterized but not so excessive that it leads to secondary degradation, which would obscure the primary pathways.[12]
The typical stress conditions include:
-
Hydrolysis: Across a range of pH values.
-
Oxidation: Using a suitable oxidizing agent.
-
Photolysis: Exposure to a controlled light source.
-
Thermal Stress: At elevated temperatures.
Experimental Design: A Self-Validating Workflow
A robust experimental design is critical. The workflow should be structured to ensure that the analytical method used is truly "stability-indicating." This means the method must be proven to resolve the parent compound from all significant degradation products.
Caption: General workflow for a forced degradation study.
Detailed Experimental Protocols
The following protocols are standardized starting points. The duration of stress application should be adjusted based on preliminary experiments to achieve the target 5-20% degradation.
Protocol 1: Acid and Base Hydrolysis
-
Rationale: To assess susceptibility to degradation in acidic and basic environments, simulating potential conditions in the gastrointestinal tract or during formulation with acidic/basic excipients.
-
Procedure:
-
Prepare a 1 mg/mL solution of the analog in a 50:50 mixture of acetonitrile and water.
-
For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the acid solution at 60°C and the base solution at room temperature.[6][11]
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 72 hours).
-
Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) to halt the degradation reaction.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Protocol 2: Oxidative Degradation
-
Rationale: To evaluate the compound's sensitivity to oxidation, which can occur via atmospheric oxygen or interaction with peroxide-containing excipients.
-
Procedure:
-
Prepare a 1 mg/mL solution of the analog.
-
Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.[6]
-
Incubate the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at time points (e.g., 2, 8, 24 hours). No quenching is typically required before dilution and injection.
-
Protocol 3: Photolytic Degradation
-
Rationale: To determine if the molecule is light-sensitive, which has implications for packaging and storage. This is mandated by ICH Q1B.[2]
-
Procedure:
-
Expose the solid drug substance and a solution of the drug substance to a calibrated light source.
-
The light exposure should conform to ICH Q1B guidelines, delivering a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2]
-
A control sample should be stored in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
Protocol 4: Thermal Degradation
-
Rationale: To assess the stability of the drug substance at elevated temperatures, simulating potential excursions during shipping and storage.
-
Procedure:
-
Place the solid drug substance in a controlled temperature oven at 70°C.
-
Prepare a solution of the drug substance (1 mg/mL) and place it in the same oven.
-
Analyze samples at various time points (e.g., 1, 3, 7 days).
-
Analytical Method: A Stability-Indicating Approach
A robust, validated stability-indicating method is the cornerstone of any degradation study. High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD) is the workhorse technique.[13][14]
Table 1: Example Stability-Indicating HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 340 nm (for nitroaromatics) |
| Injection Volume | 10 µL |
Method Validation: This method must be validated according to ICH Q2(R1) for specificity, demonstrating that degradation product peaks do not co-elute with the parent peak.[11] Peak purity analysis using a DAD is essential for this confirmation. For structural elucidation of unknown degradants, hyphenated techniques like LC-MS are indispensable.[15][16]
Comparative Stability Analysis: A Hypothetical Case Study
To illustrate the application of these principles, we present hypothetical data for 6-Nitroindoline-2-carboxylic acid (6-NICA) and four analogs with substitutions on the indoline nitrogen (R¹) and the aromatic ring (R²).
-
6-NICA: R¹=H, R²=H
-
Analog A: R¹=CH₃, R²=H (N-methylation)
-
Analog B: R¹=H, R²=5-Cl (Electron-withdrawing group)
-
Analog C: R¹=H, R²=5-OCH₃ (Electron-donating group)
Table 2: Hypothetical Degradation Data (%) for 6-NICA Analogs
| Compound ID | Acid Hydrolysis (0.1 M HCl, 72h, 60°C) | Base Hydrolysis (0.1 M NaOH, 24h, RT) | Oxidative Stress (3% H₂O₂, 24h, RT) |
| 6-NICA | 12.5 | 25.8 | 8.1 |
| Analog A | 10.2 | 22.1 | 15.3 |
| Analog B | 15.8 | 29.5 | 7.5 |
| Analog C | 11.9 | 18.4 | 11.2 |
Interpretation of Results
-
Base Hydrolysis:
-
Analog C (5-OCH₃): The electron-donating methoxy group appears to stabilize the molecule against basic hydrolysis, showing the least degradation (18.4%). This group may decrease the electrophilicity of the ring, making it less susceptible to nucleophilic attack.
-
Analog B (5-Cl): The electron-withdrawing chloro group significantly increases lability under basic conditions (29.5%), likely by making the aromatic ring more electron-deficient and prone to attack.
-
6-NICA and Analog A: Show intermediate degradation. The N-methyl group in Analog A offers slight protection compared to the parent compound.
-
-
Acid Hydrolysis:
-
The trends are less pronounced under acidic conditions. However, the N-methylated Analog A shows the highest stability (10.2%), possibly by protecting the indoline nitrogen. The chloro-substituted Analog B remains the most labile (15.8%).
-
-
Oxidative Stress:
-
Analog A (N-CH₃): N-methylation significantly increases susceptibility to oxidation (15.3%). Tertiary amines are known to be more easily oxidized to N-oxides than secondary amines, which explains this observation.
-
Analog B (5-Cl) and 6-NICA: Show the greatest resistance to oxidation, suggesting the primary site of oxidative attack in the other analogs is not the chlorinated ring or the unsubstituted parent.
-
Conclusion
This guide outlines a systematic and scientifically-grounded approach to the forced degradation of 6-Nitroindoline-2-carboxylic acid analogs. The hypothetical data demonstrates that even minor structural modifications can profoundly impact a molecule's stability profile. By understanding the underlying chemical principles and adhering to a rigorous, ICH-compliant experimental workflow, researchers can effectively characterize the stability of their lead candidates. This crucial data informs the selection of more robust molecules, guides the development of stable formulations, and ultimately contributes to the creation of safer and more effective medicines.
References
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MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
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YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]
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SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]
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Royal Society of Chemistry. (2006, October 6). Bacterial pathways for degradation of nitroaromatics. Retrieved from [Link]
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Royal Society of Chemistry. (2006, October 6). Bacterial pathways for degradation of nitroaromatics. Retrieved from [Link]
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Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
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MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]
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-
IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques. Retrieved from [Link]
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ResearchGate. (2013, September). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]
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MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]
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MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Analysis of 6-Nitroindoline Hydrochloride: Ensuring Structural Integrity in Research and Development
<
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds and critical intermediates like 6-Nitroindoline hydrochloride, a comprehensive spectroscopic analysis is not merely a procedural step but a fundamental requirement to ensure data integrity and the ultimate success of a research program. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to elucidate and confirm the structure of this compound, offering insights into the "why" behind the experimental choices and presenting data in a clear, comparative format.
The Indoline Scaffold: A Privileged Structure in Medicinal Chemistry
The indoline nucleus is a prevalent motif in a vast array of biologically active compounds. Its unique three-dimensional structure and tunable electronic properties make it a valuable scaffold for designing molecules that interact with various biological targets. The addition of a nitro group, as in 6-Nitroindoline, further modulates the electronic profile of the molecule, often enhancing its pharmacological activity or providing a handle for further chemical modification. Given the potential for isomeric substitution, a meticulous structural confirmation is paramount.
Multi-Modal Spectroscopic Confirmation: A Self-Validating Approach
A single spectroscopic technique rarely provides sufficient evidence for absolute structural confirmation. Instead, a battery of complementary methods is employed, each providing a unique piece of the structural puzzle. This multi-modal approach creates a self-validating system where the data from each technique must be consistent with the proposed structure. For this compound, the core techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Workflow for Comprehensive Spectroscopic Analysis
Caption: Workflow for the spectroscopic confirmation of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
Expected ¹H NMR Spectrum of this compound
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The presence of the electron-withdrawing nitro group and the protonated amine will significantly influence the chemical shifts of the neighboring protons.
-
Aromatic Protons: The protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, we expect to see three distinct signals. The proton at the C7 position, being ortho to the nitro group, will be the most deshielded. The protons at C4 and C5 will also be deshielded due to the electron-withdrawing nature of the nitro group. The coupling patterns (doublets and doublet of doublets) will be crucial in assigning these protons.
-
Aliphatic Protons: The two methylene groups of the indoline ring (C2 and C3) will give rise to signals in the upfield region. These typically appear as triplets, integrating to two protons each, due to coupling with the adjacent methylene group.
-
N-H Proton: The proton on the nitrogen atom (and the hydrochloride counter-ion) will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. This peak will exchange with D₂O.
Expected ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the nitro group (C6) will be significantly deshielded. The other aromatic carbons will appear in the typical range of δ 110-150 ppm.
-
Aliphatic Carbons: Two signals corresponding to the C2 and C3 methylene carbons will be observed in the upfield region.
Comparative NMR Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 6-Nitroindoline | Aromatic: ~7.0-8.0; Aliphatic: ~3.0-3.6 | Aromatic: ~110-155 (C-NO₂ highly deshielded); Aliphatic: ~30-50 |
| Indoline | Aromatic: ~6.5-7.1; Aliphatic: ~2.9, 3.5 | Aromatic: ~118-151; Aliphatic: ~29, 48 |
| 6-Nitroindole | Aromatic: ~7.3-8.5; Pyrrole: ~6.6, 7.5 | Aromatic: ~108-145 (C-NO₂ deshielded); Pyrrole: ~103, 126 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
For this compound, the key vibrational bands to look for are:
-
N-O Stretching: The nitro group will exhibit two strong and characteristic stretching vibrations. The asymmetric stretch typically appears in the range of 1550-1475 cm⁻¹ and the symmetric stretch between 1360-1290 cm⁻¹.[1][2][3] These are often the most prominent peaks in the spectrum.
-
N-H Stretching: The N-H stretch of the secondary amine (as a hydrochloride salt) will appear as a broad band in the region of 3200-2800 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region.[4]
-
C-N Stretching: The C-N stretching of the indoline ring will be present in the fingerprint region.
Comparative FT-IR Data
| Compound | N-O Asymmetric Stretch (cm⁻¹) | N-O Symmetric Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) |
| 6-Nitroindoline | ~1530-1500 | ~1350-1320 | ~3350 (free amine) |
| Indoline | N/A | N/A | ~3350 |
| Nitrobenzene | ~1525 | ~1350 | N/A |
The presence of the two strong N-O stretching bands is a clear indicator of the nitro group, and their position helps confirm its attachment to an aromatic ring.[3][5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. For 6-Nitroindoline, the molecular ion peak ([M]⁺) would be expected at m/z 164.[6][7] The hydrochloride salt will likely not be observed directly in most ionization techniques.
Expected Fragmentation Pattern
Under electron ionization (EI), the molecular ion of 6-nitroindoline is expected to undergo characteristic fragmentations.
Caption: Plausible fragmentation pathway for 6-Nitroindoline.
Key expected fragments include:
-
[M-NO₂]⁺: Loss of the nitro group (46 Da) to give a fragment at m/z 118.[6]
-
[M-O-NO]⁺: A common fragmentation for aromatic nitro compounds, leading to a fragment at m/z 118.
-
Indoline fragment: Loss of a hydrogen radical from the m/z 118 fragment can lead to a stable indoline-like cation at m/z 117.
The observation of these fragments provides strong evidence for the presence of both the indoline core and the nitro group.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the internal standard.
FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR accessory.
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer with a universal ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol/water).
-
Chromatographic Conditions (for LC inlet):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is typically used.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions in the mass spectrum.
Conclusion
The structural confirmation of this compound is a critical step that relies on the synergistic application of multiple spectroscopic techniques. By carefully analyzing the data from ¹H and ¹³C NMR, FT-IR, and Mass Spectrometry, and comparing it to known data for related structures, researchers can have high confidence in the identity and purity of their compound. This rigorous approach to structural elucidation is fundamental to the principles of good scientific practice and is essential for the advancement of research and development in the pharmaceutical industry.
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Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]
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1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... (n.d.). ResearchGate. Retrieved from [Link]
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6-Nitroindoline. (n.d.). PubChem. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chirally Synthesized 6-Nitroindoline
For researchers, scientists, and professionals in drug development, the stereochemical integrity of a synthesized chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the precise determination of enantiomeric purity a non-negotiable aspect of the drug development pipeline.[1][2][3] This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of 6-Nitroindoline, a key chiral building block in contemporary medicinal chemistry.
The narrative that follows is built upon years of hands-on experience in analytical chemistry, focusing on the "why" behind the "how." We will explore the fundamental principles of each technique, provide detailed, field-tested protocols, and offer a comparative analysis to guide you in selecting the most appropriate method for your specific needs.
The Imperative of Enantiomeric Purity in Drug Development
Chirality is a fundamental property of many bioactive molecules, with enantiomers often exhibiting profoundly different interactions with chiral biological targets such as enzymes and receptors.[3] Consequently, regulatory bodies like the FDA and EMA mandate detailed data on the enantiomeric composition of chiral drugs.[4] An accurate assessment of enantiomeric excess (ee) is therefore crucial for ensuring product quality, consistency, and safety.[3][4]
What is Enantiomeric Excess (ee)?
Enantiomeric excess is a measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[4]
The most common formula for calculating enantiomeric excess is:
ee(%) = |(% major enantiomer - % minor enantiomer)|[4][5]
Alternatively, if the concentrations of the R and S enantiomers are known:
ee(%) = [([R] - [S]) / ([R] + [S])] x 100[5]
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric purity predominantly relies on techniques that can differentiate between the two enantiomers.[6][7] This is typically achieved by creating a chiral environment that forces the enantiomers to behave as diastereomers, which possess different physical and chemical properties.[7][8] The most powerful and widely adopted techniques in the pharmaceutical industry are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Supercritical Fluid Chromatography (Chiral SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[9][10] | High resolution and accuracy, wide applicability, well-established methods.[11][12] | Can be time-consuming, requires method development, uses organic solvents.[13] | Routine quality control, preparative separations.[1] |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid (CO2) as the mobile phase.[14][15] | Faster separations, reduced solvent consumption, "greener" technique.[16][17] | Requires specialized instrumentation, may not be suitable for all compounds.[14] | High-throughput screening, preparative separations.[16][17] |
| NMR Spectroscopy | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.[2][7] | Rapid analysis, no need for chromatographic separation, provides structural information.[18] | Lower sensitivity than chromatographic methods, requires higher sample concentrations, potential for signal overlap.[7][19] | Rapid screening, mechanistic studies, when chromatographic methods fail.[19] |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of enantiomeric purity determination in the pharmaceutical industry.[4] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[9][10] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used due to their broad applicability.[20][21]
Experimental Protocol: Chiral HPLC for 6-Nitroindoline
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A polysaccharide-based chiral column, such as a Lux Cellulose-1 or Chiralpak AD-H, is a good starting point.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of hexane and a polar modifier like isopropanol or ethanol. A common starting point is 90:10 hexane:isopropanol. The ratio can be adjusted to optimize the separation.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection Wavelength: 6-Nitroindoline has a strong UV chromophore, so detection at 254 nm or 280 nm is appropriate.
-
Sample Preparation: Dissolve the 6-Nitroindoline sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Causality Behind Experimental Choices:
-
Choice of CSP: Polysaccharide-based CSPs have helical polymer structures that create chiral grooves. The enantiomers of 6-Nitroindoline will fit differently into these grooves, leading to different retention times.
-
Mobile Phase Composition: The polar modifier in the mobile phase competes with the analyte for interaction sites on the CSP. Adjusting the concentration of the modifier allows for fine-tuning of the retention and resolution of the enantiomers.
Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity assessment by Chiral HPLC.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering faster separations and a significant reduction in organic solvent consumption.[8][16] The technique utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[14][15]
Experimental Protocol: Chiral SFC for 6-Nitroindoline
-
Instrumentation: A dedicated SFC system with a back-pressure regulator is required.
-
Column: The same types of chiral columns used in HPLC can be employed in SFC.[8][17]
-
Mobile Phase: The mobile phase is a mixture of supercritical CO2 and a polar co-solvent, such as methanol or ethanol. A typical starting gradient might be 5% to 40% methanol in CO2.
-
Flow Rate: Higher flow rates than HPLC are common, for example, 3-5 mL/min.
-
Back Pressure: Typically maintained at 100-150 bar.
-
Temperature: Column temperature is usually controlled, often around 35-40 °C.
-
Detection: UV detection is standard.
-
Sample Preparation: Dissolve the sample in the co-solvent.
-
Data Analysis: Similar to HPLC, the % ee is calculated from the peak areas.
Causality Behind Experimental Choices:
-
Supercritical CO2: The low viscosity and high diffusivity of supercritical CO2 allow for faster flow rates and rapid equilibration, leading to shorter analysis times.[16]
-
Co-solvent: The polar co-solvent is necessary to increase the mobile phase polarity and elute the analyte from the column. The choice and concentration of the co-solvent are critical for achieving good separation.
Workflow Diagram: Chiral SFC Analysis
Caption: Workflow for enantiomeric purity assessment by Chiral SFC.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric purity. Instead of physical separation, it relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral solvating agent (CSA).[2][7] These diastereomeric complexes have different NMR spectra, allowing for the quantification of the enantiomers by integrating the corresponding signals.[7]
Experimental Protocol: NMR Analysis of 6-Nitroindoline with a CSA
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
Chiral Solvating Agent (CSA): For an amine-containing compound like 6-Nitroindoline, a common CSA would be (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative of tartaric acid.
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, such as chloroform-d (CDCl3) or benzene-d6.
-
Sample Preparation:
-
Dissolve a known amount of the 6-Nitroindoline sample in the deuterated solvent in an NMR tube.
-
Acquire a standard 1H NMR spectrum of the analyte alone.
-
Add the CSA to the NMR tube (typically in a 1:1 or slightly excess molar ratio to the analyte).
-
Acquire another 1H NMR spectrum.
-
-
Data Analysis: Compare the spectra before and after the addition of the CSA. Look for splitting of signals that were singlets in the original spectrum. The ratio of the integrals of the newly resolved peaks corresponds to the enantiomeric ratio.
Causality Behind Experimental Choices:
-
Choice of CSA: The CSA must form transient, non-covalent interactions with the enantiomers of 6-Nitroindoline. These interactions, which can include hydrogen bonding and π-π stacking, lead to the formation of diastereomeric complexes with different magnetic environments for the protons, resulting in distinct chemical shifts.[22]
-
Solvent Selection: The solvent can influence the strength of the interaction between the analyte and the CSA. A non-polar, aromatic solvent like benzene-d6 can enhance π-π interactions and improve the resolution of the diastereomeric signals.
Logical Relationship Diagram: NMR with CSA
Caption: Formation of diastereomeric complexes for NMR analysis.
Conclusion and Recommendations
The choice of the most suitable method for assessing the enantiomeric purity of chirally synthesized 6-Nitroindoline depends on the specific requirements of the analysis.
-
For routine quality control and high-accuracy quantitative analysis , Chiral HPLC remains the gold standard due to its robustness and well-established protocols.
-
For high-throughput screening and applications where speed and reduced solvent consumption are critical , Chiral SFC is an excellent and increasingly popular choice.
-
NMR spectroscopy with chiral solvating agents is a valuable tool for rapid, preliminary screening , for instances where chromatographic methods are problematic, or when additional structural confirmation is desired.
A multi-faceted approach, potentially using a chromatographic technique for validation and an NMR method for rapid screening, can provide a comprehensive and reliable assessment of the enantiomeric purity of 6-Nitroindoline, ensuring the quality and safety of this vital pharmaceutical intermediate.
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University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]
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Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
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Pharmaceutical Technology. (2006). Supercritical Fluid Chiral Separations. Retrieved from [Link]
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LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]
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Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]
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MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
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UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
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PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]
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Scilit. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
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Chromatography Online. (2024). Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis. Retrieved from [Link]
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Springer. (2019). Chiral Separation by HPLC Using the Ligand-Exchange Principle. Retrieved from [Link]
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Springer. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Retrieved from [Link]
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LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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ResearchGate. (2015). From which instrument can we determine enantiomeric purity?. Retrieved from [Link]
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MDPI. (2021). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction. Retrieved from [Link]
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Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
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National Institutes of Health. (n.d.). Diastereoselective Synthesis and Biological Evaluation of Enantiomerically Pure Tricyclic Indolines. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Retrieved from [Link]
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American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
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MDPI. (2023). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Experimental Validation of 6-Nitroindoline Hydrochloride Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison and validation framework for experimental results derived from the use of 6-Nitroindoline hydrochloride. As a pivotal starting material in medicinal chemistry and pharmaceutical development, the integrity of any data generated from its derivatives hinges on a rigorous, multi-stage validation process. This document moves beyond mere procedural lists to explain the causal logic behind experimental choices, ensuring that every protocol serves as a self-validating system. We will explore the analytical validation of the intermediate itself, compare the biological performance of its derivatives against a key structural isomer, and detail the protocols for validating their ultimate biological efficacy.
Part 1: The Foundation—Analytical Validation of the Intermediate
In any synthetic pathway, the principle of "garbage in, garbage out" holds supreme. The purity, identity, and stability of the starting material, this compound and its immediate derivatives, are critical determinants of the reliability of downstream results. Before its use in the synthesis of complex, biologically active molecules, the compound must be rigorously characterized to ensure it meets predefined specifications. This analytical validation is the first and most crucial step in validating the entire experimental cascade.
The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry. Each method provides a unique and complementary piece of the puzzle.[1]
Table 1: Comparative Overview of Analytical Validation Techniques
| Technique | Principle | Primary Use-Case | Key Data Output |
|---|---|---|---|
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Purity assessment and quantification.[1] | Chromatogram showing retention time and peak area (% purity). |
| LC-MS | Physical separation by chromatography followed by mass-to-charge ratio detection. | Identity confirmation and impurity identification.[1] | Mass spectrum confirming molecular weight ([M-H]⁻). |
| NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous structural elucidation. | Spectrum showing chemical shifts, confirming atom connectivity. |
| UV-Vis | Measurement of light absorption by the molecule at specific wavelengths. | Quick estimation of concentration and chromophore characterization.[1] | Absorbance spectrum with characteristic λmax. |
Workflow for Comprehensive Analytical Characterization
The following diagram illustrates a logical workflow for the complete analytical validation of a batch of 6-Nitroindoline-2-carboxylic acid, a common derivative, before its use in further synthesis.
Caption: Workflow for analytical validation of 6-Nitroindoline intermediates.
Part 2: Comparative Performance—The Critical Role of Isomeric Structure
This compound is primarily a synthetic precursor; its value lies in the biological activity of the molecules synthesized from it.[2] A crucial aspect of validating experimental results is understanding how it performs relative to viable alternatives. In medicinal chemistry, subtle structural changes, such as the position of a functional group, can have profound effects on biological activity.
A compelling case study is the comparison of derivatives from 6-Nitroindoline-2-carboxylic acid with those from its isomer, 5-Nitroindole . Research into anticancer agents that target G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene has shown that derivatives of the 5-nitro isomer exhibit more potent and well-characterized activity.[3] This highlights the principle that the choice of starting material is a critical variable that must be justified.
Table 2: Comparative Biological Activity of Nitroindole Isomers as c-Myc G-Quadruplex Binders
| Compound Class | Mechanism of Action | Reported Biological Effect | Rationale for Performance Difference |
|---|---|---|---|
| 5-Nitroindole Derivatives | Binding and stabilization of G-quadruplex DNA structures in the c-Myc promoter region.[3] | Potent inhibition of cancer cell proliferation has been demonstrated in multiple studies.[3] | The position of the nitro group at C5 is thought to enable optimal electronic and steric interactions within the G4 binding pocket. |
| 6-Nitroindoline Derivatives | Predicted to have similar G4 binding potential based on structural analogy.[4] | While a valuable synthetic scaffold, peer-reviewed literature shows less focus and demonstrated potency in this specific application compared to the 5-nitro isomer.[3] | The C6 position may result in a less favorable orientation for key binding interactions required for potent G4 stabilization. |
Synthetic Pathway to Bioactive Molecules
The transformation of 6-Nitroindoline-2-carboxylic acid into a potent DNA-binding agent, such as a duocarmycin analog, involves a multi-step synthetic sequence. Validating the outcome of this sequence requires confirmation that each chemical transformation has occurred as expected.
Caption: Key synthetic transformations from the nitroindoline core.
Part 3: Experimental Protocols for Validating Biological Endpoints
Following successful synthesis and analytical characterization, the final and most important validation step is to quantify the biological activity of the new compound. The choice of assay must directly test the hypothesis that drove the molecule's design. Below are two detailed protocols for validating the efficacy of compounds derived from 6-nitroindoline in two distinct therapeutic areas.
Experimental Protocol 1: Anticancer Activity Validation via c-Myc G-Quadruplex Binding Assay
This assay validates a compound's ability to bind to the G-quadruplex in the c-Myc oncogene promoter, a key mechanism for downregulating its expression.[4]
Principle: A fluorescent dye, which has low fluorescence in solution but becomes highly fluorescent upon binding to G4 DNA, is used. A compound that binds to the G4 structure will displace the dye, causing a measurable decrease in fluorescence.
Methodology:
-
Preparation: Prepare a stock solution of a c-Myc G-quadruplex-forming DNA sequence (e.g., Pu22) in an assay buffer (e.g., Tris-HCl with KCl). Anneal the DNA by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into the G4 structure.
-
Assay Plate Setup: In a 96-well black microplate, add the annealed G-quadruplex DNA and a fluorescent intercalator dye (e.g., Thiazole Orange) to each well containing the assay buffer.
-
Compound Addition: Add serial dilutions of the test compound (synthesized from 6-nitroindoline) to the wells. Include a positive control (a known G4 binder) and a negative control (vehicle, e.g., DMSO).
-
Incubation & Measurement: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium. Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of dye displacement for each compound concentration relative to the control. Plot the data and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to displace 50% of the fluorescent dye. A lower IC50 value indicates higher binding affinity.
Experimental Protocol 2: Antimicrobial Activity Validation via Minimum Inhibitory Concentration (MIC) Assay
This assay is the gold standard for validating the potency of a potential new antimicrobial agent.[4]
Principle: The test compound is serially diluted and incubated with a standardized inoculum of a target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus) in a suitable growth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the growth medium.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration at which no turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm with a microplate reader.
Decision Pathway in Compound Validation
The entire process, from synthesis to biological validation, can be visualized as a decision-making tree that ensures only the most promising and well-characterized candidates advance.
Caption: High-level decision workflow in drug discovery validation.
Conclusion
This compound is a valuable building block in the synthesis of novel chemical entities. However, the validation of experimental results derived from its use is a comprehensive process that extends far beyond the final data point. It begins with the rigorous analytical validation of the starting material, proceeds through a rational comparison with relevant alternatives to justify its selection, and culminates in robust, well-designed biological assays to confirm the activity of the final compound. By embracing this multi-layered validation strategy, researchers can ensure their findings are accurate, reproducible, and built upon a foundation of unwavering scientific integrity.
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A Comparative Guide to the Therapeutic Potential of 6-Nitroindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The incorporation of a nitro group onto this scaffold can significantly modulate the molecule's electronic properties, influencing its reactivity and biological interactions.[1] This guide provides a comprehensive literature review of the therapeutic potential of 6-nitroindoline derivatives, offering a comparative analysis with its isomers and related compounds to elucidate structure-activity relationships and guide future drug discovery efforts.
While direct and extensive research on the biological activities of 6-nitroindoline derivatives is somewhat limited, this guide synthesizes the available data and draws logical inferences from studies on closely related nitroindole and nitroindoline isomers. This comparative approach is crucial for understanding the nuanced effects of the nitro group's position on the therapeutic efficacy of these compounds.
Synthesis of 6-Nitroindoline Derivatives: A Foundational Overview
The primary route to 6-nitroindoline derivatives often begins with the nitration of an indoline precursor. A common starting material is indoline-2-carboxylic acid, which can be nitrated to produce 6-nitroindoline-2-carboxylic acid.[3] This derivative then serves as a versatile building block for further chemical modifications.[4]
General Synthesis Protocol: Nitration of Indoline-2-Carboxylic Acid
A typical synthesis involves the careful nitration of indoline-2-carboxylic acid using a mixture of concentrated nitric and sulfuric acids at low temperatures.[3]
Experimental Protocol:
-
Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid, maintaining a low temperature (e.g., -5 °C).[3]
-
Slowly add concentrated nitric acid to the stirred solution while ensuring the temperature is kept low (e.g., -20 to -10 °C).[3]
-
After a designated stirring period (e.g., 30 minutes), pour the reaction mixture over crushed ice.[3]
-
Extract the product from the aqueous solution using an appropriate organic solvent, such as ethyl acetate.[3]
-
Purify the product, which may involve pH adjustments to isolate the desired 6-nitro isomer, yielding pure 6-nitroindoline-2-carboxylic acid.[3]
Caption: A generalized workflow for the synthesis of 6-nitroindoline-2-carboxylic acid.
Therapeutic Potential: A Comparative Analysis
The biological activity of nitroindoline derivatives is profoundly influenced by the position of the nitro group. While data on 6-nitroindoline derivatives is emerging, a significant body of research on 5-nitroindole and other isomers provides a valuable framework for comparison.
Anticancer Activity
Nitroindole derivatives, particularly those in the 5-nitro series, have demonstrated promising anticancer activity by targeting G-quadruplex (G4) DNA structures in the promoter regions of oncogenes like c-Myc.[3] Stabilization of these G4 structures can repress gene transcription, leading to decreased levels of the oncoprotein and subsequent cell cycle arrest and inhibition of tumor growth.[3]
While direct evidence for 6-nitroindoline derivatives acting through this mechanism is still under investigation, the known anticancer effects of the broader nitroindole class suggest this as a promising area of exploration.[1]
Table 1: Comparative Anticancer Activity of 5-Nitroindole Derivatives
| Compound | c-Myc G4 Binding (DC50 in µM) | Cell Proliferation (IC50 in µM, HeLa cells) | Reference |
| Derivative 5 | Strong binding | 5.08 ± 0.91 | [3][5] |
| Derivative 7 | Not explicitly stated, but showed strong binding | 5.89 ± 0.73 | [3][5] |
Experimental Protocol: G-Quadruplex Fluorescent Intercalator Displacement (G4-FID) Assay
This assay is used to determine the binding affinity of a compound to G-quadruplex DNA.
-
A solution of a G-quadruplex-forming oligonucleotide is prepared with a fluorescent dye that binds to the G4 structure.
-
The test compound (e.g., a 5-nitroindole derivative) is titrated into the solution.[3]
-
If the compound binds to the G4 structure, it displaces the fluorescent dye, causing a decrease in fluorescence.[3]
-
The concentration of the compound that causes a 50% reduction in fluorescence (DC50) is calculated to quantify the binding affinity.[3]
Caption: Mechanism of c-Myc inhibition by G-quadruplex stabilizing 5-nitroindole derivatives.[3]
Antimicrobial Activity
The indole nucleus is a common scaffold in compounds with antimicrobial properties.[6][7] The addition of a nitro group, a known pharmacophore, can enhance these effects.[1] Derivatives of nitro-substituted indoles have shown activity against a range of pathogens, including Mycobacterium tuberculosis.[2][4]
While specific data for 6-nitroindoline derivatives is sparse, related compounds have demonstrated significant antimycobacterial activity. For instance, 6-nitroquinolone-3-carboxylic acid derivatives have shown potent activity against M. tuberculosis.[4]
Table 2: Antimycobacterial Activity of Related Nitro-Substituted Compounds
| Compound | MIC against M. tuberculosis H37Rv (µM) | MIC against MDR-TB (µM) | Reference |
| 8c (a 6-nitroquinolone-3-carboxylic acid derivative) | 0.08 | 0.16 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth in a 96-well plate.[4]
-
Prepare an inoculum of M. tuberculosis H37Rv at a standardized concentration.[4]
-
Add the inoculum to each well of the 96-well plate.
-
Incubate the plate at 37 °C for a specified period.
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits bacterial growth. A colorimetric indicator like resazurin can be used to assess viability.[4]
Neuroprotective Potential
Oxidative stress is a key factor in the pathology of many neurodegenerative diseases.[8][9] Indole-based compounds, known for their antioxidant and free radical scavenging properties, have been investigated for their neuroprotective effects.[9][10] While direct studies on 6-nitroindoline derivatives in neuroprotection are not widely available, the broader class of indole derivatives has shown promise.[9] For instance, derivatives of stobadine, a pyrido[4,3-b]indole, have demonstrated significant neuroprotective effects in models of head trauma and hypoxia.[9][10]
The neuroprotective mechanism of these compounds is often attributed to their ability to reduce oxidative stress and inhibit apoptosis.[8][11] Some nitrone derivatives have been shown to inhibit apoptosis by reducing active caspase-3 and decreasing reactive oxygen species.[8]
Table 3: Neuroprotective Activity of a Stobadine Derivative
| Compound | Effective Concentration Range for Neuroprotection | Effect | Reference |
| SMe1EC2 | 0.03 - 10.0 x 10⁻⁶ mol/L | Significantly reduced irreversible impairment of neurotransmission after hypoxia. | [9][10] |
Experimental Protocol: Assessment of Neuroprotection in a Hypoxia Model
-
Rat hippocampal slices are prepared and maintained in an appropriate physiological solution.
-
The slices are exposed to a period of hypoxia and low glucose to induce neuronal damage.[9][10]
-
The test compound is added to the perfusion medium before, during, or after the hypoxic insult.
-
Synaptic transmission in the CA1 region is monitored by recording field excitatory postsynaptic potentials.
-
The extent of recovery of synaptic transmission in the presence of the compound is compared to control slices to determine its neuroprotective effect.[9][10]
Caption: A general workflow for assessing the neuroprotective effects of a compound.
Structure-Activity Relationship (SAR) Insights
The available literature, although not extensively focused on 6-nitroindoline, provides valuable insights into the structure-activity relationships of nitro-substituted indoles. The position of the nitro group is a critical determinant of biological activity.[3] For instance, in the context of anticancer activity, 5-nitroindole derivatives have been more potent c-Myc G-quadruplex binders compared to other isomers.[3] This highlights the importance of the electronic and steric effects conferred by the nitro group's specific location on the indole ring.
Further derivatization of the indoline scaffold, such as substitutions on the nitrogen atom or at other positions on the benzene ring, can also significantly impact therapeutic potential.[7]
Future Directions and Conclusion
While the therapeutic potential of 6-nitroindoline derivatives is still a developing area of research, the existing data on related compounds provides a strong rationale for their further investigation. The indoline scaffold, functionalized with a nitro group at the 6-position, represents a promising starting point for the design of novel therapeutic agents.
Future research should focus on:
-
The synthesis and biological evaluation of a broader library of 6-nitroindoline derivatives.
-
Direct comparative studies of 6-nitroindoline derivatives against their 5- and 7-nitro isomers to clearly delineate the impact of the nitro group's position.
-
Elucidation of the specific molecular targets and mechanisms of action for any identified active compounds.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Nitroindoline Hydrochloride
As researchers and developers in the pharmaceutical landscape, our primary focus is innovation. However, the foundation of sustainable innovation is an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not a peripheral task but a core component of scientific integrity. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of 6-Nitroindoline hydrochloride, moving beyond mere procedural steps to explain the critical reasoning behind them.
Hazard Profile and Its Implications for Disposal
Understanding the intrinsic properties of this compound is the first step in designing a safe disposal plan. Its hazard profile dictates every subsequent action, from personal protective equipment (PPE) selection to waste stream segregation.
The compound presents a multi-faceted risk profile. It is acutely toxic if ingested, inhaled, or absorbed through the skin.[1][2][3][4] Furthermore, it is a significant irritant to the skin and eyes and may cause respiratory irritation.[1][2][4][5][6] Of particular note for anyone handling this compound is the potential for it to cause damage to organs, specifically the blood, through prolonged or repeated exposure.[3] This is characteristic of some nitroaromatic compounds, which can lead to conditions like methemoglobinemia, a state of oxygen starvation.[4] Environmentally, the compound is classified as harmful to aquatic life with long-lasting effects, making its containment from waterways a priority.[3][7]
| Hazard Classification | GHS Hazard Statement | Implication for Disposal Protocol |
| Acute Toxicity | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[2] | All handling of waste must be performed with comprehensive PPE to prevent exposure. Contaminated items are also considered hazardous. |
| Skin/Eye Irritation | H315/H319: Causes skin irritation and serious eye irritation.[1][2] | Mandates the use of chemical-resistant gloves and safety goggles with side shields. |
| Specific Target Organ Toxicity | H373: May cause damage to organs (Blood) through prolonged or repeated exposure.[3] | Reinforces the need to minimize exposure and treat all waste as potent, biologically active material. |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects.[3] | Strictly prohibits sewer disposal. All waste must be collected for specialized treatment. |
| Physical Hazard | Forms explosive mixtures with air on intense heating. Dust explosion possible.[3] | Waste containers must be stored away from heat sources. Avoid generating fine dusts during cleanup. |
Pre-Disposal: Handling and Segregation of Waste
Proper disposal begins the moment a material is designated as waste. The guiding principle is containment and segregation to prevent accidental exposure and hazardous reactions.
Step-by-Step Waste Handling Protocol:
-
Designate a Waste Accumulation Area: Identify a specific, low-traffic area within the lab, preferably inside a ventilated cabinet, for temporary storage of this compound waste.
-
Use Appropriate Waste Containers:
-
Collect solid waste (e.g., contaminated weigh boats, paper towels, PPE) in a clearly labeled, sealable, and durable container. A polyethylene drum or pail is often suitable.
-
Collect liquid waste (e.g., from rinsing contaminated glassware) in a separate, compatible container, such as a glass or polyethylene bottle with a screw cap.
-
Never use metal containers for corrosive wastes or halogenated solvents, as reactions can occur.[8]
-
-
Label Containers Immediately: All waste containers must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[8] This minimizes the release of vapors and prevents spills.
-
Do Not Mix Waste Streams: This is a critical step. This compound waste is a halogenated organic waste due to the hydrochloride component.[9][10] It must be kept separate from non-halogenated organic waste. Mixing them needlessly elevates the disposal cost and complexity of the entire non-halogenated stream.[11]
Critical Chemical Incompatibilities
Mixing incompatible chemicals in a single waste container can lead to violent reactions, including the generation of toxic gases, fire, or explosions. For this compound, the primary incompatibilities are:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, permanganates). Mixing can result in ignition and create a fire or explosion hazard.[4][6][12]
-
Strong Acids and Bases: While it is a hydrochloride salt, further reactions with strong acids or bases are possible and can lead to degradation or gas evolution.[6]
The causality here is fundamental chemistry: the nitro group makes the aromatic ring electron-deficient and susceptible to certain reactions, while the indoline structure has its own reactivity. Introducing strong reagents can initiate uncontrollable and dangerous chemical transformations.
The Core Disposal Workflow: A Decision-Based Model
The specific path for disposal depends on the form and quantity of the waste. The following diagram and protocols outline the decision-making process for safe management.
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A Researcher's Guide to Handling 6-Nitroindoline Hydrochloride: A Framework for Safety and Operational Integrity
As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively to achieve your research goals. This guide provides a comprehensive operational plan for handling 6-Nitroindoline hydrochloride, grounded in established safety protocols and a deep understanding of the compound's chemical nature. Our approach is not merely to list procedures but to explain the causality behind them, creating a self-validating system of safety that builds confidence and ensures reproducible outcomes.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
This compound is a substituted indoline, and like many nitroaromatic compounds, it requires careful handling. The primary hazards associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are significant and form the basis for our recommended controls.
-
Skin Irritation (H315): The compound can cause skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Direct contact with the eyes can lead to serious irritation.[1]
-
Respiratory Irritation (H335): Inhalation of the dust may cause respiratory tract irritation.[1]
-
Potential for Acute Toxicity: While GHS data for the hydrochloride salt is specific, related nitro compounds are often classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
These classifications necessitate a multi-layered approach to safety, combining engineering controls with a robust Personal Protective Equipment (PPE) ensemble. The fundamental principle is to minimize all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.
The Core PPE Ensemble: Your Primary Line of Defense
The selection of PPE is not arbitrary; each component is chosen to counteract a specific, identified hazard. All work with this compound must be conducted within a certified chemical fume hood to manage airborne particulates and vapors effectively.[4]
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Chemical Splash Goggles | Required at all times. Conforming to ANSI Z87.1 or EN 166 standards. This is critical to prevent contact with the powder, which causes serious eye irritation.[5] |
| Face Shield | Recommended. Worn over goggles, especially when handling larger quantities or when there is a significant risk of splashing during solution preparation. Provides a full barrier against accidental splashes.[4] | |
| Hand Protection | Nitrile Gloves | Mandatory. Nitrile provides good resistance to a broad range of chemicals. Double-gloving is best practice to protect against undetected micro-perforations and to allow for safe removal of the outer, contaminated layer.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat should be worn to protect against spills and contamination of personal clothing.[4][5] |
| Respiratory Protection | Chemical Fume Hood | Primary Engineering Control. All weighing and handling of the solid compound and its solutions must occur within a certified chemical fume hood to control inhalation exposure.[4] |
| NIOSH-Approved Respirator | If engineering controls are insufficient. A respirator with appropriate particulate filters may be necessary if work outside a fume hood is unavoidable or in the event of a large spill.[4][5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow is designed to create a systematic and safe process for handling this compound from receipt to disposal. Adherence to this sequence is critical for minimizing risk.
Caption: Workflow for Safe Handling of this compound.
Detailed Steps:
-
Preparation and Engineering Controls:
-
Ensure the chemical fume hood is operational and certified.
-
Designate a specific area within the hood for the experiment to contain potential spills.[4]
-
Before bringing the chemical into the hood, assemble all necessary glassware, reagents, and labeled hazardous waste containers.
-
-
Weighing and Transfer:
-
Post-Experiment Decontamination:
-
Decontaminate all surfaces and equipment that came into contact with the chemical. A suitable decontamination solution (e.g., a mild detergent followed by water and an appropriate solvent rinse) should be used.
-
Properly label and store any resulting mixtures or products according to standard laboratory procedures.[4]
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal is a common source of laboratory contamination and environmental harm. A strict waste management protocol is non-negotiable.
-
Waste Segregation:
-
Solid Waste: All disposables contaminated with this compound (e.g., gloves, weighing papers, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[4] Do not mix with general laboratory waste.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, labeled hazardous liquid waste container.[4]
-
-
Container Management: Waste containers should be kept closed when not in use and stored in a designated secondary containment area.
-
Final Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[7]
Emergency Procedures: Spill and Exposure Management
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact the EHS office.
-
Manage Small Spills: For minor spills within a fume hood, use a chemical spill kit with appropriate absorbent materials. Avoid generating dust.[7] Wear your full PPE ensemble during cleanup. Collect all cleanup materials in the solid hazardous waste container.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8] Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
